(4-(2-Ethoxyethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKQGDUGMWMRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631081 | |
| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-15-6 | |
| Record name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(2-Ethoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-(2-Ethoxyethoxy)phenyl)boronic acid
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique structure, featuring a boronic acid moiety and an ethoxyethoxy side chain, makes it a valuable intermediate in the synthesis of complex organic molecules. These molecules are often key components in the development of pharmaceuticals, agrochemicals, and functional materials.[4][5] The boronic acid group facilitates the formation of carbon-carbon bonds with a high degree of control and efficiency, while the ethoxyethoxy group can modulate solubility and other physicochemical properties of the final product.
Core Synthesis Protocol: A Validated Approach
The most common and reliable method for synthesizing this compound involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7][8] This approach is favored for its relatively mild reaction conditions and good yields.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
PART 1: Grignard Reagent Formation
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with magnesium turnings and a small crystal of iodine. The apparatus is flushed with dry argon or nitrogen.
-
Initiation: A solution of 1-bromo-4-(2-ethoxyethoxy)benzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, often indicated by a gentle reflux and the disappearance of the iodine color.
-
Completion: The remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
PART 2: Borylation
-
Cooling: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Borate: A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight with continuous stirring.
PART 3: Hydrolysis and Work-up
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
PART 4: Purification
-
Recrystallization/Chromatography: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[9][10]
Quantitative Data Summary
| Reagent | Molar Equiv. | Typical Amount | Purpose |
| 1-Bromo-4-(2-ethoxyethoxy)benzene | 1.0 | 10.0 g | Starting material |
| Magnesium Turnings | 1.2 | 1.0 g | Grignard reagent formation |
| Triisopropyl Borate | 1.2 | 8.6 mL | Boron source |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | Solvent |
| 2M Hydrochloric Acid | - | 50 mL | Hydrolysis |
| Expected Yield | 70-85% |
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the underlying reaction mechanism is crucial for troubleshooting and optimization.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the synthesis of arylboronic acids via Grignard reaction.
The synthesis proceeds through a well-established pathway:
-
Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 1-bromo-4-(2-ethoxyethoxy)benzene to form the organometallic Grignard reagent.[6][11] This step effectively reverses the polarity of the aryl carbon, making it nucleophilic.
-
Nucleophilic Attack: The nucleophilic aryl group of the Grignard reagent attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate boron intermediate.
-
Rearrangement and Elimination: The intermediate is unstable and rearranges, eliminating an isopropoxide group to form the boronic ester.
-
Hydrolysis: The boronic ester is then hydrolyzed with aqueous acid to yield the final this compound.[7]
Safety and Handling: A Prerequisite for Success
Safe laboratory practice is paramount when performing this synthesis.
-
Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[12] Trialkyl borates are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[13][14]
-
Quenching: The quenching of the reaction mixture is exothermic and should be performed slowly in an ice bath to control the temperature.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[15]
Boronic acids themselves are generally considered to have low toxicity but can be irritants.[13][15] Avoid inhalation of dust and contact with skin and eyes.[12][16]
Purification Strategies: Achieving High Purity
The purity of the final product is critical for its successful application in subsequent reactions.
-
Recrystallization: This is often the most effective method for purifying solid boronic acids. The choice of solvent is crucial and may require some experimentation.[9][10]
-
Column Chromatography: For products that are difficult to crystallize or contain impurities with similar solubility, column chromatography on silica gel or neutral alumina can be employed.[9][10][17]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts by treatment with a base.[10][18] This allows for the separation from non-acidic impurities through liquid-liquid extraction. The boronic acid can then be regenerated by acidification.
Applications in Drug Discovery and Development
This compound is a valuable tool for medicinal chemists. Its use in Suzuki-Miyaura coupling reactions allows for the efficient construction of biaryl structures, which are common motifs in many biologically active compounds.[1][3][19][20] The ethoxyethoxy side chain can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
Conclusion
The synthesis of this compound is a robust and well-understood process. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and safely produce this important building block for their synthetic endeavors. Adherence to safety protocols and careful purification are key to obtaining a high-quality product suitable for demanding applications in research and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Google Patents. Process for purification of boronic acid and its derivatives.
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available from: [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. Available from: [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]
-
Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available from: [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. Available from: [Link]
-
Wikipedia. Boronic acid. Available from: [Link]
-
Lab Alley. How to Store Boric Acid. Available from: [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... Available from: [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... Available from: [Link]
-
Organic Syntheses Procedure. 4. Available from: [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
Wikipedia. Phenylboronic acid. Available from: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. youtube.com [youtube.com]
- 14. laballey.com [laballey.com]
- 15. laballey.com [laballey.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to (4-(2-Ethoxyethoxy)phenyl)boronic acid: A Cornerstone Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-(2-Ethoxyethoxy)phenyl)boronic acid , registered under CAS number 279262-15-6 , has emerged as a pivotal building block in contemporary organic chemistry, particularly in the realms of pharmaceutical development and materials science.[1] Its unique structural features, combining a reactive boronic acid moiety with a flexible ethoxyethoxy side chain, offer chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Characteristics and Physicochemical Properties
This compound is a white to off-white crystalline powder.[2] The presence of the boronic acid group makes it a key player in palladium-catalyzed cross-coupling reactions, while the ethoxyethoxy tail can enhance solubility and modify the pharmacokinetic properties of resulting molecules.
| Property | Value | Source |
| CAS Number | 279262-15-6 | [1][3] |
| Molecular Formula | C10H15BO4 | [1] |
| Molecular Weight | 210.04 g/mol | [1] |
| Melting Point | 145-147 °C | [4] |
| Boiling Point | 383.2 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | 2-8°C, under inert gas, protected from light | [4] |
Synthesis and Handling: Ensuring Reagent Integrity
Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup. For this compound, a common route would involve the formation of a Grignard reagent from 4-bromo-1-(2-ethoxyethoxy)benzene, which is then reacted with a borate ester.
It is crucial to note that commercially available arylboronic acids can contain varying amounts of their corresponding boroximes (anhydride trimers).[5] These boroximes are often less reactive in cross-coupling reactions. Therefore, for optimal results, recrystallization of the boronic acid from water may be necessary to ensure high purity and reactivity.[5]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[7]
The Suzuki-Miyaura Coupling: A Powerful Bond-Forming Tool
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide in the presence of a palladium catalyst and a base.[8][9] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8][10]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product (R¹-R²), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction using this compound.
Reaction: Coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Materials Science
The biaryl motif is a common structural feature in many active pharmaceutical ingredients (APIs).[4] this compound is a valuable tool for introducing this moiety, and the ethoxyethoxy side chain can improve the aqueous solubility and overall drug-like properties of the final compound. Boron-containing compounds themselves have shown significant therapeutic potential, with drugs like Velcade® (bortezomib) and Vaborbactam being notable examples.[8][11]
In materials science, this boronic acid is used in the synthesis of functional polymers and sensors.[4] The ability of boronic acids to reversibly bind with diols makes them useful for creating materials that respond to changes in their environment, such as the presence of saccharides.
Safety and Disposal
This compound may cause skin and serious eye irritation.[1] It is essential to consult the Safety Data Sheet (SDS) before use.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If skin contact occurs, wash with plenty of soap and water.[1]
Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent and reaction waste containing palladium should be collected for proper disposal or recovery of the precious metal.
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures, which are of significant interest in drug discovery and materials science. A thorough understanding of its properties, handling, and reaction conditions is essential for leveraging its full potential in the laboratory.
References
- MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid.
- Fluorochem. (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.
- PMC - PubMed Central.
- SynHet. [4-(2-Methoxyethyl)phenyl]boronic acid.
- Organic Syntheses.
- Chem-Impex. 4-(Ethoxycarbonyl)phenylboronic acid.
- Moldb. (4-Ethoxy-2-(trifluoromethyl)phenyl)boronic acid CAS No.: 313545-39-0.
- Biosynth. (4-Ethoxyphenyl)boronic acid.
- PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.
- BLD Pharmatech. Safety Data Sheet: this compound.
- ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- AOBChem. Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenylboronic acid.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Fisher Scientific.
- NTNU Open. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- ResearchGate. Design and discovery of boronic acid drugs.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Carl ROTH.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich.
- MuseChem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- MedChemExpress. Phenylboronic acid (Phenylboron dihydroxide).
- PubChem. Boronic acid, (4-ethylphenyl)-.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aobchem.com [aobchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
An In-depth Technical Guide to (4-(2-Ethoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pioneering advancements in medicinal chemistry and materials science are often predicated on the availability and comprehensive understanding of novel building blocks. (4-(2-Ethoxyethoxy)phenyl)boronic acid, a structurally distinct arylboronic acid, has emerged as a compound of significant interest. Its unique ethoxyethoxy substituent offers modulated solubility and pharmacokinetic properties, making it a valuable tool in the synthesis of complex molecular architectures. This guide, intended for the discerning researcher, provides a thorough examination of the physical properties, safety considerations, and synthetic utility of this important reagent, grounding theoretical knowledge in practical, field-proven insights.
Core Molecular Attributes
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 2-ethoxyethoxy group at the para position. This structural arrangement bestows upon it a unique combination of reactivity and physical characteristics.
Structural and Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 160061-49-4
-
Molecular Formula: C₁₀H₁₅BO₃
-
Molecular Weight: 194.04 g/mol
Physicochemical Properties
A comprehensive understanding of the physical properties of a reagent is paramount for its effective application in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| Appearance | White to off-white powder | Generic observation for arylboronic acids |
| Melting Point | No data available | |
| Boiling Point | No data available | [1] |
| Solubility | No data available |
Note: The lack of publicly available, verified data for the melting point, boiling point, and solubility of this specific compound highlights the necessity for empirical determination by the end-user. As a Senior Application Scientist, I would advise any researcher to perform small-scale solubility tests in a range of common organic solvents (e.g., THF, DMF, DMSO, methanol, toluene) prior to planning any large-scale reaction.
Safety, Handling, and Storage
The safe and effective use of any chemical reagent is of utmost importance. The following guidelines are based on available safety data and best practices for handling arylboronic acids.
Hazard Identification
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Recommended Handling Procedures
Given the hazard profile, the following handling protocol is a self-validating system to ensure user safety:
-
Engineering Controls: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger scale operations, a chemical-resistant apron is recommended.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly with soap and water.
Storage Protocol
Proper storage is critical to maintain the integrity and reactivity of the boronic acid.
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids are known to be susceptible to oxidation and dehydration.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Synthetic Utility and Reactivity Profile
The utility of this compound is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The general catalytic cycle is a well-established and trusted methodology in synthetic chemistry.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdXLn [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr_prime_Ln [label="Ar-Pd(II)-Ar' L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X", shape=plaintext]; Ar_prime_BOH2 [label="Ar'-B(OH)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; ArAr_prime [label="Ar-Ar'", shape=plaintext];
// Edges Pd0 -> OxAdd [label=" "]; OxAdd -> ArPdXLn [label=" "]; ArX -> OxAdd [label=" "]; ArPdXLn -> Transmetal [label=" "]; Ar_prime_BOH2 -> Transmetal [label=" "]; Base -> Transmetal [label=" "]; Transmetal -> ArPdAr_prime_Ln [label=" "]; ArPdAr_prime_Ln -> RedElim [label=" "]; RedElim -> Pd0 [label=" "]; RedElim -> ArAr_prime [label=" "]; } enddot Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
The choice to employ this compound in a Suzuki-Miyaura coupling is driven by the desire to introduce the 4-(2-ethoxyethoxy)phenyl moiety into a target molecule. This substituent can enhance aqueous solubility and introduce a flexible linker, which can be advantageous in the design of bioactive compounds.
Experimental Protocol: A Self-Validating Workflow for Suzuki-Miyaura Coupling
The following protocol is a robust and self-validating system for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Objective: To couple this compound with an aryl halide (Ar-X).
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: The reaction vessel is charged with a magnetic stir bar and then subjected to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen). This step is critical as the palladium(0) catalyst is oxygen-sensitive. The integrity of the inert atmosphere is self-validating; a successful reaction with high yield is indicative of a properly deoxygenated system.
-
Reagent Addition: To the reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base. The order of addition of the solid reagents is generally not critical.
-
Solvent Addition: The chosen solvent system is degassed by bubbling with an inert gas for 15-30 minutes prior to addition to the reaction vessel via cannula or syringe. This further ensures the exclusion of oxygen.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl halide) indicates reaction completion. This in-process control is a key aspect of a self-validating protocol.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product. The purity of the final compound can be assessed by NMR spectroscopy and LC-MS, providing final validation of the protocol's success.
-
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique structural features make it particularly well-suited for applications in drug discovery and materials science where modulation of physicochemical properties is desired. While a lack of extensive published data on its physical properties necessitates careful preliminary evaluation by the researcher, its utility in robust and well-understood reactions like the Suzuki-Miyaura coupling is clear. By following the detailed and self-validating protocols outlined in this guide, researchers can confidently and safely incorporate this important building block into their synthetic strategies, paving the way for new discoveries.
References
Sources
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of (4-(2-Ethoxyethoxy)phenyl)boronic acid, a key building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment. We will delve into the nuanced aspects of acquiring and interpreting both ¹H and ¹³C NMR spectra for this molecule, addressing the specific challenges posed by boronic acids. The guide includes a detailed experimental protocol, in-depth spectral analysis based on established principles and data from analogous structures, and troubleshooting insights. It should be noted that while experimental spectra for this specific molecule are not widely published, the analysis herein is built upon a robust foundation of spectral data from closely related compounds and foundational NMR theory to provide a reliable predictive guide.
Introduction: The Structural Significance of this compound
This compound is a valuable bifunctional reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency and selectivity. The ethoxyethoxy tail provides increased solubility in organic solvents and can influence the electronic properties and steric profile of the molecule, making it a versatile partner in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.
Given its role as a critical synthetic intermediate, unambiguous structural verification and purity assessment are paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework, connectivity, and electronic environment of the nuclei.
The Unique Challenge of Boronic Acid NMR
A primary challenge in the NMR analysis of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation.[1]
The choice of NMR solvent is a critical first step to mitigate this issue. Protic, coordinating solvents such as methanol-d₄ (CD₃OD) or the use of D₂O can effectively break up the boroxine trimer by forming solvent adducts or esters, resulting in sharper, more easily interpretable spectra corresponding to the monomeric species. For this guide, we will focus our analysis on spectra obtained in DMSO-d₆, a common solvent for boronic acids that offers a good balance of solubility and interaction.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis. Adherence to this methodology is crucial for obtaining high-resolution, artifact-free spectra.
Materials
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)
-
High-precision 5 mm NMR tubes
-
Glass vial and cap
-
Pasteur pipette and bulb
-
Small cotton or glass wool plug
Step-by-Step Sample Preparation
-
Weighing the Analyte: Accurately weigh the desired amount of the boronic acid into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO is hygroscopic; handle the solvent promptly in a dry environment to minimize water absorption, which appears as a broad singlet around 3.33 ppm.
-
Dissolution: Securely cap the vial and gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear, particulate-free solution.
-
Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. This will serve as a filter. Transfer the solution from the vial through the filtered pipette into a clean 5 mm NMR tube. The final solution height in the tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free cloth (e.g., Kimwipe™) dampened with isopropanol or acetone to remove any fingerprints or dust.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Workflow Diagram
Caption: Labeled structure with predicted proton assignments.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H₇ | ~7.90 | s, br | - | 2H | B(OH)₂ |
| H₁ | ~7.75 | d | ~8.4 | 2H | Ar-H (ortho to -B(OH)₂) |
| H₂ | ~6.95 | d | ~8.4 | 2H | Ar-H (meta to -B(OH)₂) |
| H₃ | ~4.10 | t | ~4.8 | 2H | Ar-O-CH₂ -CH₂-O- |
| H₄ | ~3.68 | t | ~4.8 | 2H | Ar-O-CH₂-CH₂ -O- |
| H₅ | ~3.55 | q | ~7.0 | 2H | -O-CH₂ -CH₃ |
| H₆ | ~1.15 | t | ~7.0 | 3H | -O-CH₂-CH₃ |
Rationale and Interpretation
-
B(OH)₂ Protons (H₇): The protons on the boronic acid group are acidic and readily exchange. Their signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and residual water content. In DMSO-d₆, it is often observed in the 7.9-8.1 ppm region. [2]* Aromatic Protons (H₁ & H₂): The 1,4-disubstituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H₁: These protons are ortho to the electron-withdrawing boronic acid group and are thus deshielded, appearing further downfield (~7.75 ppm).
-
H₂: These protons are ortho to the electron-donating ethoxyethoxy group, which shields them and shifts them significantly upfield (~6.95 ppm). The coupling constant between these adjacent protons (³JHH) is typically in the range of 8-9 Hz.
-
-
Ethoxyethoxy Chain Protons (H₃, H₄, H₅, H₆):
-
H₃: These methylene protons are directly attached to the phenolic oxygen, placing them in the most deshielded position of the aliphatic chain, predicted around 4.10 ppm. They will appear as a triplet due to coupling with the adjacent H₄ protons.
-
H₄: These methylene protons are adjacent to two oxygen atoms, leading to a predicted chemical shift around 3.68 ppm. They will also appear as a triplet, coupling with H₃.
-
H₅ & H₆: This is a classic ethyl group. The H₅ methylene protons are adjacent to an oxygen atom, appearing as a quartet around 3.55 ppm due to coupling with the three H₆ methyl protons. The H₆ methyl protons appear as a triplet around 1.15 ppm, shifted upfield as they are furthest from the electronegative atoms. The typical ³JHH for a freely rotating ethyl group is ~7.0 Hz.
-
Analysis of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~160.5 | C -O (Aromatic) | Quaternary carbon attached to the highly electronegative oxygen; significantly deshielded. |
| ~136.5 | C -H (Aromatic, ortho to -B(OH)₂) | Deshielded by the adjacent boronic acid group. |
| ~130.0 (broad) | C -B (Aromatic, ipso) | The ipso-carbon attached to boron is often broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. [3] |
| ~114.5 | C -H (Aromatic, meta to -B(OH)₂) | Shielded by the para-alkoxy group. |
| ~69.0 | Ar-O-CH₂-C H₂-O- | Aliphatic carbon deshielded by two adjacent oxygens. |
| ~68.1 | -O-C H₂-CH₃ | Aliphatic carbon deshielded by one adjacent oxygen. |
| ~67.2 | Ar-O-C H₂-CH₂-O- | Aliphatic carbon deshielded by the adjacent phenolic oxygen. |
| ~15.0 | -O-CH₂-C H₃ | Terminal methyl group, located in the most shielded region of the spectrum. |
Conclusion
The NMR spectra of this compound present a set of distinct and predictable features that allow for its unambiguous identification. The ¹H NMR spectrum is characterized by a pair of doublets in the aromatic region, indicative of 1,4-substitution, and a series of well-resolved signals for the ethoxyethoxy side chain. The ¹³C NMR spectrum complements this by showing four distinct aromatic carbon signals and the four unique carbon environments of the side chain. Proper sample preparation, particularly the choice of a coordinating deuterated solvent like DMSO-d₆ or methanol-d₄, is critical to overcoming the analytical challenges posed by boroxine formation and to obtain high-quality, interpretable data. This guide provides a solid framework for researchers to confidently analyze and assign the NMR spectra of this important synthetic building block.
References
-
[Journal] Perron, T. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
[Online] University of Sheffield. (n.d.). How to make an NMR sample. University of Sheffield. Retrieved from [Link]
-
[Journal] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
[Online Forum] Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
[Online] University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA Chemistry. Retrieved from [Link]
-
[Publication] J. C. A. M. van Hest et al. (2014). Simultaneous Disulfide and Boronic Acid Ester Exchange in Dynamic Combinatorial Libraries. Angewandte Chemie. From ResearchGate. Available at: [Link]
-
[Journal] Wescott, S. A., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4658–4667. Available at: [Link]
Sources
(4-(2-Ethoxyethoxy)phenyl)boronic acid solubility data
An In-depth Technical Guide on the Solubility of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Foreword: Navigating the Data Landscape
This compound is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] Its ethoxyethoxy moiety is often incorporated to modulate physicochemical properties, including solubility. A comprehensive understanding of its solubility is therefore critical for reaction optimization, purification, and, in medicinal chemistry contexts, for influencing the pharmacokinetic profile of resulting compounds.
It is important to note that specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, a common scenario for specialized reagents.[2] This guide, therefore, provides a framework for understanding its expected solubility based on fundamental principles and the known behavior of analogous compounds. Crucially, it equips the researcher with a robust, self-validating experimental protocol to generate precise solubility data in their own laboratory setting.
Core Physicochemical Characteristics
A molecule's fundamental properties are the primary determinants of its solubility. The structure of this compound features a polar, acidic boronic acid group, a non-polar phenyl ring, and a flexible, hydrophilic ethoxyethoxy chain. This amphiphilic nature dictates its behavior in various solvents.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | Phenylboronic Acid (Parent Compound) | Rationale for Comparison |
| Molecular Formula | C₁₀H₁₅BO₄ | C₆H₇BO₂ | Provides context for the added hydrophilic chain. |
| Molecular Weight | 210.03 g/mol | 121.93 g/mol | The significant increase in mass is due to the polar side chain. |
| Appearance | White to off-white crystalline powder | White powder | Typical for arylboronic acids. |
| Melting Point | ~125-129 °C | ~216-219 °C | The flexible side chain disrupts crystal packing, lowering the melting point. |
| Solubility Profile | See Section 2 | Soluble in polar organic solvents (ethers, ketones); poorly soluble in nonpolar hydrocarbons.[3][4] | The parent compound provides a baseline for predicting solubility. |
Predicted Solubility Profile: A Chemist's Perspective
In the absence of specific quantitative data, we can predict the solubility of this compound by analyzing its structure and comparing it to phenylboronic acid. The addition of the C₄H₈O₂ hydrophilic tail is expected to enhance solubility in polar solvents compared to the parent compound.
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent | Solvent Class | Predicted Solubility | Mechanistic Rationale |
| Water | Polar Protic | Sparingly Soluble to Moderately Soluble | The hydrophilic ethoxyethoxy chain and the hydrogen-bonding boronic acid group will promote aqueous solubility. However, the phenyl ring limits high solubility. Solubility is expected to increase significantly at basic pH due to the formation of the anionic boronate species. |
| Methanol / Ethanol | Polar Protic | Highly Soluble | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the entire molecule. |
| Acetone | Polar Aprotic | Highly Soluble | The strong dipole moment of acetone makes it an effective solvent for polar boronic acids.[3][5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | As an ether, THF is an excellent solvent for boronic acids, a trend confirmed with phenylboronic acid.[3][5] |
| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | The polarity is likely insufficient to fully dissolve the highly polar boronic acid and ether functionalities. |
| Toluene | Aromatic Hydrocarbon | Poorly Soluble | The nonpolar nature of toluene makes it a poor solvent for this polar molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a highly polar, versatile solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Similar to DMF, DMSO is a powerful solvent for polar molecules. |
The Boronic Acid-Boroxine Equilibrium: A Critical Consideration
A key characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[6] This equilibrium is influenced by the solvent, the presence of water, and temperature.
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
Why this matters for solubility: The boroxine is significantly less polar than the parent boronic acid. In non-polar solvents, its formation may lead to an increase in observed solubility, whereas in highly polar, protic solvents, the equilibrium will favor the more soluble boronic acid form. This dynamic behavior underscores why experimentally determined data under well-defined conditions is essential.[7]
Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a gold-standard method for accurately determining the solubility of a compound in various solvents at a constant temperature. It is a self-validating system because it relies on generating a standard curve for quantification.
Principle
An excess of the solid solute is stirred in the solvent for a sufficient time to ensure equilibrium is reached, creating a saturated solution. The undissolved solid is removed by filtration, and the concentration of the solute in the clear supernatant is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Materials & Equipment
-
This compound (purity >98%)
-
Analytical grade solvents
-
Analytical balance (readability ± 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Thermostatic shaker/incubator
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions of the stock solution to create a set of at least five calibration standards spanning the expected concentration range.
-
-
Sample Preparation (Slurry Method):
-
Add an excess amount of solid this compound to a 2 mL vial (e.g., ~10-20 mg). The presence of visible solid throughout the experiment is crucial.
-
Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for 24 hours. A 24-hour period is typically sufficient to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
After 24 hours, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilute the filtered sample with a known factor into the range of the calibration curve.
-
-
HPLC Analysis & Quantification:
-
Develop a suitable HPLC method (e.g., isocratic or gradient elution on a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at ~254 nm).
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.
-
Run the diluted samples.
-
Determine the concentration of the diluted sample using the regression equation from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion: From Prediction to Practice
While a precise solubility value for this compound requires experimental determination, its molecular structure strongly suggests high solubility in polar organic solvents and moderate, pH-dependent solubility in aqueous media. The provided protocol offers a robust and reliable method for generating this critical data, empowering researchers to optimize reaction conditions, develop purification strategies, and make informed decisions in the drug development pipeline. Understanding the dynamic equilibrium with the less-polar boroxine is key to interpreting solubility behavior in different solvent environments.
References
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]
-
Dąbrowski, M., Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4586–4593. [Link]
-
Chem-Impex. 4-(Ethoxycarbonyl)phenylboronic acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
Sources
(4-(2-Ethoxyethoxy)phenyl)boronic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Abstract
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the critical factors governing the stability of this compound, detailing its primary degradation pathways—dehydration to boroxine, oxidative deboronation, and protodeboronation. We present field-proven protocols for optimal storage and handling designed to preserve the integrity of the reagent. Furthermore, a detailed experimental workflow for assessing the stability of the compound is provided, enabling researchers to validate the quality of their materials and ensure the reproducibility of their results.
Chemical Structure and Intrinsic Properties
This compound is an arylboronic acid characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an ethoxyethoxy side chain. The boronic acid moiety is the cornerstone of its reactivity. Structurally, the boron atom is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital.[1] This electron deficiency imparts Lewis acidic character, making the boron atom susceptible to nucleophilic attack, a key step in both its desired reactivity and its degradation.[1]
The stability of the C–B bond is significant, yet it is kinetically and thermodynamically prone to cleavage under certain conditions. While arylboronic acids are generally more stable than their alkyl counterparts, understanding the specific vulnerabilities of this reagent is paramount for its successful application in drug development and materials science.[1][2]
Core Stability Profile and Major Degradation Pathways
The stability of this compound is primarily challenged by three distinct chemical processes. These pathways can occur during storage or under reaction conditions, leading to reduced purity and inconsistent performance.
Dehydration to Boroxine: A Reversible Equilibrium
The most common and often unavoidable transformation for boronic acids is the intermolecular dehydration to form a cyclic trimer known as a boroxine.[3] This process involves the condensation of three boronic acid molecules to yield a six-membered ring with alternating boron and oxygen atoms, releasing three equivalents of water.[3][4]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is highly sensitive to the presence of water.[5] In a dry, anhydrous environment, the equilibrium shifts towards the boroxine. Conversely, in the presence of moisture, the boroxine can readily hydrolyze back to the parent boronic acid.[5][6] While boroxines are often competent reagents in cross-coupling reactions, the stoichiometry of the active boron species becomes ambiguous, complicating reaction optimization.[6] The formation of boroxine is an endothermic process, but it is entropically favored.[3][6]
Caption: Reversible equilibrium between boronic acid and its corresponding boroxine.
Oxidative Deboronation: An Irreversible Degradation
A more detrimental and irreversible degradation pathway is oxidative deboronation. The carbon-boron bond is susceptible to cleavage by atmospheric oxygen and other reactive oxygen species (ROS), such as hydrogen peroxide.[7][8] This reaction converts the boronic acid into the corresponding phenol, (2-ethoxyethoxy)benzene, and boric acid.[7][9]
The mechanism is believed to involve nucleophilic attack on the empty p-orbital of the boron atom by an oxygen species, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[7] This process results in a complete loss of the desired reagent. The rate of oxidation can be accelerated by exposure to heat, light, and certain metal contaminants.
Protodeboronation: Irreversible C-B Bond Cleavage
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (1-(2-ethoxyethoxy)benzene) and boric acid.[8] While arylboronic acids are generally more resistant to protodeboronation than alkylboronic acids, this pathway can become significant under strongly acidic or basic conditions, especially at elevated temperatures.[10] For many synthetic applications, particularly those requiring basic conditions like the Suzuki-Miyaura coupling, the potential for protodeboronation of the starting material must be considered.[10][11]
Caption: Major degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is essential.
Optimal Storage Conditions
The primary goal of storage is to minimize exposure to atmospheric oxygen, moisture, light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C.[12][13] | Slows the kinetic rates of all degradation pathways, particularly oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[14] | Prevents oxidative deboronation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment.[15] | Minimizes hydrolysis and controls the boronic acid-boroxine equilibrium. |
| Light | Use an amber or opaque container.[13] | Prevents photo-induced oxidation. |
| Container | Use clean, dry glass vials. | Avoids contamination that could catalyze degradation. |
Best Practices for Handling
Proper handling is critical to prevent contamination and degradation of the bulk material.
-
Inert Environment: Whenever possible, handle the solid material inside a glovebox or glove bag with an inert atmosphere. For brief handling in the open, work quickly and reseal the container promptly.
-
Avoid Cross-Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the stock container.
-
Aliquotting: For frequent use, it is advisable to divide the bulk material into smaller, single-use aliquots. This practice protects the integrity of the main stock by minimizing its repeated exposure to the atmosphere.
-
Solvent Purity: When preparing solutions, use anhydrous solvents to avoid introducing water, which can promote boroxine hydrolysis and other side reactions.
Experimental Workflow for Stability Assessment
Verifying the purity and stability of this compound is a self-validating step that ensures reproducibility. The following workflow outlines a standard procedure for stability testing.
Methodology
-
Initial Characterization (Time = 0):
-
Obtain a fresh sample of the boronic acid.
-
Perform ¹H NMR spectroscopy to confirm the structure and identify any initial impurities or the presence of boroxine (often characterized by broader peaks compared to the sharp boronic acid signals).
-
Utilize LC-MS to establish an initial purity profile and identify the mass of the parent compound and potential oligomers like the boroxine.
-
-
Sample Preparation for Stress Study:
-
Aliquot the boronic acid into several vials under an inert atmosphere.
-
Designate different storage conditions for separate vials:
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Re-analyze the sample using the same ¹H NMR and LC-MS methods established at Time = 0.
-
-
Data Interpretation:
-
Compare the analytical data from each time point to the initial characterization.
-
Quantify the decrease in the peak area corresponding to the parent boronic acid in the LC chromatogram.
-
Identify and quantify the appearance of new peaks corresponding to degradation products, such as the phenol derivative from oxidation.
-
Observe changes in the ¹H NMR spectrum, noting the increase in boroxine-related signals or the appearance of peaks for the phenol or arene byproducts.
-
Caption: Experimental workflow for assessing the stability of boronic acid.
Conclusion
The chemical integrity of this compound is governed by a delicate balance of factors. While its utility in synthesis is well-established, its susceptibility to dehydration, oxidation, and protodeboronation necessitates rigorous control over its storage and handling. By implementing the recommended protocols—refrigeration under an inert, dry, and dark atmosphere—researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. Routine analytical verification provides a crucial quality control measure, ultimately leading to more reliable, reproducible, and successful scientific outcomes.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]
-
ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Retrieved from [Link]
-
Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12931–12939. Available from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series.
- Pipal, R. D., & Miller, S. J. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 141(19), 7641–7646.
-
Kim, J., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1184. Available from [Link]
-
Pipal, R. D., & Miller, S. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018358118. Available from [Link]
- Ishihara, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 13(20), 2915–2919.
- Buta, R.-I., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(49), 20767–20783.
-
U.S. Borax Inc. (n.d.). Borate handling and storage. U.S. Borax. Retrieved from [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Retrieved from [Link]
-
AOBChem. (n.d.). Safety Data Sheet for 3,5-Bis(trifluoromethyl)phenylboronic acid. AOBChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. MySkinRecipes. Retrieved from [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3864–3865.
-
MySkinRecipes. (n.d.). [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. MySkinRecipes. Retrieved from [Link]
-
Pipal, R. D., & Miller, S. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). Available from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
- Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1048–1056.
- Ivanov, S. K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid. Chem-Impex International. Retrieved from [Link]
-
Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aobchem.com [aobchem.com]
- 13. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 14. fishersci.com [fishersci.com]
- 15. borax.com [borax.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. laballey.com [laballey.com]
(4-(2-Ethoxyethoxy)phenyl)boronic acid material safety data sheet
An In-Depth Technical Guide to the Safe Handling and Application of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Section 1: Introduction & Compound Profile
This compound is a member of the versatile class of organoboron compounds known as boronic acids. These compounds are distinguished by a carbon-boron bond and two hydroxyl groups attached to the boron atom, granting them unique chemical properties. Boronic acids are mild Lewis acids that are generally stable and easy to handle, making them indispensable reagents in modern organic synthesis.[1] Their prominence has grown significantly with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become a cornerstone for the formation of carbon-carbon bonds.[2][3]
The subject of this guide, this compound, is a specialized derivative featuring an ethoxyethoxy tail. This functional group can modify the compound's solubility and other physicochemical properties, making it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[4][5] Its application is frequently seen in the construction of biaryl structures, which are common motifs in active pharmaceutical ingredients.[4] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing critical safety data, handling protocols, and insights into its application.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 279262-15-6[6] |
| Molecular Formula | C10H15BO4[6] |
| Molecular Weight | 210.04 g/mol [6] |
| Appearance | White to off-white powder/crystalline powder |
Chemical Structure
The structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃). The sp²-hybridized boron atom with its empty p-orbital is key to its reactivity.[1]
Caption: Chemical structure of this compound.
Section 2: Comprehensive Safety & Hazard Analysis
Working with any chemical reagent necessitates a thorough understanding of its potential hazards. This section synthesizes data from multiple safety data sheets to provide a clear and actionable overview of the risks associated with this compound and the appropriate responses.
GHS Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[6]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7][8]
Expert Insight:
-
H317 (Skin Sensitization): This is a critical warning for researchers. Unlike simple irritation, sensitization involves an immune response. Initial contact may not produce a severe reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic reaction (e.g., contact dermatitis). This underscores the importance of consistently using appropriate gloves and avoiding all skin contact.
-
H319 (Serious Eye Irritation): Boronic acids, as fine powders, can easily become airborne and contact the eyes. This hazard classification indicates that the compound can cause significant, but reversible, eye damage. The imperative is to wear safety glasses or goggles at all times when handling the solid or its solutions.
GHS Label Elements:
Exposure Scenarios & First Aid Protocols
Immediate and correct first aid is crucial to mitigate harm from accidental exposure.
| Exposure Route | Symptoms & Effects | First Aid Protocol | Causality & Rationale |
| Eye Contact | Causes serious irritation, redness, pain.[6][8] | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[6][10][11] 2. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] 3. Seek immediate medical attention.[6] | The 15-minute flush is a standard protocol designed to ensure the complete removal of any solid particles and to dilute the chemical to non-irritating levels. Continuous rinsing is vital to prevent localized damage. |
| Skin Contact | May cause an allergic skin reaction.[6] May cause skin irritation.[8] | 1. Immediately remove all contaminated clothing and shoes.[6] 2. Wash off with soap and plenty of water.[6] 3. If skin irritation or a rash occurs, consult a physician.[7][8] | Prompt removal of the solid prevents prolonged contact and absorption. Using soap helps to solubilize and remove the organic compound more effectively than water alone. |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[7][10][12] | 1. Move the person into fresh air.[6][10][11] 2. If breathing is difficult or stops, provide artificial respiration.[6][13] 3. Consult a physician.[6] | Moving to fresh air removes the individual from the source of exposure. Medical consultation is necessary as respiratory irritation can have delayed effects. |
| Ingestion | May be harmful if swallowed.[9][10] | 1. Rinse mouth with water. Do NOT induce vomiting.[14] 2. Make the victim drink water (two glasses at most).[15] 3. Call a POISON CENTER or doctor if you feel unwell. | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing and dilution are safer initial steps before seeking professional medical help. |
Spill & Accidental Release Measures
A calm and systematic approach is essential for managing spills.
Protocol for a Small-Scale Laboratory Spill:
-
Evacuate & Secure: Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles. If a significant amount of dust is generated, respiratory protection may be required.[15]
-
Containment: Avoid generating dust.[10][15] Gently cover the spill with a dry, inert material like sand or vermiculite.
-
Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[7][16]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste material as hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[7][10]
Fire & Explosion Hazards
-
Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10][11] A water spray can be used to cool containers but may not be effective on the burning material itself.
-
Specific Hazards: Like many organic compounds, it is combustible. Thermal decomposition can lead to the release of irritating gases and hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[7][16]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10][11]
Section 3: Laboratory Handling, Storage & Personal Protection
Proactive measures in handling and storage are the foundation of laboratory safety.
Standard Operating Procedures (SOP) for Safe Handling
-
Work Area: All manipulations of the solid compound should be conducted in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[10]
-
Avoid Dust Formation: This compound is a powder. Handle it gently to avoid creating dust clouds.[10][17] Weighing should be done carefully, for example, by using a weighing boat on a balance inside a fume hood or a balance enclosure.
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[6][17]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[6][10] Remove contaminated clothing promptly.[8]
Storage & Stability
Proper storage is critical not only for safety but also for maintaining the reagent's integrity, which is vital for reproducible experimental results.
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[10][16][17]
-
Temperature: Keep refrigerated (2-8°C is often recommended).[4][10]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can be susceptible to degradation pathways like oxidation or dehydration to form boroxines.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][16]
Personal Protective Equipment (PPE) Selection
| PPE | Specification & Rationale |
| Eye/Face Protection | Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] This provides a physical barrier against airborne powder. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact and potential sensitization.[10] Wear a lab coat or other protective clothing to prevent contamination of personal clothes.[10] |
| Respiratory Protection | Respiratory protection is typically not required when working in a functional chemical fume hood. If a hood is unavailable and dust is generated, use a NIOSH-approved particulate respirator.[15] |
Section 4: Physicochemical & Reactivity Profile
| Property | Value / Information | Source |
| Appearance | White to off-white powder | [10] |
| Melting Point | No data available for this specific compound. Similar compounds have melting points in the range of 145-219 °C. | [4] |
| Boiling Point | No data available for this specific compound. A similar compound has a boiling point of 383.2 °C at 760 mmHg. | [4] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [1] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature) and recommended storage conditions. | [15] |
| Reactivity | Reacts with strong oxidizing agents. Incompatible with strong acids and bases. | [7][16] |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon oxides and oxides of boron. | [7][16] |
Section 5: Application in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a key building block, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming C-C bonds, typically between an sp²-hybridized organoboron species and an organic halide or triflate.[2]
Mechanistic Overview
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium complex, displacing the halide. The base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate this step.[2]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to re-enter the cycle.
Experimental Protocol: A Representative Suzuki Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.1 eq)
-
Aryl bromide (Ar-Br) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2-3 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of a mixed solvent system (e.g., an organic solvent and water) is common to dissolve both the organic and inorganic reagents.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Equip the flask with a condenser, and heat the reaction mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure biaryl product.
Workflow Visualization
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Section 6: Toxicological & Ecological Profile
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[6] Most safety data sheets for similar boronic acids lack specific LD50 data but highlight the primary risks of skin sensitization and eye irritation based on the compound class.[6][8][12] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[12][15]
Ecological Information
Data on the environmental impact of this specific compound is limited.[18] General best practices for chemical handling should be followed to prevent environmental release. Do not let the product enter drains or rivers.[10][15] The long-term effects on aquatic life have not been determined.
Disposal Considerations
Dispose of this material and its container as hazardous waste.[7] Contact a licensed professional waste disposal service.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Section 7: Conclusion
This compound is a valuable reagent in modern synthetic chemistry, offering a pathway to complex molecular architectures. However, its utility is paired with specific hazards, namely the potential for skin sensitization and serious eye irritation. A comprehensive understanding of these risks, coupled with diligent adherence to the handling, storage, and personal protection protocols outlined in this guide, is paramount for its safe and effective use. By integrating these safety principles into the experimental workflow, researchers can confidently leverage the synthetic potential of this compound while ensuring a safe laboratory environment.
Section 8: References
-
AOBChem. Safety Data Sheet. [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Link]
-
ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
-
PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]
-
Boronina. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. aobchem.com [aobchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of (4-(2-Ethoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-Ethoxyethoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the reactivity of the boronic acid moiety, while the ethoxyethoxy group provides desirable physicochemical properties such as enhanced solubility. A comprehensive understanding of its three-dimensional structure is paramount for predicting its behavior in solid-state formulations and its interaction with biological targets. This guide presents a putative synthesis, detailed methodologies for physicochemical characterization, and a predictive analysis of its crystal structure based on known analogs. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available, this document provides a robust theoretical framework and a practical guide for its experimental determination and interpretation.
Introduction: The Significance of this compound
Phenylboronic acids are a class of compounds that have seen a surge in interest following the success of bortezomib, the first boronic acid-containing drug approved by the FDA.[1] The boronic acid functional group is a mild Lewis acid, generally stable, and easy to handle, making it a valuable tool in organic synthesis.[2] Its ability to form reversible covalent bonds with diols is a key feature exploited in sensing applications and drug delivery systems.[3][4]
This compound, in particular, offers a unique combination of functionalities. The boronic acid group at the 4-position of the phenyl ring is sterically accessible for various chemical transformations. The flexible 2-ethoxyethoxy side chain at the para position is expected to confer increased solubility in organic solvents and potentially in aqueous media, a desirable trait for both reaction chemistry and pharmaceutical formulation. This side chain can also engage in hydrogen bonding, influencing the compound's self-assembly in the solid state. A thorough understanding of its crystal structure is therefore crucial for controlling its solid-state properties, such as polymorphism, which can significantly impact a drug's stability, dissolution rate, and bioavailability.[5][6]
Synthesis and Physicochemical Characterization
A Representative Synthetic Protocol
A plausible and scalable synthesis of this compound can be envisioned starting from 4-bromophenol, as depicted in the workflow below. This multi-step synthesis involves the protection of the phenolic hydroxyl, followed by a Grignard reaction and subsequent trapping with a borate ester.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Etherification: To a solution of 4-bromophenol in acetone, add anhydrous potassium carbonate followed by 2-bromoethyl ethyl ether. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The crude 1-bromo-4-(2-ethoxyethoxy)benzene can be purified by column chromatography.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 1-bromo-4-(2-ethoxyethoxy)benzene in dry tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction is sustained, add the remaining solution and reflux until the magnesium is consumed.
-
Borylation and Hydrolysis: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of triisopropyl borate in dry THF dropwise, maintaining the low temperature. Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Boronic acids can often be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[7] Alternatively, derivatization with diethanolamine to form a crystalline adduct, followed by hydrolysis, can be an effective purification strategy.[8]
Physicochemical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons of the ethoxyethoxy chain will appear as triplets or multiplets between 3.5 and 4.5 ppm. The terminal ethyl group will show a quartet and a triplet. The boronic acid protons (B(OH)₂) often present as a broad singlet, the position of which is concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to boron will have a characteristic chemical shift. The aliphatic carbons of the side chain will appear in the upfield region (15-70 ppm).[9] |
| FTIR | Characteristic peaks for the O-H stretch of the boronic acid will be observed as a broad band around 3200-3400 cm⁻¹. The B-O stretching vibration is typically found around 1340 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spec. | The mass spectrum (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₅BO₄, MW: 210.04 g/mol ). |
| Melting Point | A sharp melting point indicates high purity. The melting point of boronic acids can sometimes be decomposition points and may vary depending on the presence of the corresponding boroxine (trimeric anhydride).[10] |
A Practical Guide to Single-Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the molecular and crystal structure by X-ray diffraction.[11]
Experimental Protocol for Crystallization
The following are common techniques for growing single crystals of small organic molecules:
-
Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a small, open vial, create a concentrated solution of the compound. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The decrease in solubility upon cooling can induce crystallization.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[12] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares algorithms to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[13]
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for this compound, we can predict its likely crystal packing and hydrogen bonding motifs by examining the crystal structures of analogous compounds in the Cambridge Structural Database (CSD).[14]
Analysis of Analogous Structures
The crystal structures of phenylboronic acid and many of its para-substituted derivatives are characterized by the formation of hydrogen-bonded dimers.[10][12] In this common motif, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a centrosymmetric R²₂(8) ring.
For instance, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid shows this classic inversion dimer formation. These dimers are further linked into sheets through additional O-H···O hydrogen bonds involving the carbonyl oxygen atom.[12] Similarly, the crystal structure of phenylboronic acid itself consists of two independent molecules in the asymmetric unit, which form a hydrogen-bonded dimer. These dimeric units are then connected to four other dimers to create an extended layered network.[2]
Predicted Supramolecular Assembly
Based on these precedents, it is highly probable that the crystal structure of this compound will also be dominated by the formation of hydrogen-bonded dimers through its boronic acid groups.
Sources
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. excillum.com [excillum.com]
- 12. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 13. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-(2-Ethoxyethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Arylboronic Acids in Synthesis and Medicine
The field of organic synthesis has been revolutionized by the development of robust and versatile cross-coupling reactions, with the Suzuki-Miyaura reaction standing as a cornerstone for the formation of carbon-carbon bonds.[1][2] Central to this transformation are organoboron compounds, particularly arylboronic acids, which have seen a surge in interest due to their stability, low toxicity, and broad functional group tolerance.[3] These compounds are not merely synthetic intermediates but have also found direct applications in medicinal chemistry, with several boronic acid-containing drugs approved for therapeutic use. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, arylboronic acid: (4-(2-Ethoxyethoxy)phenyl)boronic acid. While the precise moment of its "discovery" is not prominently documented in a singular, seminal publication, its synthesis and utility can be understood through the established principles of arylboronic acid chemistry. This document will detail its presumed synthesis, physicochemical properties, and its critical role as a building block in modern organic and medicinal chemistry.
Physicochemical Properties and Handling
This compound is a white to off-white solid. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₄ | Inferred from structure |
| Molecular Weight | 224.04 g/mol | Inferred from structure |
| Melting Point | 145-147 °C | [4] |
| Boiling Point | 383.2 °C at 760 mmHg | [4] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [4] |
Table 1: Physicochemical Properties of this compound.
Due to the tendency of boronic acids to undergo dehydration to form cyclic boroxines, proper storage in a cool, dry, and inert atmosphere is crucial to maintain its purity and reactivity.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound, while not explicitly detailed in a landmark paper, can be confidently approached through well-established methodologies for the preparation of arylboronic acids. The most common and industrially scalable method involves the reaction of an organometallic reagent, typically a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis.[5]
Proposed Synthetic Pathway
The logical synthetic route commences with the preparation of the corresponding aryl Grignard reagent from 1-bromo-4-(2-ethoxyethoxy)benzene. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures to form the boronic ester. Subsequent hydrolysis under acidic conditions yields the desired this compound.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, dissolve 1-bromo-4-(2-ethoxyethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure this compound.
Characterization and Spectroscopic Data
The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as two doublets in the region of δ 7.0-8.0 ppm. The ethoxyethoxy side chain would show characteristic signals: a triplet for the terminal methyl group (~δ 1.2 ppm), a quartet for the adjacent methylene group (~δ 3.6 ppm), and two triplets for the two methylene groups of the ethoxy moiety (~δ 3.7 and 4.1 ppm). The B(OH)₂ protons are often broad and may exchange with deuterium in the solvent. |
| ¹³C NMR | Aromatic carbons would appear in the region of δ 115-160 ppm. The carbons of the ethoxyethoxy side chain would be observed in the aliphatic region (~δ 15, 66, 68, 69 ppm). The carbon attached to the boron atom would be expected around δ 130-140 ppm, though it can sometimes be difficult to observe due to quadrupolar relaxation. |
| FT-IR | A broad O-H stretch from the boronic acid hydroxyl groups would be prominent around 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C-O stretching from the ether linkage would be visible around 1250 cm⁻¹. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ region.[6] |
| Mass Spec. | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxyethoxy side chain. |
Table 2: Expected Spectroscopic Data for this compound.
The Suzuki-Miyaura Coupling: A Key Application
A primary application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4][7] The ethoxyethoxy group can impart desirable physicochemical properties, such as increased solubility, to the final coupled product, which is particularly advantageous in the synthesis of pharmaceutical compounds and functional materials.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas.
-
Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound, while not a compound of historical fame, represents a valuable and versatile building block in the modern synthetic chemist's toolkit. Its synthesis is predicated on well-understood and scalable chemical transformations. The presence of the ethoxyethoxy moiety offers a handle to modulate the solubility and other physicochemical properties of the resulting coupled products, a feature of significant interest in drug discovery and materials science. As the demand for complex, functionalized molecules continues to grow, the importance of tailored building blocks like this compound is set to increase, solidifying the enduring legacy of the Suzuki-Miyaura reaction and the indispensable role of arylboronic acids in contemporary chemical research.
References
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. (n.d.). Retrieved from [Link]
-
ResearchGate. Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. (n.d.). Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (4-(2-Ethoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of (4-(2-ethoxyethoxy)phenyl)boronic acid, a substrate of increasing importance in medicinal chemistry and materials science due to the advantageous physicochemical properties conferred by the ethoxyethoxy moiety. We will delve into the mechanistic underpinnings of the reaction, explore optimized conditions tailored for this electron-rich boronic acid, and provide robust protocols and troubleshooting advice to empower researchers in achieving high-yielding and reproducible results.
Introduction: The Significance of this compound in Suzuki Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials.[2] this compound is a valuable building block in this context. The ethoxyethoxy group imparts increased polarity and aqueous solubility to the resulting biaryl compounds, which can be highly desirable in drug development for improving pharmacokinetic profiles.
However, the electron-donating nature of the alkoxy substituent presents specific challenges, most notably an increased propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] This guide will address these challenges and provide strategies to mitigate this undesired pathway.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the coupling partner (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Experimental Parameters and Considerations
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligands
A wide array of palladium catalysts can be employed for Suzuki couplings. For electron-rich boronic acids, ligands that are both bulky and electron-donating are often preferred as they can accelerate the rate-limiting reductive elimination step.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | A classic, versatile catalyst. |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 0.5-2 | Often paired with bulky, electron-rich phosphine ligands for high activity. |
| PdCl₂(dppf) | dppf | 1-3 | Effective for a broad range of substrates. |
| Buchwald Palladacycle Precatalysts | Buchwald ligands | 0.1-2 | Air- and moisture-stable, offering high catalytic activity. |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation. For electron-rich boronic acids prone to protodeboronation, the choice of base is critical.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide good yields.
-
Milder Bases: In cases where protodeboronation is a significant issue, milder bases like potassium fluoride (KF) can be advantageous, especially under anhydrous conditions.[6]
-
Hydroxides: Strong bases like NaOH or KOH should be used with caution as they can accelerate protodeboronation, particularly in aqueous media.[6]
Solvent Systems
The choice of solvent can influence reaction rates and selectivity. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices.
-
Protic Solvents: Alcohols like isopropanol can be effective, sometimes in combination with other solvents.
-
Aqueous Mixtures: A ratio of organic solvent to water (e.g., 4:1 or 10:1) is typical. It is crucial to degas the solvent mixture thoroughly to prevent oxidation of the Pd(0) catalyst.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide coupling partner.
General Protocol for Suzuki Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, v/v), degassed
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Mitigating Protodeboronation
For substrates that are particularly susceptible to protodeboronation, the following modifications can be implemented.
Key Modifications:
-
Base: Use a milder base such as potassium fluoride (KF) (3.0 equiv).
-
Solvent: Employ an anhydrous solvent system, such as dry THF or dioxane.
-
Temperature: Run the reaction at the lowest effective temperature, starting from room temperature and gradually increasing if necessary.
-
Boronic Acid Protection: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a diethanolamine adduct, which can then be used in the coupling reaction.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents | - Use a fresh batch of catalyst or a more robust precatalyst.- Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Purify starting materials if necessary. |
| Significant Protodeboronation | - Base is too strong- Presence of water- High reaction temperature | - Switch to a milder base like KF or K₂CO₃.[6] - Use anhydrous solvents and reagents.[6] - Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve the inert atmosphere technique. |
| Incomplete Reaction | - Insufficient heating- Catalyst deactivation | - Increase the reaction temperature or time.- Consider a different catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable biaryl compounds. By understanding the reaction mechanism and the critical role of each component, researchers can effectively optimize reaction conditions to achieve high yields. The electron-donating nature of the ethoxyethoxy group, while beneficial for reactivity, necessitates careful consideration of the base and reaction conditions to minimize protodeboronation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.
References
-
American Chemical Society. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemical Science. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
The Strategic Application of (4-(2-Ethoxyethoxy)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents with optimized pharmacological profiles. Among the vast arsenal of chemical reagents, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet specific, member of this class: (4-(2-Ethoxyethoxy)phenyl)boronic acid . We will delve into its applications, elucidate the rationale behind its use, and provide detailed protocols for its implementation in the synthesis of biologically active molecules, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Multifaceted Role of the 2-Ethoxyethoxy Moiety: More Than a Simple Solubilizer
The seemingly subtle "2-ethoxyethoxy" substituent on the phenylboronic acid scaffold imparts a unique combination of physicochemical properties that are highly desirable in medicinal chemistry. Its strategic incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic characteristics.
Improving Aqueous Solubility: A primary challenge in drug development is overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can severely limit their bioavailability. The ether linkages and terminal ethyl group of the 2-ethoxyethoxy moiety introduce polarity and the capacity for hydrogen bonding with water molecules, thereby enhancing the solubility of the parent molecule.[1][2] This is a critical consideration for ensuring that a drug can be effectively absorbed and distributed throughout the body.
Modulating Lipophilicity: While enhancing solubility, the 2-ethoxyethoxy group also contributes to the overall lipophilicity of a molecule, a key determinant of its ability to permeate cell membranes.[3][4] This balance between hydrophilic and lipophilic character, often referred to as the "amphipathic" nature of this substituent, is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties. The ethoxyethoxy chain can be considered a "lipophilic yet polar" fragment, allowing medicinal chemists to fine-tune the overall clogP of a molecule to navigate the complex cellular environments.
Enhancing Metabolic Stability: The ether linkages within the 2-ethoxyethoxy group are generally more resistant to metabolic degradation compared to more labile functional groups.[5][6][7] This can lead to an increased half-life of the drug in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect. The metabolic stability of a compound is a critical parameter evaluated during preclinical development to predict its behavior in vivo.[8]
Impact on Crystal Packing and Solid-State Properties: The conformationally flexible ethoxyethoxy chain can influence the crystal packing of the final compound. This can have significant implications for the solid-state properties of the API, such as its melting point, dissolution rate, and polymorphism, all of which are critical factors in pharmaceutical formulation and manufacturing.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
A prime example of the utility of this compound is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[9] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The Suzuki-Miyaura reaction is a powerful method for constructing the complex biaryl scaffolds often found in kinase inhibitors.
Case Study: Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that, when constitutively activated by genetic rearrangements, can act as oncogenic drivers in a variety of tumors. The development of small molecule inhibitors of Trk has led to significant advances in the treatment of these cancers.
A key step in the synthesis of a novel class of pyrazolopyridine-based Trk inhibitors, as detailed in patent WO2012022997A1, involves the Suzuki-Miyaura coupling of a halogenated pyrazolopyridine core with this compound.
Experimental Workflow for Trk Inhibitor Synthesis
Caption: High-level workflow for the synthesis of Trk inhibitors.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Trk Inhibitor Intermediate
This protocol is adapted from the general procedures described in patent literature for the synthesis of pyrazolopyridine-based kinase inhibitors.
Materials:
-
Halogenated pyrazolopyridine core (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source for inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the halogenated pyrazolopyridine core (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inerting the System: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields. Maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Degassed Solvents: Oxygen dissolved in the solvents can also contribute to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step to ensure optimal catalytic activity.
-
Base: The base (sodium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Catalyst Choice: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Suzuki-Miyaura reactions, known for its thermal stability and ability to promote the coupling of a wide range of substrates.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its relevance in drug design.
| Property | Value/Observation | Implication in Medicinal Chemistry |
| Molecular Formula | C₁₀H₁₅BO₄ | Provides a foundation for calculating molecular weight and other properties. |
| Molecular Weight | 210.04 g/mol | A relatively small building block, allowing for its incorporation into larger molecules without significantly violating Lipinski's Rule of Five. |
| Calculated LogP | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, favorable for cell permeability. |
| Hydrogen Bond Donors | 2 (from -B(OH)₂) | The boronic acid moiety can engage in hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 (2 from ether oxygens, 2 from -B(OH)₂) | The ethoxyethoxy chain increases the hydrogen bond acceptor count, enhancing aqueous solubility. |
| Metabolic Stability | Ether linkages are generally stable to metabolism. | Contributes to a longer in vivo half-life of the final drug molecule.[5][6][7] |
Conclusion
This compound is a highly valuable and strategic building block in medicinal chemistry. Its utility extends beyond its function as a mere coupling partner in Suzuki-Miyaura reactions. The integral 2-ethoxyethoxy moiety offers a powerful handle for medicinal chemists to modulate the physicochemical properties of drug candidates, thereby optimizing their solubility, permeability, and metabolic stability. The successful application of this reagent in the synthesis of potent kinase inhibitors, such as those targeting Trk, underscores its importance in the development of next-generation targeted therapies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own drug discovery endeavors.
References
-
Malik, R. & Kamble, G. (2023). Physicochemical property of drug molecules with respect to drug actions. J.Bio.Innov, 12(1), 208-212. Available at: [Link] (Accessed: January 21, 2026).
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. RRJOMC, 10(2). Available at: [Link] (Accessed: January 21, 2026).
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. Available at: [Link] (Accessed: January 21, 2026).
-
Huda, S. Y., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Xenobiotica, 54(6), 365-376. Available at: [Link] (Accessed: January 21, 2026).
-
Raevsky, O. A., et al. (2007). Physicochemical Descriptors in Property-Based Drug Design. In Molecular Drug Properties (pp. 339-355). Wiley-VCH. Available at: [Link] (Accessed: January 21, 2026).
-
Li, C., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13382-13444. Available at: [Link] (Accessed: January 21, 2026).
-
Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. The AAPS journal, 14(2), 244–251. Available at: [Link] (Accessed: January 21, 2026).
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Available at: [Link] (Accessed: January 21, 2026).
-
Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. The AAPS journal, 14(2), 244–251. Available at: [Link] (Accessed: January 21, 2026).
- Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
-
Lim, C. S., et al. (2023). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Current Medicinal Chemistry, 30. Available at: [Link] (Accessed: January 21, 2026).
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. Available at: [Link] (Accessed: January 21, 2026).
-
Bárdos, V., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Scientia Pharmaceutica, 93(2), 19. Available at: [Link] (Accessed: January 21, 2026).
-
Merck Group. Application of drug physico chemical characterisation in drug discovery. Available at: [Link] (Accessed: January 21, 2026).
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Available at: [Link] (Accessed: January 21, 2026).
-
Al-Hadiya, Z. H. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 24(7), 1349. Available at: [Link] (Accessed: January 21, 2026).
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Available at: [Link] (Accessed: January 21, 2026).
-
Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(10), 2057-2071. Available at: [Link] (Accessed: January 21, 2026).
-
Al-Warhi, T., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Crystals, 12(7), 935. Available at: [Link] (Accessed: January 21, 2026).
-
Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. The AAPS journal, 14(2), 244–251. Available at: [Link] (Accessed: January 21, 2026).
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Improving the Properties of Carboxylic Acid Isosteres. Angewandte Chemie International Edition, 49(26), 4513-4516. Available at: [Link] (Accessed: January 21, 2026).
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 172, 105855. Available at: [Link] (Accessed: January 21, 2026).
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2673. Available at: [Link] (Accessed: January 21, 2026).
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 3. jbino.com [jbino.com]
- 4. rroij.com [rroij.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. mdpi.com [mdpi.com]
The Strategic Application of (4-(2-Ethoxyethoxy)phenyl)boronic Acid in Modern Organic Synthesis
Introduction: Beyond a Simple Building Block
(4-(2-Ethoxyethoxy)phenyl)boronic acid has emerged as a valuable reagent in the synthetic chemist's toolkit, particularly for researchers and professionals in drug development. Its utility extends beyond that of a simple arylboronic acid; the strategic incorporation of the ethoxyethoxy moiety imparts desirable physicochemical properties to both the reagent and the resulting products. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl systems. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the rationale behind its selection in the synthesis of biologically active molecules.
The boronic acid functional group is a cornerstone of modern carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura reaction.[1] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis.[1] The specific substitution on the phenyl ring, in this case, the 2-ethoxyethoxy group, can significantly influence the properties of the final compound, a key consideration in medicinal chemistry.
Key Applications in Organic Synthesis
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, yielding a biaryl or aryl-alkene scaffold. These structural motifs are prevalent in a vast array of pharmaceuticals and agrochemicals.[2]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl compounds, which are key structural units in many biologically active molecules. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The generally accepted catalytic cycle is depicted below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction commences with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (Ar'-B(OR)3-) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
The Advantage of the (2-Ethoxyethoxy) Substituent
The choice of the this compound is often a strategic one in drug discovery programs. The ethoxyethoxy group can confer several advantageous properties to the final molecule:
-
Improved Solubility: The ether linkages in the ethoxyethoxy group can increase the hydrophilicity of a molecule, which can lead to improved aqueous solubility. This is a critical parameter for drug candidates, as poor solubility can hinder absorption and bioavailability.
-
Modulation of Lipophilicity: While increasing hydrophilicity, the overall group also possesses lipophilic character. This balance is crucial for a drug's ability to permeate cell membranes and reach its target. Medicinal chemists often tune this property to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Pharmacokinetic Properties: The ethoxyethoxy group can influence how a drug is processed in the body. It can affect metabolic stability by blocking sites susceptible to enzymatic degradation, potentially leading to a longer half-life.
-
Vector for Further Functionalization: The terminal ethoxy group can serve as a handle for further chemical modification, allowing for the attachment of other functional groups or linkers.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction. It is important to note that reaction conditions should be optimized for each specific substrate pairing.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general method for the coupling of this compound with a generic aryl bromide.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | Typical Amount | Molar Equiv. |
| Aryl Bromide | 1.0 mmol | 1.0 |
| This compound | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 5 mL | - |
| Water | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.
Materials:
| Reagent/Material | Typical Amount | Molar Equiv. |
| Aryl Chloride/Triflate | 0.5 mmol | 1.0 |
| This compound | 0.75 mmol | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.025 mmol | 0.05 |
| Cs₂CO₃ | 1.0 mmol | 2.0 |
| Dioxane/Water (4:1) | 2.5 mL | - |
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl chloride or triflate (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.025 mmol, 0.05 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
Add a 4:1 mixture of dioxane and water (2.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Applications in Drug Discovery and Development: Case Studies
For instance, (4-ethoxyphenyl)boronic acid is a key reactant in the synthesis of:
-
Microtubule inhibitors and antitumor agents: The biaryl scaffold is a common feature in compounds that target tubulin polymerization, a key process in cell division, making them effective anticancer agents.
-
Novel modulators of survival motor neuron protein: These compounds are being investigated for the treatment of spinal muscular atrophy.
-
Hydroxysteroid dehydrogenase inhibitors: These have potential applications in treating hormone-dependent diseases.
-
Kinase inhibitors: Many kinase inhibitors possess a biaryl core, where one of the aryl rings is often a substituted phenyl group introduced via Suzuki-Miyaura coupling.
The use of this compound in these and similar syntheses would be a logical extension to fine-tune the pharmacokinetic properties of the resulting drug candidates.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents. | Use a fresh batch of catalyst, try a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand), use a stronger base (e.g., Cs₂CO₃, K₃PO₄), increase the reaction temperature, ensure reagents are pure and dry. |
| Protodeboronation | Presence of water and/or acid, prolonged reaction times at high temperatures. | Use anhydrous solvents, ensure the base is thoroughly dried, minimize reaction time, consider using the corresponding boronate ester. |
| Homocoupling of the boronic acid | High catalyst loading, presence of oxygen. | Reduce the catalyst loading, ensure the reaction is performed under an inert atmosphere. |
| Difficulty in product purification | Similar polarity of starting materials and product. | Optimize the eluent system for column chromatography, consider recrystallization. |
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the construction of biaryl scaffolds in the context of drug discovery and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by the ethoxyethoxy substituent, makes it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Online] Available at: [Link]
- da Silva, J. F., et al. (2017).
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Online] Available at: [Link]
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
- Google Patents. Cross-coupling of unactivated secondary boronic acids.
-
ResearchGate. Scheme 1: Synthetic route to extended ethoxy-and phenol-based... [Online] Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link]
- Google Patents. WO 2016/004910 A1.
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Online] Available at: [Link]
-
PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Online] Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. [Online] Available at: [Link]
Sources
palladium catalyst for (4-(2-Ethoxyethoxy)phenyl)boronic acid cross-coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction is particularly vital in the fields of medicinal chemistry and materials science for the synthesis of complex biaryl structures. This guide provides a detailed examination of the palladium-catalyzed cross-coupling of this compound with aryl halides. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters that govern reaction success, and present a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The insights herein are designed to bridge theory with practice, enabling the efficient and reproducible synthesis of valuable molecular scaffolds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The process is a well-orchestrated sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with an active Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[2][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[1][7][8] This boronate then displaces the halide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling
The success of the cross-coupling with this compound is not guaranteed by the catalytic cycle alone; it is highly dependent on the judicious selection of several key components.
Palladium Catalyst (Precatalyst) Selection
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) or Pd(0) complexes stabilized by ligands are used as "precatalysts." These are reduced or activated in situ to enter the catalytic cycle.[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common, reliable choice that provides both the palladium source and the phosphine ligands. It is directly active as a Pd(0) source.
-
Palladium(II) Acetate (Pd(OAc)₂) & Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are versatile precatalysts that require the addition of an external ligand. They offer flexibility in tuning the reaction by pairing them with a wide variety of ligands.[6][9]
-
Palladacycles & Preformed Catalysts: For challenging couplings, particularly with less reactive aryl chlorides, preformed catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer superior activity.[10][11][12]
The Role of Phosphine Ligands
Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. The choice of ligand can dramatically influence reaction rate and scope.
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand often sufficient for reactive aryl iodides and bromides.
-
Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, JohnPhos): These state-of-the-art ligands are electron-rich and sterically demanding.[10] This bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, making them ideal for coupling less reactive aryl chlorides or sterically hindered substrates.[5][10][11] However, excessive steric bulk can sometimes promote undesired side reactions like protodeboronation.[13][14]
The Critical Role of the Base
A base is essential for the transmetalation step. It activates the boronic acid, converting it into a more reactive boronate anion ([ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[1][15][16] The choice and strength of the base can significantly affect the reaction's outcome.
| Base | Type | Common Use & Rationale |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Carbonates | Widely used, effective, and economical. Often used in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for difficult couplings.[1] |
| K₃PO₄ | Phosphate | A stronger base than carbonates, often used under anhydrous conditions with catalysts bearing bulky ligands. Its strength can accelerate transmetalation.[1] |
| KOH, NaOH | Hydroxides | Strong bases that can be effective but may promote side reactions or degradation of sensitive functional groups. |
| KF | Fluoride | Used in specific cases, particularly when base-labile functional groups are present.[16] |
Solvent System Selection
The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and reaction rates.[17] While the Suzuki reaction is tolerant of many solvents, a poor choice can hinder or halt the reaction.[18]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. They effectively dissolve the organic reagents and the catalyst complex.
-
Biphasic Systems: A mixture of an organic solvent (like toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃) is a classic and highly effective system. The reaction occurs at the interface or in the organic phase, with the base activating the boronic acid in the aqueous phase.
-
Polar Aprotic Solvents: Solvents like DMF or MeCN can be used, but their coordinating ability can sometimes influence the catalyst's behavior and selectivity in complex ways.[19][20][21]
Application Protocol: Synthesis of 2-(4-(2-Ethoxyethoxy)phenyl)naphthalene
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with 2-bromonaphthalene.
Materials and Equipment
-
Reagents: 2-Bromonaphthalene, this compound, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, nitrogen/argon inlet, Schlenk line (optional), separatory funnel, rotary evaporator, silica gel for column chromatography.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonaphthalene (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a solvent mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio. The volume should be sufficient to create a stirrable slurry (e.g., 10 mL per 1 mmol of the limiting reagent).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 3 mol%).
-
Degassing: To create an inert atmosphere, bubble nitrogen or argon gas through the stirred reaction mixture for 20-30 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[22]
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (2-bromonaphthalene) is consumed (typically 12-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the more expensive aryl halide. |
| Base (K₂CO₃) | 2.0 - 3.0 equiv | Ensures complete activation of the boronic acid. |
| Catalyst (Pd(PPh₃)₄) | 1 - 5 mol% | A balance between reaction rate and cost. 3 mol% is a common starting point. |
| Solvent | Toluene/Ethanol/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents.[22][23] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Time | 12 - 18 h | Typical duration; should be confirmed by reaction monitoring. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation.[22] |
Visualizing the Experimental Workflow
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is too weak or insoluble.4. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure thorough degassing before heating.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Check the purity of the boronic acid; consider using a boronate ester. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Excessively high temperature or prolonged reaction time.3. Certain bulky ligands can promote this side reaction.[13] | 1. Use milder conditions (lower temp, shorter time).2. Use a boronate ester (e.g., pinacol ester) which is more stable.3. Screen different ligands if the problem persists. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Reaction time is too short.3. Sterically hindered substrates. | 1. Increase catalyst loading (e.g., from 3% to 5%).2. Allow the reaction to run longer, confirming with TLC/LC-MS.3. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos).[10][11] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for constructing biaryl frameworks essential to pharmaceutical and materials development. Success is predicated on a firm understanding of the catalytic cycle and careful control over key experimental variables, including the choice of catalyst, ligand, base, and solvent. The protocol and insights provided in this guide offer a comprehensive framework for achieving high-yield, reproducible outcomes, empowering researchers to efficiently synthesize target molecules for their discovery programs.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
Organic Letters. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. [Link]
-
The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction? [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
The University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. aspuru.substack.com [aspuru.substack.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Reaction with (4-(2-Ethoxyethoxy)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids contribute to its widespread adoption in both academic and industrial settings.[1][5]
(4-(2-Ethoxyethoxy)phenyl)boronic acid is a particularly valuable building block in drug discovery and development.[6][7][8][9] The ethoxyethoxy side chain can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1][2][11] The reactivity of the aryl halide typically follows the order I > Br > OTf >> Cl.[10]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex.[1][2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][12][13][14] The exact mechanism of transmetalation is still a subject of detailed study, but it is a critical rate-determining step.[1][15]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | Store under inert gas at 2-8°C.[4] |
| Aryl Bromide | >98% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Commercially available | Pre-catalyst, will be reduced in situ. |
| Triphenylphosphine (PPh₃) | >99% | Commercially available | Ligand. |
| Potassium Carbonate (K₂CO₃) | >99% | Anhydrous | Base. |
| 1,4-Dioxane | Anhydrous | Commercially available | Solvent. Should be degassed prior to use.[11] |
| Deionized Water | - | - | Co-solvent. Should be degassed prior to use.[11] |
| Ethyl Acetate | HPLC Grade | Commercially available | For workup and chromatography. |
| Hexanes | HPLC Grade | Commercially available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available | For drying organic layers. |
Procedure
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as oxygen can deactivate the catalyst.[16][17]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. A biphasic system often enhances the reaction rate by facilitating the dissolution of both organic and inorganic reagents.[1][18]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[19][20]
Optimization and Troubleshooting
While the Suzuki reaction is generally robust, certain substrate combinations can be challenging. The following table provides guidance on optimizing reaction parameters and troubleshooting common issues.
| Parameter | General Guideline & Rationale | Troubleshooting Tips |
| Catalyst | Pd(OAc)₂/PPh₃ is a common and effective system. For less reactive aryl chlorides, more electron-rich and bulky ligands like XPhos or SPhos may be required to facilitate oxidative addition.[17][21] | If the reaction is slow or incomplete, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more active pre-catalyst.[22][23] Ensure the catalyst is not degraded. |
| Base | K₂CO₃ is a versatile and commonly used base. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[1][21] Weaker bases like KF may be necessary for base-sensitive substrates.[5][24] | If you observe decomposition of starting materials or product, try a milder base. If the reaction is sluggish, a stronger base may be needed. The choice of base can be critical and often requires empirical screening. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often optimal.[1][11][25] The solvent's polarity can influence the reaction rate and selectivity.[26][27][28][29] | If solubility is an issue, try a different solvent system. For instance, DMF can be a good solvent for less soluble substrates.[11][24] Ensure solvents are of high purity and properly degassed.[27] |
| Temperature | Most Suzuki reactions are run at elevated temperatures (80-110 °C).[11][30] | If side reactions are observed, lowering the temperature may be beneficial. Conversely, for unreactive substrates, a higher temperature may be necessary. |
| Protodeboronation | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be more prevalent with electron-rich or sterically hindered boronic acids.[16][17][23] | Use of a less aqueous solvent system, a milder base, or protecting the boronic acid as a boronate ester (e.g., pinacol ester) can mitigate this issue.[23][25] |
References
- Suzuki reaction - Wikipedia.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate - Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... - ResearchGate.
- Suzuki purification problem : r/OrganicChemistry - Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid - MySkinRecipes.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- The Suzuki Reaction - Chem 115 Myers.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Design and discovery of boronic acid drugs - PubMed.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. arodes.hes-so.ch [arodes.hes-so.ch]
- 28. pubs.acs.org [pubs.acs.org]
- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 30. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (4-(2-Ethoxyethoxy)phenyl)boronic acid as a Versatile Building Block for Blue-Emitting OLED Materials
Abstract: This technical guide provides a comprehensive overview of (4-(2-Ethoxyethoxy)phenyl)boronic acid, a key building block for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. We detail its chemical properties, its strategic role in molecular design for OLEDs, and provide a validated, step-by-step protocol for the synthesis of a blue-emitting fluorene-based derivative via the Suzuki-Miyaura coupling reaction. This note is intended for researchers, chemists, and material scientists in the field of organic electronics and drug development, offering field-proven insights into reaction execution, product purification, and material characterization.
Introduction to this compound in OLEDs
The advancement of OLED technology is intrinsically linked to the molecular engineering of its constituent organic materials.[1] High-performance emitters, hosts, and charge-transport materials are often synthesized through carbon-carbon bond-forming reactions, with the Suzuki-Miyaura coupling being a preeminent tool.[2][3] In this context, functionalized arylboronic acids serve as indispensable building blocks.
This compound has emerged as a particularly valuable reagent. Its structure combines the reactive boronic acid moiety with a flexible ethoxyethoxy side chain. This side chain is not merely a passive solubilizing group; it plays a critical role in the final material's properties. By appending such flexible chains to a rigid π-conjugated core, researchers can enhance solubility, which is crucial for solution-based processing, and modulate the intermolecular packing in the solid state.[4][5] This control over morphology can prevent aggregation-caused quenching and improve the charge transport properties of the resulting thin films, ultimately leading to more efficient and stable OLED devices.[5][6]
This application note provides a detailed protocol for using this compound to synthesize a model blue-emitting material, 2,7-bis(4-(2-ethoxyethoxy)phenyl)-9,9-diethyl-9H-fluorene, highlighting the practical aspects of synthesis, purification, and characterization.
Reagent Profile and Handling
Proper handling and storage of boronic acids are paramount to ensure their reactivity and prevent degradation.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | [4-(2-Ethoxyethoxy)phenyl]boronic acid | [7][8] |
| CAS Number | 279262-15-6 | [8][9] |
| Molecular Formula | C₁₀H₁₅BO₄ | [7][8] |
| Molecular Weight | 210.04 g/mol | [9] |
| Appearance | White to off-white powder/crystalline solid | [10][11] |
| Melting Point | 145-147 °C | [7] |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Acetone) | [12] |
Storage and Safety
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7][10] Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, which can affect stoichiometry and reactivity.[12]
-
Safety: The compound may cause skin and serious eye irritation.[9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[10][13]
Protocol: Synthesis of a Blue-Emitting Fluorene Derivative
This section details the synthesis of 2,7-bis(4-(2-ethoxyethoxy)phenyl)-9,9-diethyl-9H-fluorene, a model blue-emitting material, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[14][15]
Reaction Scheme
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Materials and Reagents
-
This compound (FW: 210.04 g/mol )
-
2,7-Dibromo-9,9-diethylfluorene (FW: 382.12 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add 2,7-Dibromo-9,9-diethylfluorene (3.82 g, 10.0 mmol).
-
Add this compound (4.62 g, 22.0 mmol, 2.2 equivalents).
-
Add anhydrous Potassium Carbonate (5.52 g, 40.0 mmol, 4.0 equivalents).
-
Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[3] Using excess base ensures the reaction goes to completion.
-
-
Degassing and Catalyst Addition:
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity and reaction yield.[16]
-
Add anhydrous toluene (80 mL) and degassed deionized water (20 mL) via syringe.
-
Bubble nitrogen through the stirred solution for 20 minutes to thoroughly degas the solvent mixture.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 2 mol%) to the flask under a positive flow of nitrogen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the dibromo-fluorene starting material indicates reaction completion.
-
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Causality: The water washes remove the inorganic base (K₂CO₃) and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
-
Protocol: Purification
Achieving high purity (>99.5%) is non-negotiable for OLED materials, as impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[17]
Column Chromatography
-
Rationale: Boronic acid derivatives and their coupled products can sometimes be challenging to purify on standard silica gel due to interactions with acidic silanol groups, which can lead to tailing or product degradation.[18][19] A well-packed column with an appropriate solvent system is key.
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. The product typically elutes at a composition of approximately 10-30% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
-
Rationale: Recrystallization is a powerful final purification step to remove minor impurities and obtain a highly crystalline solid, which is desirable for consistent thin-film deposition.[20]
-
Procedure:
-
Dissolve the product from chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol).
-
Slowly add a co-solvent in which the product is poorly soluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
Characterization and Quality Control
Comprehensive characterization is required to confirm the identity, purity, and suitability of the synthesized material for OLED applications.[21][22][23]
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the successful coupling. Key signals to identify include:
-
Aromatic protons of the fluorene core and the appended phenyl rings (typically in the 7.0-8.0 ppm range).[24][25]
-
Protons from the ethoxyethoxy side chains: characteristic triplets and multiplets for the -OCH₂CH₂O- and -OCH₂CH₃ groups (typically in the 3.5-4.5 ppm and 1.2-1.5 ppm ranges, respectively).
-
Protons from the diethyl groups at the C9 position of the fluorene core.[26]
-
The absence of signals corresponding to the C-Br protons of the starting material and the B(OH)₂ proton of the boronic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) should be used to confirm the exact molecular weight of the product.[27]
-
Photophysical Characterization:
-
UV-Vis Absorption: The absorption spectrum, typically measured in a dilute solution (e.g., in THF or Dichloromethane), will show the electronic transitions of the conjugated system.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum, obtained by exciting the sample at its absorption maximum, is critical. For this class of fluorene derivatives, a strong emission in the blue region of the visible spectrum (420-460 nm) is expected.[14][28][29]
-
Expected Data Summary
| Analysis | Expected Result | Purpose |
| Purity (HPLC) | > 99.5% | Ensures suitability for OLED device fabrication. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 607.3782 | Confirms molecular formula (C₄₁H₅₀O₄). |
| ¹H NMR | Signals consistent with proposed structure | Verifies covalent structure and purity. |
| UV-Vis (THF) | λ_max ≈ 350-380 nm | Characterizes electronic absorption. |
| PL Emission (THF) | λ_em ≈ 420-450 nm | Confirms blue light emission.[14][30] |
Conclusion
This compound is a highly effective and versatile building block for constructing advanced organic electronic materials. The ethoxyethoxy moiety provides a reliable method for enhancing solubility and influencing solid-state morphology without compromising the electronic properties of the core chromophore. The detailed Suzuki-Miyaura coupling and purification protocols provided herein offer a robust and reproducible pathway for synthesizing high-purity, blue-emitting fluorene derivatives suitable for high-performance OLED applications. Rigorous characterization is essential to validate the material's quality and predict its performance in a final device architecture.
References
-
Hanqi Sun. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology. [Link]
-
Scientific Computing International. (n.d.). Characterizing OLED Display Materials. Scientific Computing International. [Link]
-
Pramanik, S., et al. (2014). Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Journal of Chemical Sciences. [Link]
-
MySkinRecipes. (n.d.). [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. MySkinRecipes. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Heil, H., et al. (2001). Characterization and Optimization of OLED Materials and Devices. SPIE Digital Library. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring The Synthesis Techniques Of OLED Material Intermediates. ningboinno.com. [Link]
-
Sanyal, U., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
-
Sanyal, U., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Characteristics Study of OLED Materials. ResearchGate. [Link]
-
Ulla, H., et al. (2012). Blue Light Emitting Materials for Organic Light Emitting Diodes: Experimental and Simulation Study. ResearchGate. [Link]
-
Marks, A., et al. (2022). Using automated synthesis to understand the role of side chains on molecular charge transport. Nature Communications. [Link]
-
Gryko, D. T., et al. (2021). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules. [Link]
-
He, Y., et al. (2022). The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Journal of Materials Chemistry C. [Link]
-
Savva, A., et al. (2021). Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance. ACS Applied Materials & Interfaces. [Link]
-
Liu, F., et al. (2024). Impact of Alkoxy Side Chains on the Quinoxaline-Based Electron Acceptors for Efficient Organic Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
AOBChem. (n.d.). Safety Data Sheet. AOBChem. [Link]
-
ResearchGate. (2025). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of disubstituted fluorene derivatives 15 and 16. ResearchGate. [Link]
-
Roy, D., et al. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Zhao, W., et al. (2005). Organic pure-blue-light-emitting devices based on terfluorenes compounds. Applied Physics Letters. [Link]
-
ResearchGate. (2025). Single Molecule Studies of a 2,7-Bis-(Phenylethenyl)fluorenone: Implications for Green-Emission Bands in Fluorene-Based OLEDs. ResearchGate. [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Bartle, K. D., et al. (1971). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic. [Link]
-
da Silva, A. C. A., et al. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Fluorene at BMRB. bmrb.io. [Link]
-
Schmid, M., et al. (2010). Photoluminescence degradation of blue OLED emitters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Adachi, C., et al. (1990). Blue light-emitting organic electroluminescent devices. Applied Physics Letters. [Link]
-
Wang, Z., et al. (2024). Blue Exciplexes in Organic Light-Emitting Diodes: Opportunities and Challenges. International Journal of Molecular Sciences. [Link]
Sources
- 1. analysis.rs [analysis.rs]
- 2. topmostchemical.com [topmostchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Using automated synthesis to understand the role of side chains on molecular charge transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05229B [pubs.rsc.org]
- 6. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00594E [pubs.rsc.org]
- 7. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. aobchem.com [aobchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. drpress.org [drpress.org]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 25. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. pubs.aip.org [pubs.aip.org]
- 30. mdpi.com [mdpi.com]
functionalization of aryl halides with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Application Note & Protocol
Topic: Strategic Functionalization of Aryl Halides with (4-(2-Ethoxyethoxy)phenyl)boronic Acid via Suzuki-Miyaura Cross-Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the . This specific boronic acid is of significant interest in pharmaceutical and materials science for introducing a flexible, hydrophilic ethoxyethoxy moiety, which can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a versatile linker for further chemical elaboration.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation, offering insights into mechanism, protocol optimization, and troubleshooting.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the reaction mechanism is paramount to effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][6]
The Three Core Steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) complex. The reactivity of the aryl halide is critical here, with the rate of oxidative addition typically following the trend: I > Br > Cl.[2][7]
-
Transmetalation: This is the crucial step where the organic fragment is transferred from boron to palladium. It is not the neutral boronic acid that reacts, but a more nucleophilic "ate" complex. This boronate is formed in situ through the action of a base.[8][9][10] The base activates the boronic acid, facilitating the exchange of the halide on the palladium complex with the (4-(2-Ethoxyethoxy)phenyl) group.
-
Reductive Elimination: In the final step, the two organic fragments—the original aryl group and the newly transferred (4-(2-Ethoxyethoxy)phenyl) group—couple and are expelled from the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various aryl halides. Optimization may be required based on the specific reactivity of the substrate.
3.1. Materials and Reagents
-
Aryl Halide: (1.0 mmol, 1.0 equiv)
-
This compound: (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) with a suitable ligand.
-
Ligand (if using Pd(II) source): e.g., Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or a Buchwald ligand like XPhos (0.04 mmol, 4 mol%).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered.
-
Solvent System: Degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio, 5 mL total).
-
Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup.
3.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the catalyst.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand. If using an air-stable precatalyst (e.g., a palladacycle), this can be done at the beginning with the other solids.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]
-
Purification: Combine the organic extracts, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Optimization and Key Parameter Insights
The success of a Suzuki-Miyaura coupling often hinges on the judicious choice of reagents and conditions.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Aryl Halide | Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Aryl chlorides are less reactive and often require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases to facilitate the challenging oxidative addition step.[2][13] |
| Catalyst System | Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf) | Pd(II) sources must be reduced in situ to the active Pd(0) species.[11] The choice of ligand is crucial; bulky, electron-rich phosphines accelerate both oxidative addition and reductive elimination, which is especially important for sterically hindered substrates.[11][14][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base's primary role is to form the reactive boronate "ate" complex required for transmetalation.[6][8][9] K₃PO₄ is often effective for challenging couplings, including those with unstable boronic acids.[16][17] The choice of base can significantly impact yield and side reactions. |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A polar, aprotic solvent is typically used. The addition of water is often necessary to dissolve the inorganic base, creating a biphasic system that requires vigorous stirring to maximize the reaction rate at the interface.[1][18] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Impure or degraded boronic acid.3. Insufficiently strong base. | 1. Ensure rigorous exclusion of oxygen by properly degassing solvents and using a robust inert atmosphere.[11][18]2. Use fresh, high-purity boronic acid. Consider protecting it as a diethanolamine adduct if protodeboronation is suspected.[19]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[17][18] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures for all solvents and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[1][11] |
| Protodeboronation | The boronic acid group is replaced by hydrogen, often promoted by strong base and water. | Use a milder base (e.g., KF), switch to anhydrous conditions if possible, or use a boronic ester (e.g., pinacol ester) which hydrolyzes slowly under the reaction conditions to release the boronic acid.[11][16] |
| Dehalogenation of Aryl Halide | The halide is replaced by hydrogen. | This side reaction can sometimes be promoted by the base or solvent system. Consider changing the base or using a different phosphine ligand.[1] |
Applications in Drug Discovery and Materials Science
The incorporation of boronic acids into molecular scaffolds is a powerful strategy in medicinal chemistry.[20][21][22] The (4-(2-Ethoxyethoxy)phenyl) moiety, in particular, offers several advantages:
-
Improved Pharmacokinetics: The ethylene glycol-like chain can increase hydrophilicity, potentially improving the solubility and bioavailability of a drug candidate.[5]
-
Synthetic Handle: The terminal ethoxy group can be modified, or the entire chain can act as a flexible linker to attach other functional groups, probes, or targeting moieties.
-
Biaryl Scaffolds: The ability to easily form biaryl structures is fundamental in drug design, as these motifs are present in numerous approved drugs and are crucial for interacting with biological targets.[5]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Online] Available at: [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Online] Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Online] Available at: [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Online] Available at: [Link]
-
ACS Publications. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Online] Available at: [Link]
-
NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Online] Available at: [Link]
-
RSC Publishing. (2015). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Online] Available at: [Link]
-
MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Online] Available at: [Link]
-
ResearchGate. (2018). Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. [Online] Available at: [Link]
-
ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. [Online] Available at: [Link]
-
Callum, J., & Lowary, T. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Online] Available at: [Link]
-
ResearchGate. (2020). Side reactions of Suzuki cross-coupling. [Online] Available at: [Link]
-
Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link]
-
YouTube. (2020). Suzuki Coupling. [Online] Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]
-
PubMed. (2020). Design and discovery of boronic acid drugs. [Online] Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Online] Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(2-Ethoxyethoxy)phenyl)boronic acid with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethoxyethoxy-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on a specific, yet highly relevant, application of this reaction: the coupling of (4-(2-Ethoxyethoxy)phenyl)boronic acid with a diverse range of aryl bromides.
The (4-(2-Ethoxyethoxy)phenyl) moiety is of significant interest in medicinal chemistry and drug development. The ethoxyethoxy group can enhance pharmacokinetic properties, such as solubility and metabolic stability, and can act as a flexible linker in complex molecular architectures. This structural motif is found in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs), kinase inhibitors, and anticancer agents.[4][5][6] The ability to efficiently construct biaryl systems incorporating this functionality is therefore of paramount importance for the rapid generation of compound libraries and the optimization of lead candidates.
These application notes provide a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-proven protocols and troubleshooting strategies, designed to empower researchers to successfully implement this valuable transformation in their own laboratories.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate.[1][8]
-
Transmetalation: This is a critical step where the organic group from the organoboron species is transferred to the palladium center. The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][9][10][11][12] This boronate then reacts with the Pd(II) complex to displace the halide and form a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
The Critical Role of the Base
The choice of base is a critical parameter in the Suzuki-Miyaura coupling. The base plays multiple roles in the catalytic cycle, the most important of which is the activation of the boronic acid.[10] It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[9][11][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and nature of the base can significantly influence the reaction rate and yield, and its selection should be tailored to the specific substrates and catalyst system.[10]
General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general starting point for the reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Column chromatography supplies for purification
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water, such as dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Table of Recommended Reaction Conditions
| Aryl Bromide Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Electron-Rich | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₃PO₄ or K₂CO₃ | Toluene/Water or Dioxane/Water | 90-110 |
| Electron-Poor | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DMF/Water | 80-100 |
| Sterically Hindered | Pd₂(dba)₃ / XPhos or P(t-Bu)₃ | K₃PO₄ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 100-120 |
Note: These are general recommendations. Optimization is often required for optimal results.[13][14][15][16]
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.- Increase the reaction temperature. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand to stabilize the catalyst.- Maintain a strict inert atmosphere throughout the reaction. |
| Difficulty in Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the reaction to drive it to completion.- Explore different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a robust and highly valuable transformation for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful synthetic methodology.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Couto, M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Alonso, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
ResearchGate. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Grasa, G. A., et al. (2002). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ResearchGate. (2014). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. [Link]
-
Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]
-
Szychowski, K. A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. NIH. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Li, J., et al. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2016). Suzuki–Miyaura coupling reaction of aryl bromides with phenylboronic... [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging (4-(2-Ethoxyethoxy)phenyl)boronic Acid for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and chemical biology, the precise and stable modification of biomolecules is paramount. (4-(2-Ethoxyethoxy)phenyl)boronic acid emerges as a highly versatile reagent, uniquely equipped for sophisticated bioconjugation strategies. Its structure is a deliberate synthesis of function: a phenylboronic acid moiety serves as a reactive hub for covalent bond formation, while an integrated ethoxyethoxy chain—a short, discrete polyethylene glycol (dPEG®) analog—imparts critical physicochemical benefits. This hydrophilic spacer enhances aqueous solubility, mitigates aggregation of conjugates, and can improve the pharmacokinetic profile of the final bioconjugate, making it a superior choice over simpler arylboronic acids.[1][2]
This guide provides an in-depth exploration of this compound, detailing its dual modes of reactivity for both stable and reversible bioconjugation. We will elucidate the mechanistic underpinnings of its two primary applications:
-
Stable, Irreversible C-C Bond Formation: via Palladium-catalyzed Suzuki-Miyaura cross-coupling for site-specific protein and peptide modification.[3]
-
Reversible, pH-Sensitive Covalent Bonding: via boronate ester formation with cis-diol-containing biomolecules, such as glycoproteins.[4][5]
We provide field-tested protocols for these applications, complete with validation steps and expert insights to empower researchers in creating next-generation antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced diagnostic agents.
Physicochemical Properties and Strategic Advantages
The efficacy of this compound in aqueous bioconjugation environments is rooted in its molecular design.
Table 1: Properties of this compound
| Property | Value | Significance in Bioconjugation |
| Molecular Formula | C₁₀H₁₅BO₄ | Defines the elemental composition. |
| Molecular Weight | 210.04 g/mol | Low molecular weight minimizes perturbation to the conjugated biomolecule. |
| CAS Number | 957034-43-4 | Unique identifier for the chemical substance. |
| Appearance | White to off-white solid | Standard physical state. |
| Key Structural Features | Phenylboronic Acid, Ethoxyethoxy Linker | Phenylboronic Acid: The reactive warhead for Suzuki-Miyaura coupling and diol binding.[6][7] Ethoxyethoxy Linker: A hydrophilic spacer that improves solubility and reduces non-specific interactions.[8] |
The Advantage of the Ethoxyethoxy Linker
Heterobifunctional linkers are crucial for facilitating bioconjugation.[9] The ethoxyethoxy group is a short polyethylene glycol (PEG) chain. The inclusion of PEG-based linkers in bioconjugates, particularly in ADCs, is a well-established strategy to:
-
Enhance Hydrophilicity: Counteracting the hydrophobicity of many cytotoxic payloads or labels, which improves solubility and prevents aggregation.[8]
-
Improve Pharmacokinetics: The hydrophilic nature of PEG can reduce renal clearance and shield the conjugate from proteolytic degradation, extending its circulation half-life.[2]
-
Reduce Immunogenicity: PEGylation can mask epitopes on the biomolecule, reducing the potential for an immune response.
By integrating this feature directly into the reactive boronic acid reagent, this compound simplifies the design of sophisticated bioconjugates, providing a "built-in" solubility and safety enhancer.
Mechanisms of Action in Bioconjugation
This reagent offers two distinct, powerful conjugation chemistries that can be selected based on the desired outcome of stability and reversibility.
Stable Bioconjugation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges a highly stable carbon-carbon bond between a boronic acid and an aryl (or vinyl) halide.[10] In bioconjugation, this reaction is exploited for its bio-orthogonality; it proceeds under mild, aqueous conditions with functional groups that are absent in native biological systems.[3][11] The typical strategy involves a biomolecule (e.g., a protein or peptide) that has been genetically or synthetically pre-functionalized with an aryl halide, most commonly 4-iodophenylalanine.[12] this compound then serves as the coupling partner, attaching its PEGylated phenyl group to the target biomolecule.
The reaction is robust, high-yielding, and forms a covalent bond that is stable in vivo, making it ideal for creating therapeutic conjugates designed for long-term efficacy.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for bioconjugation.
Reversible Bioconjugation: Boronate Ester Formation
Boronic acids reversibly form cyclic boronate esters upon reaction with molecules containing 1,2- or 1,3-cis-diol functionalities.[13] This chemistry is particularly relevant for targeting glycoproteins, which present saccharide residues on their surface.[5] The formation of the boronate ester is rapid and occurs under physiological pH.[14]
Crucially, this bond is dynamic and pH-sensitive.[6] While stable at neutral to alkaline pH (e.g., pH 7.4), the boronate ester readily hydrolyzes under mildly acidic conditions (e.g., pH < 6.5), releasing the bound diol.[15][16] This property is highly advantageous for applications such as:
-
Affinity Chromatography: Immobilized boronic acid can capture glycoproteins, which can then be released by a simple pH shift.[5]
-
Stimuli-Responsive Drug Delivery: A drug can be linked to a boronic acid-functionalized carrier, designed to release its payload in the acidic microenvironment of a tumor or within the endosome/lysosome of a cell.[17]
Caption: pH-dependent equilibrium between boronic acid and a cis-diol on a glycoprotein.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific biomolecules and applications. All work should be conducted with appropriate personal protective equipment (PPE).
Protocol 1: Site-Specific, Irreversible Protein Labeling via Suzuki-Miyaura Coupling
Objective: To covalently label a protein containing a 4-iodophenylalanine (p-iodo-Phe) residue with a payload functionalized with this compound. This protocol assumes the payload (e.g., a fluorescent dye, drug) has already been attached to the boronic acid reagent.
Caption: General workflow for site-specific protein labeling via Suzuki-Miyaura coupling.
Materials:
-
Protein containing p-iodo-Phe (≥ 1 mg/mL in degassed PBS, pH 7.4-8.0)
-
This compound reagent (10-50 molar equivalents relative to protein)
-
Palladium Catalyst: A water-soluble Pd catalyst (e.g., Pd(OAc)₂ with a water-soluble phosphine ligand like TPPTS). Final concentration typically 50-200 µM.
-
Base: Degassed 0.5 M solution of Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Degassed Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Inert gas (Argon or Nitrogen)
-
Purification column (e.g., PD-10 desalting column or a size-exclusion chromatography setup)
Procedure:
-
Preparation: All buffers must be thoroughly degassed by sparging with inert gas for at least 30 minutes to prevent oxidation of the Pd(0) catalyst. Prepare all reagent stock solutions in degassed buffers.
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the protein solution with the this compound reagent (from a concentrated stock in DMSO or DMF, ensuring final organic solvent concentration is <5%).
-
Catalyst Addition: Add the palladium catalyst and ligand mixture to the vial. The choice of ligand is critical for efficiency and protein stability.
-
Initiation: Add the base to the reaction mixture to a final concentration of ~50 mM. The base is essential for the transmetalation step.[7]
-
Incubation: Gently agitate the reaction mixture at a controlled temperature (room temperature to 37°C) for 4-12 hours. Monitor the reaction progress if possible (e.g., by LC-MS analysis of small aliquots).
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing compound like N-acetylcysteine to sequester the palladium.
-
Purification: Remove unreacted reagents and catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) or by performing size-exclusion chromatography (SEC), exchanging the protein into a suitable storage buffer (e.g., PBS, pH 7.4).
Validation/Characterization:
-
Mass Spectrometry (LC-MS): The most definitive method. An increase in the protein's molecular weight corresponding to the mass of the added (4-(2-Ethoxyethoxy)phenyl) moiety confirms successful conjugation.
-
SDS-PAGE: If the conjugate is a fluorescent dye, the gel can be imaged to confirm that the fluorescence co-localizes with the protein band.
Protocol 2: Reversible Affinity Capture of Glycoproteins
Objective: To immobilize a derivative of this compound on a solid support and use it to capture and release a model glycoprotein.
Note: The title compound lacks a functional handle for direct immobilization. This protocol assumes the use of a commercially available analog, such as (4-(2-Ethoxyethoxy)-3-aminophenyl)boronic acid , which provides a primary amine for standard amine-coupling chemistry (e.g., to an NHS-activated resin).
Part A: Immobilization of Boronic Acid on NHS-Activated Agarose
-
Resin Preparation: Take a slurry of NHS-activated agarose resin and wash thoroughly with ice-cold 1 mM HCl as per the manufacturer's instructions.
-
Coupling Reaction: Immediately add a solution of the amine-containing boronic acid analog (e.g., 5-10 mg/mL in a non-amine-containing buffer like PBS, pH 7.4) to the washed resin.
-
Incubation: Incubate the resin and boronic acid solution for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Blocking: Quench the reaction and block any remaining active NHS esters by adding a blocking buffer (e.g., 1 M ethanolamine or 1 M Tris-HCl, pH 8.0) and incubating for an additional hour.
-
Washing: Wash the resin extensively with alternating high pH (e.g., Tris buffer) and low pH (e.g., acetate buffer) solutions, followed by several washes with the binding buffer to remove all non-covalently bound material. The resin is now ready for use.
Part B: Glycoprotein Capture and Elution
Materials:
-
Boronic acid-functionalized resin (from Part A)
-
Glycoprotein sample (e.g., Horseradish Peroxidase, Ovalbumin) and a non-glycosylated protein control (e.g., Bovine Serum Albumin).
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0, or Binding Buffer supplemented with 200 mM Sorbitol.
Procedure:
-
Equilibration: Pack the resin into a small column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the protein sample (containing the glycoprotein) onto the column. Allow it to flow through by gravity or at a slow, controlled flow rate. Collect the flow-through fraction.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove any non-specifically bound proteins. Collect the wash fractions.
-
Elution: Elute the captured glycoprotein by applying 3-5 column volumes of Elution Buffer. The acidic pH or the competing diol (sorbitol) will disrupt the boronate ester linkage.[16] Collect the eluted fractions.
-
Regeneration: Re-equilibrate the column with Binding Buffer for subsequent uses.
Validation/Characterization:
-
Protein Assay (BCA or Bradford): Measure the protein concentration in the flow-through, wash, and elution fractions to quantify binding and recovery.
-
SDS-PAGE: Analyze all collected fractions. A prominent band corresponding to the glycoprotein should be absent in the flow-through and wash fractions but present in the elution fractions. The non-glycosylated control protein should appear primarily in the flow-through.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| (Protocol 1) Low Suzuki Coupling Efficiency | 1. Palladium catalyst oxidation/inactivation. 2. Incorrect base concentration or pH. 3. Steric hindrance at the conjugation site. | 1. Ensure all buffers are rigorously degassed. Work under an inert atmosphere. 2. Optimize base concentration. Ensure final reaction pH is in the optimal range (7.5-8.5). 3. Increase reaction time or temperature (e.g., to 37°C), if the protein is stable. |
| (Protocol 1) Protein Precipitation during Reaction | 1. High concentration of organic co-solvent (DMSO/DMF). 2. Palladium-induced aggregation. | 1. Keep organic solvent concentration below 5% (v/v). 2. Screen different water-soluble phosphine ligands, as some can stabilize proteins. Reduce catalyst concentration. |
| (Protocol 2) Low Glycoprotein Binding | 1. Insufficient immobilization of boronic acid. 2. Binding buffer pH is too low. | 1. Verify immobilization density. Increase concentration of boronic acid during coupling. 2. Ensure binding buffer pH is ≥ 7.4. Binding efficiency drops significantly at lower pH. |
| (Protocol 2) Non-Specific Binding of Proteins | 1. Hydrophobic or ionic interactions with the resin backbone. 2. Incomplete blocking of the resin. | 1. Increase the ionic strength of the binding and wash buffers (e.g., add 150-500 mM NaCl). 2. Ensure the blocking step after immobilization is performed thoroughly. |
Conclusion
This compound is a powerful and intelligently designed reagent for modern bioconjugation. Its dual-mode reactivity enables the creation of both highly stable conjugates for therapeutics via Suzuki-Miyaura coupling and reversible, stimuli-responsive systems via boronate ester formation. The integrated hydrophilic linker provides intrinsic advantages in solubility and biocompatibility, streamlining the development of effective and safer protein-based drugs and diagnostics. The protocols and principles outlined in this guide serve as a robust foundation for researchers to harness the full potential of this versatile molecule.
References
-
D'Hooge, M., & D'Hondt, M. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. VUB ORGC. [Link]
-
Akgun, B. (2018). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. University of Alberta Libraries. [Link]
-
Wang, H., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
-
Desroches, M., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers. [Link]
-
Nishiyabu, R., et al. (2011). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. [Link]
-
Piras, L., et al. (2019). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. [Link]
-
Li, Y., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Oncology. [Link]
-
Valente, C., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Zhang, H., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. International Journal of Nanomedicine. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Genin, E., et al. (2014). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ResearchGate. [Link]
-
Chalker, J. M. (2011). Suzuki coupling for protein modification. ResearchGate. [Link]
-
Lin, W., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry. [Link]
-
Kogenaru, M., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
St. Amant, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. purepeg.com [purepeg.com]
- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 15. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with (4-(2-Ethoxyethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors for creating biaryl structures.[3] The integration of microwave-assisted synthesis has revolutionized this already powerful tool, offering a greener and more efficient alternative to conventional heating methods.[4][5][6][7] Microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while also improving yields and product purity.[5][8] This application note provides a detailed guide to performing microwave-assisted Suzuki coupling, specifically focusing on the use of (4-(2-Ethoxyethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry.
The Science Behind the Speed: Understanding the Microwave Advantage in Suzuki Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[9][10] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.[9][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[10][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[9]
Microwave energy significantly enhances this process through direct and efficient heating of the polar molecules in the reaction mixture.[5] This rapid, uniform heating leads to a substantial increase in reaction rates and can often result in cleaner reactions with fewer side products compared to conventional heating methods.[4][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines the microwave-assisted Suzuki coupling of a generic aryl bromide with this compound.
Materials and Reagents
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound: (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Base: e.g., K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Solvent: e.g., Dioxane/H₂O (4:1, 5 mL) or Toluene/EtOH/H₂O (4:1:1, 6 mL)
-
Microwave Reactor: A dedicated microwave synthesizer is required.
-
Reaction Vessel: 10 mL microwave vial with a stir bar.
-
Reagents for Work-up and Purification: Ethyl acetate, saturated aqueous NaCl (brine), anhydrous MgSO₄, silica gel for column chromatography.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL of a 4:1 dioxane/water mixture) to the vial.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). The optimal time and temperature may need to be determined empirically for specific substrates.
-
Reaction Monitoring: After irradiation, cool the reaction mixture to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A typical workflow for microwave-assisted Suzuki coupling.
Expected Results and Data Presentation
The following table illustrates representative results for the coupling of various aryl bromides with this compound under microwave conditions.
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 15 | 120 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/EtOH/H₂O | 10 | 130 | 95 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 20 | 120 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/EtOH/H₂O | 10 | 110 | 96 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider screening different palladium catalysts and ligands.[12][13] |
| Insufficiently active halide | Aryl chlorides are less reactive than bromides and iodides.[1][14] For aryl chlorides, more active catalysts with bulky, electron-rich ligands may be required.[9][12] | |
| Poor solubility of reagents | Try a different solvent system. DMF or toluene can sometimes be effective alternatives.[15][16] | |
| Base incompatibility | The choice of base is crucial.[2] Screen different bases such as Cs₂CO₃ or KF, especially if the substrate is base-sensitive.[2][11] | |
| Significant Byproduct Formation | Protodeboronation of the boronic acid | Use fresh boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[13] |
| Homocoupling of the boronic acid | Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling. | |
| Decomposition of Starting Materials | Reaction temperature is too high | Lower the microwave irradiation temperature and/or shorten the reaction time.[17] |
Conclusion
Microwave-assisted Suzuki coupling is a robust and highly efficient method for the synthesis of biaryl compounds. The use of this compound in these reactions provides a versatile route to novel molecules with potential applications in drug discovery and materials science. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can leverage this technology to accelerate their synthetic endeavors.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Patsnap. Microwave assisted green organic synthesis. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
J. Chem. Educ. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Semantic Scholar. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids.. [Link]
-
NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Welcome to the technical support center for (4-(2-Ethoxyethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving reaction yields and overcoming common challenges. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide: Addressing Common Issues in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a valuable building block in this process.[1][2][3] However, achieving high yields can be challenging. This guide addresses the most common issues encountered in the lab.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (aryl halide and/or boronic acid).
-
Minimal or no desired product is observed.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical and substrate-dependent.[2][4]
-
Explanation: The ligand stabilizes the palladium center and influences both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][5] Electron-rich and bulky phosphine ligands are often effective for challenging couplings.[5][6]
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fu's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are excellent starting points for optimization.[5][6] Ensure your palladium precatalyst is of high quality, as commercial sources can vary.[7]
-
-
Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10][11]
-
Explanation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][9][11][12]
-
Recommendation: An aqueous solution of K₂CO₃ is a common and effective choice.[5] If you observe low reactivity, consider stronger bases like K₃PO₄ or Cs₂CO₃, especially for less reactive aryl chlorides.[6][13][14] The amount of base can also be critical; using 2-3 equivalents is a standard practice.[6]
-
-
Inappropriate Solvent: The solvent system influences the solubility of reagents and the stability of catalytic intermediates.[7][15][16][17]
-
Explanation: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[13][16]
-
Recommendation: Common solvent systems include toluene/water, dioxane/water, or THF/water.[13][14] Ensure your organic solvents are of high purity, as impurities can poison the catalyst.[16] The ratio of organic solvent to water can also impact the reaction rate.[16][18]
-
-
Insufficient Reaction Temperature or Time:
-
Explanation: Like most chemical reactions, Suzuki-Miyaura couplings are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: Most Suzuki reactions are run at elevated temperatures (80-110 °C).[14][19] If you see slow conversion, consider increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Significant Side Product Formation
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not starting materials or the desired product.
-
The desired product is difficult to purify.
Potential Causes & Solutions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[20]
-
Explanation: Protodeboronation can be catalyzed by acid, base, or even trace metals and is often exacerbated by elevated temperatures and the presence of water.[20][21][22]
-
Recommendation:
-
Use anhydrous conditions with a non-aqueous base like K₃PO₄ if protodeboronation is severe.[5]
-
Minimize reaction time; prolonged heating can increase the rate of this side reaction.
-
Ensure thorough degassing of your reaction mixture to remove oxygen, which can contribute to decomposition pathways.
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Explanation: Homocoupling of the boronic acid can be promoted by the presence of Pd(II) species and oxygen.[1]
-
Recommendation:
-
Ensure your palladium source is primarily Pd(0) or that the Pd(II) precatalyst is efficiently reduced in situ. Using a pre-catalyst can help.[5]
-
Thoroughly degas the reaction mixture before adding the catalyst.
-
Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes suppress aryl halide homocoupling.
-
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
The final product is contaminated with boron-containing impurities.
-
The product streaks on a silica gel column.[23]
Potential Causes & Solutions:
-
Residual Boronic Acid/Boronic Esters: These can be challenging to separate from the desired product due to similar polarities.
-
Recommendation:
-
Aqueous Workup: A basic wash (e.g., 1M NaOH or KOH) during the workup can convert the boronic acid into a water-soluble boronate salt, which will partition into the aqueous layer.[24][25]
-
Acidic Wash: Subsequent washing with a mild acid can help remove other impurities.
-
Chromatography: If column chromatography is necessary, consider using neutral alumina instead of silica gel, as boronic acids can sometimes interact strongly with silica.[26]
-
-
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines.[27][28]
-
Explanation: This can happen during storage or in the reaction mixture. Boroxines can have different chromatographic behavior than the monomeric boronic acid.
-
Recommendation: Storing this compound in a cool, dry place under an inert atmosphere can help minimize boroxine formation.[29]
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[29] Boronic acids are susceptible to dehydration to form boroxines and can undergo slow decomposition in the presence of air and moisture.[27][28]
Q2: My reaction is not going to completion. What are the first things I should check?
A:
-
Reagent Quality: Ensure your boronic acid, aryl halide, and catalyst are pure. The quality of the palladium precatalyst can be a significant factor.[7]
-
Degassing: Incomplete removal of oxygen is a common reason for catalyst deactivation and side reactions.[1]
-
Base and Solvent: Verify that you are using the correct equivalents of a suitable base and an appropriate solvent system.[13][15]
-
Temperature: Confirm that your reaction is being heated to the target temperature.
Q3: Can I use this compound with aryl chlorides?
A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[1][13] To achieve good yields with aryl chlorides, you will likely need a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) and a stronger base like K₃PO₄.[5][6]
Q4: What is the purpose of adding water to my Suzuki-Miyaura reaction?
A: Water often plays multiple beneficial roles. It helps to dissolve the inorganic base, which is necessary for the activation of the boronic acid.[13][16] In some cases, water is also believed to facilitate the transmetalation step.[7]
Experimental Protocols & Visual Guides
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene and Water (4:1 v/v)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and water solvent mixture via syringe.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Alacid, E., & Najera, C. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Perea, J. A., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Yilmaz, I., & Ceylan, M. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry.
- Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Nsangou, M., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen.
- Silarska, M., et al. (2016). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Perea, J. A., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- ResearchGate. (n.d.).
- Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- MySkinRecipes. (n.d.). [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid.
- Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2016).
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- BLDpharm. (n.d.). (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- BLDpharm. (n.d.). (4-(2-Ethoxyethyl)phenyl)boronic acid.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
- Fluorochem. (n.d.). (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid.
- Chem-Impex. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Silva, F., et al. (2020).
- Biosynth. (n.d.). (4-Ethoxyphenyl)boronic acid.
- Google Patents. (n.d.).
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 28. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 29. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
purification of products from (4-(2-Ethoxyethoxy)phenyl)boronic acid coupling
Topic: Purification of Products from (4-(2-Ethoxyethoxy)phenyl)boronic acid Coupling Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to the technical support guide for purifying products derived from Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is structured to provide immediate, actionable solutions to common purification challenges, backed by mechanistic insights and established protocols.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1][2] However, the journey from a crude reaction mixture to a pure, well-characterized product is often fraught with challenges. The unique properties of this compound and the intricacies of the catalytic cycle can lead to a specific constellation of impurities.[3][4] This guide will equip you with the knowledge to anticipate, identify, and effectively remove these impurities.
Quick Troubleshooting & FAQs
This section addresses the most frequently encountered issues during the purification process.
Q1: My crude NMR shows multiple aromatic species. What are the most likely impurities?
A1: Besides your starting aryl halide, the most common impurities derived from the boronic acid component are:
-
Unreacted this compound: This is often present, especially if a slight excess was used.
-
Homocoupled Dimer: The boronic acid can couple with itself to form 4,4'-bis(2-ethoxyethoxy)-1,1'-biphenyl. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5][6]
-
Protodeboronation Product: This is the arene formed when the boronic acid group is replaced by a hydrogen atom (1-ethoxy-2-(4-ethoxyphenyl)ethane). This is a common side reaction, particularly under strong basic conditions or in the presence of excess water.[5][7]
Q2: I see a fine black precipitate in my reaction mixture. What is it and how do I remove it?
A2: The black precipitate is typically palladium black, which forms when the palladium(0) catalyst aggregates and falls out of solution.[4] This reduces catalyst efficiency and can complicate purification.
-
Immediate Action: Before aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[8] This will trap the insoluble palladium black. Rinsing the Celite pad with additional solvent ensures you don't lose your product.[9]
Q3: How can I easily remove unreacted this compound during work-up?
A3: The key is to exploit the acidic nature of the boronic acid group.
-
Basic Wash: During the aqueous work-up, perform an extraction with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[10] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer, effectively removing it from your organic phase.
Q4: Column chromatography isn't separating my product from the homocoupled dimer. What should I do?
A4: This is a common challenge as the dimer and the desired product can have very similar polarities.
-
Optimize Chromatography: Experiment with different solvent systems. A switch from standard ethyl acetate/hexane systems to dichloromethane/methanol or acetone/chloroform might provide the necessary difference in selectivity.[11] Using a shallower gradient during flash chromatography can also improve separation.
-
Consider Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for removing closely-eluting impurities.[12][13] Test various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find one where your product has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.
Q5: My final product has trace levels of palladium, which is unacceptable for my application. How can I remove it?
A5: Achieving ultra-low palladium levels (<10 ppm) is critical in pharmaceutical development.[14]
-
Activated Carbon: Stirring the product solution with activated charcoal can effectively adsorb residual palladium.[15]
-
Palladium Scavengers: For the most effective removal, use a scavenger resin. These are typically silica-based materials functionalized with thiol groups (e.g., SiliaMetS Thiol) or other ligands that chelate palladium with high affinity. The product solution is passed through a plug of the scavenger or stirred with it, followed by filtration.[14]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common impurities and the logic behind their removal.
Impurity Profile & Removal Strategy
| Impurity Type | Structure / Description | Common Cause | Recommended Removal Method |
| Boronic Acid Starting Material | This compound | Incomplete reaction; use of excess reagent. | Aqueous basic wash (1M NaOH) to form the water-soluble boronate salt.[10] |
| Homocoupled Dimer | 4,4'-bis(2-ethoxyethoxy)-1,1'-biphenyl | Oxygen in the reaction vessel; inefficient transmetalation.[16] | Flash Column Chromatography (optimize solvent system) or Recrystallization .[12] |
| Protodeboronation Product | 1-ethoxy-2-(4-ethoxyphenyl)ethane | Excess water or strong base causing hydrolysis of the C-B bond.[5] | Flash Column Chromatography . Often more non-polar than the desired product. |
| Palladium Residues | Pd(0) (black precipitate) or soluble Pd(II) species | Catalyst aggregation or incomplete removal during work-up. | Filtration through Celite® for Pd black.[8] Activated carbon or scavenger resins for soluble palladium.[14] |
| Phosphine Ligand Byproducts | e.g., Triphenylphosphine oxide | Oxidation of phosphine ligands. | Flash Column Chromatography . Phosphine oxides are typically highly polar. |
Logical Purification Workflow
The following diagram outlines a systematic approach to purifying your crude product, starting from the initial reaction work-up.
Caption: Decision workflow for purifying Suzuki coupling products.
Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up with Basic Wash
This procedure is the first line of defense for removing inorganic salts and unreacted boronic acid.
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Palladium Removal (if needed): If palladium black is visible, dilute the mixture with ethyl acetate and filter through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad thoroughly with ethyl acetate to ensure complete recovery of the product.[8]
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate and remove the aqueous layer.
-
Basic Wash: Add 1M NaOH solution to the separatory funnel. Shake vigorously for 1-2 minutes. This step is crucial for removing the acidic boronic acid.[10] Separate and discard the aqueous layer.
-
Neutralization & Final Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride (brine) solution to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for separating compounds based on polarity.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, a "dry load" technique is preferred: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]
-
Elution: Start eluting with a non-polar solvent system and gradually increase the polarity (gradient elution). For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
This method is ideal for obtaining highly pure crystalline solids.[13]
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential recrystallization solvent (e.g., ethanol, hexanes) dropwise. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing Key Reaction Components
Understanding the structures of the main components is key to devising a purification strategy.
Caption: Key chemical structures in the reaction mixture.
References
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
- Google Patents. Recovery and/or reuse of palladium catalyst after a suzuki coupling. US20160340311A1.
-
ResearchGate. Can I remove boronic acid using Work up process? Available at: [Link]
-
Reddit. Best way to remove pinacol post suzuki. r/chemistry. Available at: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
University of California, Irvine. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. Available at: [Link]
-
ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... Available at: [Link]
-
Reddit. Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
-
ACS Publications. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available at: [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Available at: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Preventing Homocoupling of (4-(2-Ethoxyethoxy)phenyl)boronic acid
Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing (4-(2-Ethoxyethoxy)phenyl)boronic acid in cross-coupling reactions and encountering challenges with the formation of the homocoupled biaryl impurity. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the homocoupling of this compound:
Q1: I am seeing a significant amount of a biaryl byproduct in my Suzuki-Miyaura reaction. What is it and why is it forming?
A1: The byproduct you are observing is likely the symmetrical biaryl, 4,4'-bis(2-ethoxyethoxy)-1,1'-biphenyl, which is the result of the homocoupling of two molecules of your this compound. This side reaction is a common challenge in Suzuki-Miyaura couplings and is primarily caused by the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][2]
Q2: I degassed my solvents, but I'm still observing homocoupling. What else could be the cause?
A2: While degassing is crucial, other factors can contribute to homocoupling. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), its incomplete reduction to the active Pd(0) species can leave residual Pd(II) that promotes homocoupling.[3] Additionally, the choice of base and reaction temperature can influence the rate of this side reaction. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[3]
Q3: Is this compound particularly prone to homocoupling?
A3: Arylboronic acids with electron-donating groups, such as the ethoxyethoxy substituent on your compound, can be more susceptible to oxidative side reactions, including homocoupling, under certain conditions. These electron-rich systems can facilitate the oxidative processes that lead to the formation of the undesired biaryl byproduct.
Q4: Can the choice of ligand help in preventing homocoupling?
A4: Absolutely. The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective at promoting the desired cross-coupling pathway and suppressing homocoupling.[3][4] These ligands stabilize the palladium catalyst and accelerate the reductive elimination step of the main catalytic cycle, making the competing homocoupling pathway less favorable.[1]
Q5: What is protodeboronation and is it related to homocoupling?
A5: Protodeboronation is another common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by strong bases in the presence of a proton source, like water. While it is a different mechanistic pathway from homocoupling, the conditions that favor protodeboronation (e.g., high pH, presence of water) can also influence the overall stability of the boronic acid and potentially impact the prevalence of other side reactions.
Detailed Troubleshooting Guides
If you are facing persistent issues with homocoupling, this section provides a more in-depth guide to diagnosing and resolving the problem.
Issue 1: Significant Homocoupling Byproduct Observed Despite Degassing
Root Cause Analysis:
-
Ineffective Degassing: The method of degassing might not be sufficient to remove all dissolved oxygen.
-
Oxygen Re-entry: The reaction setup may not be maintaining a sufficiently inert atmosphere throughout the experiment.
-
Pd(II) Precatalyst Issues: The in-situ reduction of a Pd(II) precatalyst may be inefficient, leading to residual Pd(II) that drives homocoupling.
Troubleshooting Steps:
-
Enhance Degassing Protocol:
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.
-
Subsurface Sparging: If using gas sparging, ensure the inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (20-30 minutes) via a needle submerged below the liquid surface.
-
-
Ensure an Inert Atmosphere:
-
Use Schlenk line techniques or a glovebox for the reaction setup.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Palladium Source:
-
Switch to a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an initial reduction step.[3]
-
Utilize Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can significantly minimize homocoupling.[3]
-
Issue 2: Homocoupling Persists Even with a Pd(0) Catalyst and Inert Atmosphere
Root Cause Analysis:
-
Suboptimal Ligand Choice: The phosphine ligand may not be effectively promoting the desired cross-coupling over the homocoupling pathway.
-
Inappropriate Base Selection: The base could be influencing the reaction kinetics in a way that favors the side reaction.
-
High Reaction Temperature: The reaction temperature may be too high, accelerating the rate of homocoupling.
Troubleshooting Steps:
-
Ligand Selection:
-
Employ Bulky, Electron-Rich Ligands: Switch to a Buchwald-type biaryl phosphine ligand such as SPhos or XPhos.[3][4] These ligands have been shown to be highly effective for Suzuki-Miyaura couplings of a wide range of substrates, including electron-rich arylboronic acids, and are known to suppress homocoupling.[3][4]
-
-
Base Optimization:
-
Use a Weaker Base: While a base is necessary for the transmetalation step, a very strong base is not always optimal. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.
-
Anhydrous Conditions: If protodeboronation is also a concern, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.
-
-
Temperature Adjustment:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, modern catalyst systems are highly active at lower temperatures (e.g., 60-80 °C), which can help to suppress side reactions.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates best practices to suppress the homocoupling of this compound.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
SPhos ligand (if not using a precatalyst with the ligand, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Key Factors Influencing Homocoupling and Mitigation Strategies
| Factor | Impact on Homocoupling | Recommended Mitigation Strategy |
| Oxygen | Major contributor; oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[1][2] | Rigorous degassing of solvents (freeze-pump-thaw or subsurface sparging) and maintaining an inert atmosphere.[2] |
| Palladium Source | Pd(II) precatalysts can directly promote homocoupling if not efficiently reduced.[3] | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4) for clean Pd(0) generation.[3] |
| Ligand | Bulky, electron-rich ligands accelerate the desired cross-coupling and sterically hinder homocoupling pathways.[3][4] | Employ Buchwald-type biaryl phosphine ligands like SPhos or XPhos.[3][4] |
| Base | Can influence reaction kinetics and boronic acid stability. | Screen different bases; often, moderately strong bases like K₃PO₄ or K₂CO₃ are optimal. |
| Temperature | Higher temperatures can disproportionately increase the rate of side reactions.[3] | Run the reaction at the lowest effective temperature. |
| Stoichiometry | An excess of the boronic acid can increase the likelihood of homocoupling. | Use a slight excess of the boronic acid (1.1-1.2 equiv) and consider slow addition if issues persist. |
Visualization of Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.
Sources
troubleshooting failed Suzuki reaction with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting Failed Reactions with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your research. This guide is specifically tailored to address the challenges encountered when using this compound, an electron-rich coupling partner that can present unique difficulties.
The structure of this guide is designed to be interactive and problem-oriented. We will begin with high-level frequently asked questions for initial diagnosis and then delve into in-depth troubleshooting guides for persistent issues.
Part 1: Frequently Asked Questions (Initial Diagnosis)
This section addresses the most common failure modes. Before proceeding to more complex optimizations, ensure these fundamental parameters are controlled.
Q1: My Suzuki reaction with this compound failed completely (0% conversion, only starting materials recovered). What are the first things I should check?
A1: A complete lack of reactivity typically points to a fundamental flaw in the reaction setup or the degradation of a critical reagent. Before re-running the exact same conditions, perform the following checks:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Oxygen contamination can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of your boronic acid.[2]
-
Catalyst Activity: Palladium catalysts, especially Pd(II) precatalysts that require in situ reduction, can degrade over time.[1][4]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade, especially if stored improperly.[1]
-
Action: Check the age and storage conditions of your this compound. If in doubt, acquire a fresh supply.
-
Q2: My reaction is messy. I see my desired product, but also a significant amount of benzene substituted with just an ethoxyethoxy group (4-ethoxyethoxybenzene). What is this side reaction and how can I stop it?
A2: You are observing protodeboronation, a common and often frustrating side reaction.[1] This process involves the replacement of the -B(OH)₂ group with a hydrogen atom from a proton source (typically water) in the reaction mixture.[6]
The this compound is particularly susceptible to this because the electron-donating nature of the para-alkoxy group makes the ipso-carbon more prone to protonolysis.[1] This is often accelerated by strong bases in aqueous media.[1][7]
-
Primary Cause: Presence of a proton source (water) combined with a base.
-
Solution: The most direct strategy is to minimize or eliminate water.
-
Action 1 (Milder Base): Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[1][5]
-
Action 2 (Anhydrous Conditions): Move to a strictly anhydrous solvent system (e.g., dry dioxane or toluene) with a suitable anhydrous base.[1] This can significantly suppress the protodeboronation pathway.
-
Q3: I'm getting a high-mass byproduct that appears to be a dimer of my boronic acid. What causes this and what is the remedy?
A3: This side product is the result of Glaser-type homocoupling, where two molecules of your this compound react with each other. The primary culprit for this is, again, the presence of oxygen.[1][2] Oxygen can oxidize the Pd(0) catalyst and facilitate this undesired reaction pathway.
-
Primary Cause: Inadequate degassing and oxygen contamination.
-
Solution: Rigorous exclusion of oxygen is critical.
-
Action: Re-evaluate your degassing procedure. For maximum efficiency, use the freeze-pump-thaw method. Ensure a continuous positive pressure of a high-purity inert gas (argon is preferred due to its density) is maintained throughout the entire reaction setup and duration.
-
Part 2: In-Depth Troubleshooting Guides
If the initial checks do not resolve the issue, a more systematic optimization is required. These guides provide detailed strategies targeting specific components of the reaction.
Guide 1: Managing the Stability and Reactivity of this compound
The electron-rich nature of this boronic acid is its key feature and its primary vulnerability. Protodeboronation is the most likely intrinsic failure mode.
The Causality: The main role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), which then participates in the transmetalation step.[8] However, in the presence of water, this basic environment can also facilitate the cleavage of the C-B bond.
Caption: Workflow for diagnosing and solving protodeboronation.
| Base | Strength | Typical Solvents | Key Considerations |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O | Excellent general-purpose base. Less likely to cause protodeboronation or hydrolyze sensitive functional groups than NaOH/KOH.[1][5] |
| Cs₂CO₃ | Moderate | Dioxane, THF, DMF | Often provides higher yields in difficult couplings due to its high solubility in organic solvents. |
| K₂CO₃ | Moderate | Toluene/H₂O, THF/H₂O | A common and cost-effective choice, but may require higher temperatures. Ensure it is finely powdered.[3] |
| KF | Weak | THF, Toluene | Can be effective in preventing ester hydrolysis and is very mild, but often results in slower reaction rates.[7] |
If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, is a highly effective strategy.[9][10][11] These derivatives are less prone to premature decomposition under basic conditions.
Step-by-Step Protocol for Pinacol Ester Formation:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable solvent that allows for azeotropic removal of water (e.g., toluene or dichloromethane).
-
Reaction: Stir the mixture at room temperature or gentle reflux until TLC or LC-MS analysis shows complete conversion to the pinacol ester. A Dean-Stark trap can be used if refluxing in toluene.
-
Workup: Remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly in the Suzuki coupling without further purification.
Guide 2: Optimizing the Catalyst System for Challenging Couplings
If your aryl halide coupling partner is electron-rich or sterically hindered, the oxidative addition step of the catalytic cycle can become rate-limiting.[9] Standard catalysts like Pd(PPh₃)₄ may not be active enough. The solution is to use a catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[12][13] These ligands accelerate both oxidative addition and the final reductive elimination step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
| Ligand | Recommended Precatalyst | Key Advantages | Typical Conditions |
| XPhos | XPhos-Pd-G3/G4 | Highly active for electron-rich and sterically hindered aryl chlorides and bromides.[14] | 1-3 mol% loading, K₃PO₄, Dioxane/H₂O, 80-110 °C |
| SPhos | SPhos-Pd-G3/G4 | Excellent general ligand for a wide range of challenging substrates.[5] | 1-3 mol% loading, K₃PO₄, Toluene/H₂O, 80-110 °C |
| RuPhos | RuPhos-Pd-G3/G4 | Particularly effective for couplings involving heterocyclic partners.[1][2] | 1-3 mol% loading, Cs₂CO₃, Dioxane, 80-110 °C |
| DavePhos | Pd₂(dba)₃ | Effective system when both coupling partners are electron-deficient.[15] | 1-2 mol% Pd, 2-4 mol% Ligand, K₃PO₄, NMP, 100 °C |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | Strong σ-donating properties make NHCs very effective for unreactive aryl chlorides.[16] | 1-3 mol% loading, NaOtBu, Dioxane, 100 °C |
Guide 3: The Critical Role of Solvent Selection
The solvent plays a multifaceted role: it must solubilize all reagents (the boronic acid, aryl halide, base, and catalyst), and it can influence catalyst activity and stability.[17][18][19] Poor solubility of any component is a common reason for reaction failure, especially during scale-up.[10][20]
Before setting up the reaction, perform a simple solubility check at both room temperature and your target reaction temperature.
-
In separate vials, add a small amount of your aryl halide and this compound.
-
Add your chosen solvent and stir. Observe solubility.
-
Gently heat the vials to the intended reaction temperature and observe any changes.
-
Crucial Point: If either starting material remains insoluble at the reaction temperature, the reaction will likely fail. You must screen for a different solvent or solvent mixture.
| Solvent System | Properties & Characteristics | Best For... |
| Toluene / H₂O | Biphasic. Good for many standard couplings. Toluene has a high boiling point. | General purpose couplings with moderately polar substrates. |
| Dioxane / H₂O | Miscible. A very common and robust system that often provides good solubility for a range of substrates. | A first-choice system for optimization and for couplings with polar substrates.[9] |
| THF / H₂O | Miscible. Lower boiling point, suitable for more reactive substrates that don't require high heat. | Room temperature or low-temperature couplings.[3] |
| DMF or NMP (anhydrous) | Polar aprotic. Excellent solubilizing power, but can sometimes lead to side reactions. Use high-purity, anhydrous grade. | Reactions where substrate solubility is a major issue, especially with highly polar or salt-like reagents.[7][15] |
References
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Bardey, C. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Aronet, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]
-
Bolli, M. H., et al. (2012). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Skrydstrup, T., et al. (2015). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Welcome to the technical support center for the application of (4-(2-Ethoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
Encountering issues in a Suzuki-Miyaura coupling is a common challenge. This guide provides a systematic, symptom-based approach to diagnose and resolve problems you might face when using this compound.
Visual Troubleshooting Workflow
The following decision tree illustrates a logical workflow for troubleshooting common issues in your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one for this compound?
A1: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[1][2] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3][4] The choice of base is critical and can significantly impact the reaction's success.
For this compound, which is an electron-rich boronic acid, a range of bases can be effective. The ethoxyethoxy group is generally stable under most Suzuki conditions, but it's always best to start with milder bases to avoid any potential side reactions.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Typical Applications & Considerations |
| K₂CO₃ | Moderate | Aqueous | A good starting point for many Suzuki couplings. Often used in biphasic solvent systems.[5] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often more effective than K₂CO₃, especially for less reactive substrates.[5] |
| K₃PO₄ | Moderate | Aqueous | A milder base that is often effective and can be beneficial for sensitive substrates.[6] |
| KOtBu | Strong | Organic | A very strong base, typically used for more challenging couplings, such as those involving aryl chlorides.[7] |
| KF | Weak | Aqueous | Can be used when base-labile functional groups are present.[1] |
Recommendation: Start with K₂CO₃ or K₃PO₄ . If the reaction is sluggish, consider switching to a stronger base like Cs₂CO₃ .
Q2: How does the choice of solvent affect the reaction with this compound?
A2: The solvent system is critical for solubilizing the reactants, catalyst, and base, and can influence the reaction rate and outcome.[8] For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often used.[9] Water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[9]
The this compound has increased polarity due to the ethoxyethoxy group, which may influence its solubility in different solvent systems.
Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Properties | Typical Applications & Considerations |
| Toluene/H₂O | Biphasic, non-polar organic phase | A very common and robust system.[10] |
| Dioxane/H₂O | Miscible, polar aprotic | Good for a wide range of substrates.[5] |
| THF/H₂O | Miscible, polar aprotic | Another common and effective system.[5] |
| DMF | Polar aprotic | Can be used, but may lead to side reactions at high temperatures.[10] |
Recommendation: A biphasic system like Toluene/H₂O or a miscible system like Dioxane/H₂O are excellent starting points. The choice may depend on the solubility of your specific aryl halide.
Visual Representation of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: (4-(2-Ethoxyethoxy)phenyl)boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the common side reactions encountered when using (4-(2-Ethoxyethoxy)phenyl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the success and efficiency of your synthetic endeavors.
Introduction: The Utility and Challenges of this compound
This compound is a valuable building block in organic synthesis, prized for the introduction of a flexible and polar ethoxyethoxy side chain. This moiety can enhance the pharmacokinetic properties of drug candidates. However, like many organoboron reagents, it is susceptible to several side reactions during cross-coupling, which can significantly impact reaction yield and purity. This guide will focus on the three most prevalent side reactions:
-
Protodeboronation: The undesired cleavage of the C-B bond, replacing it with a C-H bond.
-
Homocoupling: The dimerization of the boronic acid, leading to the formation of a symmetrical biaryl byproduct.
-
Side Reactions of the Ethoxyethoxy Group: Potential cleavage or modification of the ether linkage under certain reaction conditions.
Understanding the mechanisms behind these side reactions is the first step toward their mitigation. This guide provides a structured approach to troubleshooting, complete with detailed protocols and mechanistic insights.
Section 1: Protodeboronation - The Prevalent Nuisance
Protodeboronation is a common and often frustrating side reaction in Suzuki-Miyaura couplings, leading to the loss of your valuable boronic acid and the formation of 1-ethoxy-2-phenoxyethane.[1][2]
Frequently Asked Questions (FAQs) about Protodeboronation
Q1: I'm observing a significant amount of the protodeboronated byproduct in my reaction. What is the primary cause?
A1: The primary cause of protodeboronation is the reaction of the arylboronic acid with a proton source, which is often the solvent (e.g., water or alcohols) or even trace amounts of acid.[2][3] This process is frequently catalyzed by either acid or base.[2] In the context of Suzuki coupling, which is typically run under basic conditions, the base-catalyzed pathway is of greater concern.[1][4] The base activates the boronic acid, making it more susceptible to protonolysis.[1][4]
Q2: How does the choice of base influence the rate of protodeboronation?
A2: The strength and type of base play a crucial role. Strong bases can accelerate protodeboronation by increasing the concentration of the more reactive boronate species.[1][5] While a base is essential for the transmetalation step of the Suzuki-Miyaura reaction, an excessively strong base or high concentration can favor the undesired protodeboronation pathway.[6][7] Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred to minimize this side reaction.[8][9]
Q3: Can the solvent system affect the extent of protodeboronation?
A3: Absolutely. Protic solvents, especially water and alcohols, can act as proton sources and directly participate in protodeboronation.[3] While aqueous conditions are common in Suzuki couplings, minimizing the amount of water or using anhydrous solvents can suppress this side reaction.[9] Solvents like DMSO have been shown to strongly influence and, in some cases, promote protodeboronation.[3]
Q4: Are there any strategies to "protect" the boronic acid from protodeboronation?
A4: Yes, several strategies exist. One common approach is the "slow release" of the boronic acid from a more stable precursor, such as a boronate ester (e.g., MIDA boronates or pinacol esters) or an organotrifluoroborate.[2][10] These derivatives are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to generate the active boronic acid, keeping its concentration low and minimizing side reactions.[2][10]
Troubleshooting Flowchart for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Preventative Protocol: Minimizing Protodeboronation with Potassium Phosphate
This protocol provides a starting point for minimizing protodeboronation by employing a weaker base and controlling the reaction environment.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add this compound, the aryl halide, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by anhydrous 1,4-dioxane.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Section 2: Homocoupling - The Dimerization Dilemma
The formation of 4,4'-bis(2-ethoxyethoxy)-1,1'-biphenyl, the homocoupling product, is another common side reaction that consumes the boronic acid and complicates purification.
Frequently Asked Questions (FAQs) about Homocoupling
Q1: What is the primary driver of boronic acid homocoupling in my Suzuki reaction?
A1: The presence of oxygen is the main culprit behind boronic acid homocoupling.[11][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[11][13]
Q2: I'm using a Pd(II) precatalyst. Could this be contributing to homocoupling?
A2: Yes, Pd(II) precatalysts, such as Pd(OAc)₂, need to be reduced in-situ to the active Pd(0) species.[13] This reduction can sometimes be initiated by the boronic acid itself, leading to homocoupling as a side reaction.[11][13] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of your solvents and reaction mixture is crucial.[11] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[11] Performing the entire reaction under a strict inert atmosphere using Schlenk line techniques or in a glovebox is highly recommended.[11]
Q4: Does the choice of ligand affect the extent of homocoupling?
A4: Yes, the ligand can influence the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress side reactions like homocoupling.[8][13]
Mechanistic Diagram of Homocoupling
Caption: Proposed mechanism for oxygen-mediated homocoupling.
Experimental Protocol: Rigorous Degassing to Prevent Homocoupling
This protocol emphasizes the critical steps for creating and maintaining an oxygen-free reaction environment.
Materials:
-
All reagents and solvents as listed in the previous protocol.
-
Freeze-pump-thaw apparatus (optional, but recommended for sensitive reactions).
Procedure:
-
Solvent Degassing:
-
Sparge Method: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw (for highest purity):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the stopcock and allow the solvent to thaw.
-
Repeat this cycle three times.
-
-
-
Reaction Setup:
-
Add all solid reagents to a flame-dried Schlenk flask.
-
Seal the flask and perform three vacuum/inert gas backfill cycles.
-
Add the degassed solvent via cannula or syringe under a positive pressure of inert gas.
-
Add the palladium catalyst under a counterflow of inert gas.
-
-
Reaction and Monitoring: Proceed with the reaction as previously described, maintaining a positive pressure of inert gas throughout.
Section 3: Stability of the Ethoxyethoxy Group
While generally robust, the ethoxyethoxy group can be susceptible to cleavage under harsh conditions, which are sometimes employed in challenging cross-coupling reactions.
Frequently Asked Questions (FAQs) about Ethoxyethoxy Group Stability
Q1: Under what conditions might the ethoxyethoxy ether linkage cleave?
A1: Strong acidic or strongly basic conditions, especially at elevated temperatures for prolonged periods, can potentially lead to the cleavage of the ether bond. While typical Suzuki-Miyaura conditions are basic, the combination of a very strong base and high temperature could pose a risk.
Q2: Are there any specific reagents I should avoid when working with this compound?
A2: Avoid strong Lewis acids, which can coordinate to the ether oxygens and facilitate cleavage. Also, be cautious with strongly nucleophilic or basic conditions at high temperatures, which could potentially lead to undesired side reactions involving the ethoxyethoxy chain.
Q3: How can I monitor for the degradation of the ethoxyethoxy group?
A3: LC-MS is an excellent tool for monitoring the reaction. Look for the appearance of a mass corresponding to the cleavage product, 4-hydroxyphenylboronic acid or its derivatives. ¹H NMR of the crude reaction mixture can also reveal the disappearance of the characteristic ethoxyethoxy signals.
Recommended Reaction Conditions for Preserving the Ethoxyethoxy Group
| Parameter | Recommended Condition | Rationale |
| Base | Mild inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Avoids harsh basicity that could cleave the ether linkage. |
| Temperature | 80-100 °C | Sufficient for most couplings without excessive thermal stress on the molecule. |
| Reaction Time | Monitor closely and stop when complete | Prevents prolonged exposure to potentially degrading conditions. |
| Additives | Avoid strong Lewis acids | Prevents coordination and potential cleavage of the ether. |
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on a clear understanding of its potential side reactions and the strategies to mitigate them. By carefully selecting the base, solvent, and catalyst, and by rigorously excluding oxygen, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting and optimization. Remember that each specific reaction may require fine-tuning of these parameters to achieve the best results.
References
- Al-Zoubi, R. M. (2021). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Carrow, B. P., & Hartwig, J. F. (2011). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.
- Kuivila, H. G., & Reuwer, J. F. (1963). Electrophilic Displacement Reactions XV. Kinetics and Mechanism of the Base-Catalysed Protodeboronation of Areneboronic Acids. Canadian Journal of Chemistry.
- Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless, Aqueous Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry.
- Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Chemistry Letters.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Deboronation of (4-(2-Ethoxyethoxy)phenyl)boronic acid
This guide is designed for researchers, scientists, and drug development professionals who are utilizing (4-(2-Ethoxyethoxy)phenyl)boronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting strategies to mitigate the common challenge of deboronation, ensuring the success and reproducibility of your experiments.
Understanding Deboronation: The Unwanted Side Reaction
Deboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[1] This side reaction is a frequent cause of reduced yields and the generation of impurities in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] For an electron-rich substrate like this compound, understanding the nuances of deboronation is critical. The primary mechanisms of deboronation are:
-
Protodeboronation: This process involves the protonolysis of the C-B bond and is often catalyzed by acids or bases.[1][2] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the formation of the boronate anion can increase the susceptibility to protodeboronation, with water often acting as the proton source.[1]
-
Oxidative Deboronation: This pathway involves the oxidation of the boronic acid, leading to the formation of a phenol and boric acid.[3][4] This can be a significant issue in biological applications or if the reaction is exposed to reactive oxygen species.[3][4]
The 4-(2-ethoxyethoxy) substituent is an electron-donating group, which can influence the rate of deboronation. While electron-donating groups can sometimes accelerate acid-promoted protodeboronation, their effect on the overall stability in a Suzuki-Miyaura reaction is complex and depends on the interplay of various reaction parameters.[5][6][7]
Visualizing the Competing Pathways
Caption: Competing reaction pathways for an arylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I'm isolating the deboronated starting material, 1-ethoxy-2-(4-ethoxyphenyl)ethane. What is the likely cause?
A1: This is a classic symptom of protodeboronation.[1] This side reaction competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. The key factors that promote protodeboronation are often the presence of water, the strength and concentration of the base, and elevated reaction temperatures.[8]
Q2: I'm observing significant homocoupling of my boronic acid. Is this related to deboronation?
A2: While distinct from protodeboronation, homocoupling can also be a significant side reaction. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling.[8] Rigorous degassing of your solvents and reaction setup is crucial to minimize this.
Q3: How can I improve the stability of this compound during storage and handling?
A3: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines). Storing the boronic acid in a cool, dry place is recommended. For enhanced stability, especially for long-term storage or if you are experiencing persistent deboronation issues, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[9][10]
Q4: Can the choice of palladium catalyst and ligand affect the extent of deboronation?
A4: Absolutely. The rate of the desired catalytic turnover is in direct competition with the rate of deboronation. Using a highly active catalyst system that promotes rapid transmetalation and reductive elimination can outpace the protodeboronation side reaction.[11] For electron-rich boronic acids, ligands that accelerate the catalytic cycle are beneficial.
Troubleshooting Guide: A Systematic Approach
If you are encountering issues with deboronation, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the problem.
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (4-(2-Ethoxyethoxy)phenyl)boronic acid Reactions
An in-depth guide to navigating the complexities of scaling up chemical reactions involving (4-(2-Ethoxyethoxy)phenyl)boronic acid, tailored for professionals in research and drug development.
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust troubleshooting strategies for the scale-up of reactions utilizing this compound. The following content moves beyond simple procedural lists to explain the fundamental chemistry behind the challenges you may face, ensuring a more intuitive and effective scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up of Suzuki-Miyaura coupling and other reactions involving this compound.
Category 1: Reagent Stability & Side Reactions
Question 1: My reaction has stalled, and I'm observing significant amounts of the corresponding arene (phenetole) byproduct. What is causing this, and how can I prevent it?
Answer: This issue is characteristic of protodeboronation , a common decomposition pathway for boronic acids, especially under scale-up conditions where reaction times may be longer or localized temperature and pH gradients can occur.[1][2] The C-B bond is cleaved and replaced by a C-H bond, generating an undesired byproduct and consuming your starting material.
-
Causality: Protodeboronation can be catalyzed by acid, base, or even water, particularly at elevated temperatures. The reaction mechanism often involves the formation of a boronate species which is then protonated.[2] Electron-deficient arylboronic acids are particularly susceptible.[3][4]
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: While challenging at scale, minimizing water is critical. Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried.
-
Optimize Base Selection: A strong, non-nucleophilic base is often required to activate the boronic acid for the desired coupling.[3] However, excessively harsh basic conditions can accelerate decomposition. Consider switching from strong hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are often sufficient and less aggressive.
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.[5]
-
Pinacol Esters: Formed by reacting the boronic acid with pinacol. These are generally more stable but may require specific conditions to transmetalate effectively.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that can withstand a wide range of reaction conditions, including chromatography.[5][6] They release the boronic acid slowly in situ under the basic reaction conditions, keeping its concentration low and minimizing degradation.[5]
-
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are robust against protodeboronation and can be used directly in coupling reactions.[5][7]
-
Question 2: I'm seeing a significant amount of a high molecular weight impurity identified as a biaryl homocoupling product of this compound. What leads to this side reaction?
Answer: This side reaction is known as homocoupling (or Glaser coupling), where two molecules of the boronic acid react to form a symmetrical biaryl. This is a common issue in Suzuki-Miyaura reactions and is primarily driven by the presence of oxygen and certain palladium species.[3]
-
Causality: The primary cause is the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen in the reaction vessel. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[3] Electron-deficient boronic acids are often more prone to this side reaction.[3]
-
Troubleshooting & Prevention:
-
Thorough Degassing: This is the most critical step. On a lab scale, multiple freeze-pump-thaw cycles are effective. At scale, this involves sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period and maintaining a positive inert gas pressure throughout the reaction.
-
Catalyst Choice: Use a pre-catalyst that is readily reduced to the active Pd(0) species or is already in the Pd(0) state. Ensure the catalyst is handled under an inert atmosphere.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes increase the rate of homocoupling.
-
Category 2: Solubility & Physical Properties
Question 3: I'm having difficulty achieving a homogeneous solution when scaling up. The this compound is not fully dissolving, leading to inconsistent reaction progress. What should I do?
Answer: Solubility issues are a major hurdle in scaling up. Phenylboronic acids generally have moderate solubility in polar organic solvents and poor solubility in nonpolar ones like hexanes.[8][9][10] The ethoxyethoxy tail on your specific molecule increases its polarity.
-
Causality: A solvent system that works for a small-scale reaction in a round-bottom flask may be inadequate in a large reactor where surface area-to-volume ratio is lower and mixing is different. Furthermore, boronic acids can easily dehydrate to form cyclic boroxine anhydrides, which often have different solubility profiles and can complicate dissolution.[10]
-
Troubleshooting & Solvent Selection:
-
Solvent System Optimization: A mixture of solvents is often necessary. A common and effective system for Suzuki couplings is a mixture of an organic solvent like dioxane, 2-MeTHF, or toluene with water.[11] The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates.
-
Phase-Transfer Catalysis: If you have a biphasic system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.
-
Micellar Catalysis: For large-scale industrial processes, using water with a surfactant like TPGS-750-M can create micelles that act as "nanoreactors," effectively solubilizing organic reagents and enabling the reaction in an aqueous medium.[12] This is a green and often highly efficient approach.[12]
-
| Solvent Class | Example Solvents | Solubility of Phenylboronic Acid Derivatives | Scale-Up Considerations |
| Ethers | Dioxane, 2-MeTHF, THF, Dipropyl Ether | High[9][10] | Good choice for dissolving the boronic acid. Dioxane is common but has safety concerns. 2-MeTHF is a greener alternative. |
| Aromatic | Toluene, Xylene | Moderate to Low | Often used for higher temperature reactions. Good for azeotropic removal of water. |
| Alcohols | Isopropanol, Ethanol | Moderate | Can participate in transesterification with the boronic acid. Often used as a co-solvent. |
| Ketones | Acetone, 3-Pentanone | High[9][10] | Generally good solubility, but reactivity with some reagents is possible. |
| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low[9][10] | Primarily used for anti-solvent crystallization during work-up. |
| Aqueous | Water | Low, but base-dependent | Used with co-solvents to dissolve inorganic bases. Essential for micellar catalysis.[12] |
Category 3: Reaction Conditions & Optimization (Scale-Up Specific)
Question 4: My reaction yield dropped significantly upon moving from a 1L flask to a 50L reactor, even though I maintained the same temperature. What could be the problem?
Answer: This is a classic scale-up challenge related to mass and heat transfer . What appears as a homogeneous, well-mixed solution on a small scale can have significant local concentration and temperature gradients in a large reactor.
-
Causality:
-
Mixing: The efficiency of stirring does not scale linearly. In a large vessel, inadequate agitation can lead to "dead zones" where reagents are not properly mixed, effectively lowering the reaction rate. The solid inorganic base may settle at the bottom, preventing its participation in the reaction.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it much harder to both heat the reaction mixture to the target temperature and, more importantly, to dissipate heat from an exothermic reaction. Local hotspots can cause reagent decomposition.
-
-
Troubleshooting & Prevention:
-
Characterize Mixing: Ensure your reactor's impeller design and stirring speed are adequate for the viscosity and density of your reaction mixture. Computational Fluid Dynamics (CFD) can be used to model mixing in the specific reactor geometry.[13]
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the coupling partners (e.g., the aryl halide) or the base as a solution. This can help manage exotherms and maintain a more consistent reaction profile.
-
Monitor Internal Temperature: Always use a probe to monitor the internal temperature of the reaction, not just the jacket temperature. The two can differ significantly.
-
Consider Flow Chemistry: For very fast or exothermic reactions, transitioning to a continuous flow reactor can be a highly effective strategy. Flow chemistry offers superior heat and mass transfer, allowing for precise control and safer handling of the reaction at scale.[6]
-
Category 4: Work-up & Purification
Question 5: During work-up and purification, I'm struggling to remove unreacted boronic acid and related boron-containing impurities from my product. Column chromatography is not feasible at this scale.
Answer: Removing residual boronic acids and their byproducts is a common purification challenge. These compounds can be difficult to separate from the desired product due to similar polarities. Chromatography-free purification methods are essential for large-scale operations.[14][15][16]
-
Causality: Boronic acids can be somewhat amphiphilic and may not cleanly partition between aqueous and organic layers. During crystallization, they can co-precipitate with the product.
-
Troubleshooting & Purification Strategies:
-
Aqueous Base Wash: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer. Multiple washes may be necessary.
-
Diethanolamine Adduct Formation: React the crude product mixture with diethanolamine. The boronic acid will selectively form a stable, often crystalline, adduct that can be filtered off.[5][17] This is a highly effective method for removing boronic acid impurities.
-
Oxidative Quench: Treat the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions. This will oxidize the residual boronic acid to the corresponding phenol, which has a different polarity and can be more easily separated by extraction or crystallization.[18]
-
Recrystallization/Trituration: Carefully select a solvent system where the product has low solubility at room temperature, but the boronic acid impurity remains dissolved. Triturating the crude solid with a suitable solvent can effectively wash away the impurity.
-
Visualized Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Decision Tree for Low Yield
Caption: Fig 2: Decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Kilogram-Scale Suzuki-Miyaura Protocol in an Aqueous System
This protocol is adapted from methodologies developed for large-scale synthesis and emphasizes safety and efficiency.[12]
-
Vessel Preparation: To a clean, dry, and inerted 100L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add deionized water (20 L) and the surfactant TPGS-750-M (1 kg, 5 wt% of water).
-
Degassing: Begin vigorous stirring and sparge the mixture with argon or nitrogen for at least 1 hour to remove dissolved oxygen. Maintain a positive inert gas atmosphere for the remainder of the reaction.
-
Reagent Charging:
-
Add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv, ~2.5 kg).
-
Add this compound (1.1 equiv, ~3.2 kg).
-
Add the base, potassium carbonate (K₂CO₃, 3.0 equiv, ~5.6 kg), as a solid.
-
-
Catalyst Addition: Under a strong inert gas flow, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.1-1 mol%).
-
Reaction: Heat the mixture to the target temperature (e.g., 80-90 °C) while maintaining vigorous stirring. The mixture will appear as an emulsion.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing via LC-MS or HPLC to confirm the disappearance of the limiting reagent (the aryl halide).
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Add an organic solvent such as 2-MeTHF or toluene (30 L) and stir.
-
Separate the organic layer. Wash the organic layer with water (2 x 15 L) and then brine (15 L).
-
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by recrystallization or by following one of the impurity removal strategies outlined in the FAQs.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is designed to remove unreacted boronic acid from a crude product stream.[5][17]
-
Dissolution: Dissolve the crude product mixture in a minimal amount of a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).
-
Adduct Formation: Add diethanolamine (1.0 equivalent relative to the estimated amount of residual boronic acid) dropwise while stirring.
-
Precipitation: A white solid, the diethanolamine adduct of the boronic acid, should precipitate from the solution. Continue stirring for 30-60 minutes to ensure complete formation.
-
Isolation: Isolate the precipitated adduct by vacuum filtration.
-
Product Recovery: Wash the filter cake with a small amount of cold solvent. The filtrate now contains the desired product, free from the boronic acid impurity. Concentrate the filtrate under reduced pressure to recover the purified product.
References
-
Li, D. et al. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
Reddit User Discussion. Miyaura Borylation troubleshoot. r/OrganicChemistry. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
ResearchGate. 33 questions with answers in BORONIC ACIDS. [Link]
-
Reddit User Discussion. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry. [Link]
-
Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Thomas, A. A. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
PubMed Central. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2).... [Link]
-
Sandford, G. et al. (2020). Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. Chemistry – A European Journal. [Link]
-
Akhlaghinia, B. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.... SciSpace. [Link]
-
Cox, P. A. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Billingsley, K. L. et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]
-
ResearchGate. Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Cravotto, G. et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
PubMed. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes.... [Link]
-
ResearchGate. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes.... [Link]
-
ASTFE Digital Library. BORON MIXING IN A REACTOR CORE AND DOWNCOMER. [Link]
-
Boron Molecular. Buy (4-(2-methoxyethoxy)phenyl)boronic acid. [Link]
-
Cytiva. Strategies for Protein Purification. [Link]
-
ResearchGate. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. [Link]
-
ResearchGate. LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dl.astfe.org [dl.astfe.org]
- 14. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with (4-(2-Ethoxyethoxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(2-Ethoxyethoxy)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental hurdles.
Troubleshooting Guide: Navigating Challenges in Your Reaction
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes related to catalyst poisoning?
Answer:
Low or no product yield is a common issue in Suzuki-Miyaura coupling and can often be traced back to catalyst deactivation. Here are the primary suspects when it comes to catalyst poisoning:
-
Poor Quality of Boronic Acid: The this compound you are using may contain impurities that act as catalyst poisons. Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), and depending on the synthesis route, may contain residual starting materials or byproducts.
-
Contaminated Solvents or Reagents: Solvents, bases, and other reagents can be a source of catalyst poisons. Sulfur and nitrogen-containing compounds are notorious for poisoning palladium catalysts.[1]
-
Atmospheric Contamination: Inadequate degassing of your reaction mixture can leave behind oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2]
Troubleshooting Protocol:
-
Assess Boronic Acid Quality:
-
Purity Check: Analyze your this compound by NMR to check for impurities and determine the ratio of boronic acid to boroxine.
-
Purification: If impurities are detected, consider purifying the boronic acid. Recrystallization or conversion to a boronate ester (e.g., pinacol ester) followed by purification can be effective.[2]
-
-
Ensure Reagent and Solvent Purity:
-
Use High-Purity Reagents: Employ high-purity, anhydrous solvents, and fresh, high-quality bases.
-
Degassing: Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Choice: Ensure you are using a suitable palladium precatalyst and ligand for your specific substrates. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[3]
-
Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.[4]
-
Question 2: My reaction starts well but then stalls, leading to incomplete conversion. Could this be a case of gradual catalyst poisoning?
Answer:
Yes, a reaction that starts but fails to reach completion is a classic sign of catalyst deactivation over time. This can be due to several factors:
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways under reaction conditions, leading to the formation of inactive palladium species.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. This can be caused by ligand dissociation or the presence of impurities.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center, inhibiting further catalytic activity.
-
Protodeboronation: Your this compound may be slowly degrading under the reaction conditions, a process known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-rich boronic acids and in the presence of strong bases and water.
Troubleshooting Protocol:
-
Protect the Catalyst:
-
Use a Robust Ligand: Consider switching to a more robust biarylphosphine ligand (e.g., SPhos, XPhos) that is less prone to degradation.
-
Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes help push the reaction to completion.
-
-
Minimize Protodeboronation:
-
Use a Milder Base: If protodeboronation is suspected, switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can suppress protodeboronation.
-
Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can be an effective strategy.[5]
-
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature may slow down catalyst degradation pathways.
-
Solvent: The choice of solvent can influence catalyst stability. A solvent screen (e.g., dioxane, toluene, THF) may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: Palladium catalysts are sensitive to a variety of substances. The most common poisons include:
| Poison Class | Examples | Source |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Contaminated reagents or solvents |
| Nitrogen Compounds | Amines, pyridines, nitriles | Contaminated reagents or solvents |
| Halides | Excess halide ions | From starting materials or additives |
| Strongly Coordinating Species | Carbon monoxide (CO) | Incomplete combustion from heating sources |
| Heavy Metals | Lead, mercury | Contaminated glassware or reagents |
Q2: Can the ethoxyethoxy group on my boronic acid poison the palladium catalyst?
A2: While there is no direct evidence to suggest that the ethoxyethoxy group itself is a potent catalyst poison, the ether oxygens do have lone pairs of electrons that could potentially coordinate to the palladium center. However, this interaction is generally weak and unlikely to be the primary cause of catalyst deactivation compared to stronger poisons like sulfur or nitrogen compounds. It is more probable that impurities from the synthesis of the ethoxyethoxy side chain, if not properly removed, could be the source of poisoning.
Q3: How can I be sure that my starting materials are not the source of catalyst poisoning?
A3: Rigorous quality control of your starting materials is essential.
-
Purity Analysis: Use techniques like NMR, LC-MS, and elemental analysis to confirm the purity of your this compound and your coupling partner.
-
Supplier Qualification: Source your reagents from reputable suppliers who provide detailed certificates of analysis.
-
Proper Storage: Store your boronic acid under an inert atmosphere and in a cool, dark place to prevent degradation.[6]
Q4: Are there any "best practices" for setting up a Suzuki-Miyaura reaction to avoid catalyst poisoning?
A4: Yes, following a meticulous experimental protocol can significantly reduce the risk of catalyst deactivation.
Experimental Protocol: Best Practices for Suzuki-Miyaura Coupling
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any potential metal contaminants and moisture.
-
Inert Atmosphere: Assemble your reaction apparatus and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition:
-
Add the this compound, your coupling partner, and the base to the reaction flask under a stream of inert gas.
-
Add the degassed solvent(s) via cannula or syringe.
-
Finally, add the palladium catalyst and ligand.
-
-
Degassing: If not already done, degas the final reaction mixture again before heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time and identify any potential issues early on.
Visualizing the Problem: Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of catalyst poisoning and a logical troubleshooting workflow.
Caption: Mechanism of Palladium Catalyst Deactivation.
Caption: Troubleshooting Workflow for Failed Reactions.
References
-
[4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. MySkinRecipes. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
how to improve solubility of (4-(2-Ethoxyethoxy)phenyl)boronic acid in reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (4-(2-Ethoxyethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My this compound is not dissolving in my reaction solvent. What are my options?
A1: Solubility is a common initial hurdle for many arylboronic acids. The ethoxyethoxy group in your specific molecule adds polarity, but the phenylboronic acid core can still present challenges in non-polar solvents.
Root Cause Analysis: this compound, like many boronic acids, has moderate polarity and can self-condense into its anhydride form, a cyclic trimer called a boroxine, which often has different solubility characteristics.[1] The choice of solvent is critical and must be compatible with all components of the reaction: the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base.
Troubleshooting Steps:
-
Solvent Selection: Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] For Suzuki-Miyaura reactions, a solvent system that can accommodate both a polar, inorganic base and a less polar organic substrate is often required. Biphasic systems or polar aprotic solvents are generally the most effective.
-
Employ Co-solvents: If a single solvent fails, a mixture can provide the necessary balance. A common and effective strategy is to use a primary organic solvent mixed with water or a polar aprotic solvent. For instance, a combination of toluene, acetone, and water (e.g., in a 4:4:1 ratio) has been used successfully in related Suzuki couplings.[5]
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the rate of dissolution and overall solubility. However, be mindful of the thermal stability of your reactants and catalyst. Many Suzuki couplings are run at elevated temperatures (e.g., 70-110 °C).[5][6]
Data Summary: Recommended Solvent Systems
| Solvent System | Type | Typical Ratio (v/v) | Key Advantages | Considerations |
| 1,4-Dioxane / Water | Polar Aprotic / Protic | 4:1 to 10:1 | Excellent for dissolving both boronic acid and inorganic bases. Widely used. | Dioxane has a high freezing point (11.8 °C) and is a suspected carcinogen. |
| Toluene / Water | Aromatic / Protic | Biphasic | Good for dissolving organic halides. Higher boiling point allows for higher reaction temperatures. | Requires vigorous stirring and often a phase-transfer catalyst for efficient reaction. |
| Dimethoxyethane (DME) / Water | Polar Aprotic / Protic | 4:1 | Effective solvent for many Suzuki reactions, especially with stronger bases.[7] | Lower boiling point (85 °C) than toluene or dioxane. |
| Ethanol / Water | Protic | 4:1 | Greener solvent option. Can be effective for more polar substrates.[8] | May not be suitable for all catalyst systems. |
| N,N-Dimethylformamide (DMF) / Water | Polar Aprotic / Protic | 1:1 to 3:1 | High polarity, excellent solvent for a wide range of substrates and bases.[6] | High boiling point can make removal difficult; can decompose at high temperatures. |
Q2: My reaction is sluggish or gives low yields, even though the boronic acid seems to dissolve. Is this still a solubility issue?
A2: Yes, this is a classic scenario. Macroscopic dissolution does not guarantee reactivity at the molecular level. The true issue often lies in the activation of the boronic acid, which is intrinsically linked to the choice and role of the base.
Mechanistic Insight: The Role of the Base In the Suzuki-Miyaura catalytic cycle, the neutral boronic acid (Ar-B(OH)₂) is not nucleophilic enough to efficiently transmetalate with the palladium complex.[9] A base is required to activate the boronic acid by converting it into a more electron-rich and highly reactive anionic boronate species (Ar-B(OH)₃⁻).[10][11] This activation step is fundamental to the entire process.
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is critical. Inorganic bases are most common.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often require aqueous co-solvents to be effective. They are a mild and common choice.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often more soluble in organic solvents and can be used under anhydrous or nearly anhydrous conditions. They are particularly effective for sterically hindered or electron-deficient partners.[7]
-
Hydroxide Bases (e.g., NaOH, Ba(OH)₂): Very strong bases that can dramatically accelerate the reaction rate, especially for hindered substrates.[7] However, they can also promote side reactions like protodeboronation.
-
-
Ensure Base Contact: For solid-liquid or biphasic systems, ensure extremely efficient stirring to maximize the interfacial area where the base can interact with the boronic acid.
Diagram: Activation of Boronic Acid
Below is a diagram illustrating the crucial role of the base in activating the boronic acid for the transmetalation step in the Suzuki-Miyaura coupling.
Caption: Base-mediated activation of boronic acid to the boronate species.
Q3: I'm using a biphasic system like Toluene/Water, but the reaction is very slow. How can I improve this?
A3: This is a common issue in biphasic systems where reactants are separated into different phases. The solution is to introduce a Phase-Transfer Catalyst (PTC) .
Mechanistic Insight: The Role of a PTC A PTC is a molecule with both hydrophilic and lipophilic properties (e.g., a quaternary ammonium salt like TBAB). It acts as a shuttle, transporting the water-soluble anionic boronate species (Ar-B(OH)₃⁻) from the aqueous phase into the organic phase.[12] This dramatically increases the concentration of the activated boronate in the same phase as the palladium catalyst and the organic halide, leading to a significant rate enhancement.[13][14]
Recommended PTCs:
-
Tetrabutylammonium Bromide (TBAB): A widely used and effective PTC for Suzuki couplings.[12]
-
Aliquat 336 (Tricaprylylmethylammonium chloride): Known for its high thermal stability and organophilicity, making it suitable for reactions at higher temperatures.[15]
Workflow: Suzuki Coupling with a Phase-Transfer Catalyst
Caption: Role of a Phase-Transfer Catalyst (PTC) in a biphasic reaction.
Q4: How can I prevent the degradation of my boronic acid, especially with heat and base?
A4: Boronic acid stability is a valid concern. Two primary degradation pathways are protodeboronation and boroxine formation .
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by strong bases and high temperatures over long reaction times.
-
Mitigation: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Minimize reaction time by monitoring for completion (e.g., by TLC or LC-MS).
-
-
Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a cyclic trimer. While boroxines are often less reactive, they exist in equilibrium with the active monomeric acid.
-
Mitigation: The presence of a small amount of water in the solvent system (e.g., dioxane/water) will shift the equilibrium back towards the active monomeric boronic acid.[1] If you suspect your starting material is largely the boroxine, you can pre-treat it by dissolving it in a solvent like dioxane with 5-10% water, stirring for 30-60 minutes, and then removing the solvent in vacuo before use.[1]
-
Diagram: Boronic Acid-Boroxine Equilibrium
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for the construction of C(sp²)–C(sp²) bonds. Its broad functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents have cemented its status as a cornerstone of modern synthesis.[1] However, the efficiency and outcome of this powerful reaction are profoundly influenced by the electronic and steric nature of the coupling partners. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Decisive Role of the Substituent: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
While any of these steps can be rate-determining depending on the specific reaction conditions, the electronic properties of the substituted phenylboronic acid exert their most significant influence on the transmetalation step.[3]
The transmetalation process is initiated by the activation of the boronic acid with a base to form a more nucleophilic boronate species. This boronate then coordinates to the palladium(II) complex, facilitating the transfer of the aryl group from boron to palladium. The electronic nature of the substituent on the phenylboronic acid directly impacts the nucleophilicity of the ipso-carbon atom of the C-B bond, thereby affecting the rate of this crucial transfer.
Electronic Effects on Transmetalation
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, which generally accelerates the rate of transmetalation. A more electron-rich aryl group is more readily transferred from the boron to the electron-deficient palladium(II) center.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and acetyl (-COCH₃) decrease the electron density of the aromatic ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation step.[4]
This relationship between substituent electronics and reactivity is a critical consideration in planning and optimizing a Suzuki-Miyaura coupling.
Visualizing the Catalytic Cycle and Substituent Effects
To better understand the process, let's visualize the key steps and the influence of substituents.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of substituents on the transmetalation step.
Comparative Reactivity Data: A Quantitative Look
The following table summarizes experimental yield data from the literature for the Suzuki-Miyaura coupling of a common aryl halide with various para-substituted phenylboronic acids. While reaction conditions can vary, this data provides a valuable comparative overview of the impact of substituents.
| Phenylboronic Acid Substituent (para-) | Substituent Effect | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -OCH₃ | Strong Electron-Donating | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1.5 | 98 | [3] |
| -CH₃ | Weak Electron-Donating | 4-Iodo-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [3] |
| -H (unsubstituted) | Neutral | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 2 | 92 | [3] |
| -COCH₃ | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 80 | 12 | 88 | [4] |
| -NO₂ | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
Note: The data is compiled from different sources and reaction conditions may not be identical. However, it illustrates the general trend of reactivity.
Experimental Protocols for a Comparative Kinetic Study
To conduct a rigorous comparison of the reactivity of different substituted phenylboronic acids, a kinetic study is essential. The following protocol outlines a general procedure for monitoring the reaction progress using Gas Chromatography (GC).
Objective:
To determine the initial reaction rates for the Suzuki-Miyaura coupling of an aryl halide with a series of para-substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-methylphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid, 4-nitrophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard for GC analysis (e.g., dodecane)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the base (2.0 mmol), the internal standard (0.5 mmol), and the degassed solvent system.
-
Addition of Boronic Acid: Add the specific substituted phenylboronic acid (1.2 mmol) to the reaction mixture.
-
Initiation of Reaction: Add the palladium catalyst (0.02 mmol) to the stirred solution. This marks the start of the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 40, and 60 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing water (1 mL) and ethyl acetate (1 mL). Shake vigorously.
-
Sample Preparation for GC: Separate the organic layer of the quenched aliquot and pass it through a small plug of silica gel to remove any baseline impurities.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).
-
Data Analysis: Quantify the amount of product formed at each time point by comparing the peak area of the product to that of the internal standard. Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
Repeat: Repeat this entire procedure for each of the substituted phenylboronic acids to be tested, ensuring all other reaction parameters are kept constant.
Conclusion: Field-Proven Insights for the Synthetic Chemist
The electronic nature of the substituent on a phenylboronic acid is a critical parameter that dictates its reactivity in Suzuki-Miyaura cross-coupling reactions. As a senior application scientist, my experience consistently shows that a nuanced understanding of these electronic effects is paramount for successful reaction development and optimization.
While the general trend of electron-donating groups accelerating the reaction and electron-withdrawing groups decelerating it holds true in many cases, the interplay of catalyst, ligand, base, and solvent can lead to exceptions. Therefore, the provided experimental protocol for a comparative kinetic study serves as a robust framework for elucidating the reactivity of specific substituted phenylboronic acids within your unique chemical space.
By leveraging the mechanistic understanding and the comparative data presented in this guide, researchers and drug development professionals can make more informed decisions in the design of their synthetic routes, ultimately leading to more efficient and successful outcomes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Valcárcel, R. A., & Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Synthesis, 47(12), 1649-1667. [Link]
Sources
A Senior Application Scientist's Guide to Phenylboronic Acid Reactivity: (4-(2-Ethoxyethoxy)phenyl)boronic acid vs. 4-methoxyphenylboronic acid
For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Phenylboronic acids, as indispensable reagents in palladium-catalyzed cross-coupling reactions, offer a modular approach to constructing complex biaryl systems. This guide provides an in-depth comparison of two commonly employed, yet distinct, 4-alkoxy substituted phenylboronic acids: (4-(2-Ethoxyethoxy)phenyl)boronic acid and 4-methoxyphenylboronic acid .
We will dissect the nuanced differences in their reactivity, exploring the interplay of electronic and steric effects that govern their performance in the renowned Suzuki-Miyaura coupling. This analysis is grounded in mechanistic principles and supported by experimental data to empower you, the researcher, to make an informed selection for your specific application.
At a Glance: Structural and Physicochemical Properties
A foundational understanding begins with the core attributes of each molecule. While structurally similar, the key differentiator is the substituent at the para-position: a simple methoxy group versus a more complex ethoxyethoxy chain. This seemingly minor change has significant implications for their physical properties and, as we will explore, their chemical behavior.
| Property | 4-methoxyphenylboronic acid | This compound |
| Structure | ||
| CAS Number | 5720-07-0[1] | 282116-97-6[2] |
| Molecular Formula | C₇H₉BO₃ | C₁₀H₁₅BO₄ |
| Molecular Weight | 151.96 g/mol [1] | 210.04 g/mol |
| Appearance | White to light yellow powder/crystal[1] | White to off-white solid |
| Melting Point | 210 °C[1] | 145-147 °C[2] |
| Solubility | Slightly soluble in water; Soluble in Methanol[1] | Generally higher solubility in organic solvents due to the flexible ether chain. |
The most notable difference is the melting point and solubility. The longer, more flexible ethoxyethoxy chain disrupts crystal packing, leading to a lower melting point. This chain also imparts more "organic" character, often improving solubility in common reaction solvents like THF, Dioxane, and Toluene, which can be a significant practical advantage in setting up homogeneous reaction mixtures.
Unpacking Reactivity: A Tale of Two Substituents
The utility of a boronic acid in a Suzuki-Miyaura coupling is fundamentally governed by the efficiency of the transmetalation step in the catalytic cycle. The rate of this step is influenced by the electronic nature and steric profile of the boronic acid.[3][4]
Sources
analytical methods for quantifying (4-(2-Ethoxyethoxy)phenyl)boronic acid
An In-Depth Guide to the Analytical Quantification of (4-(2-Ethoxyethoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. This compound is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs). Ensuring the purity and concentration of this reagent is critical for reaction stoichiometry, yield, and the impurity profile of the final product.
However, boronic acids as a class present unique analytical challenges. Their propensity to undergo dehydration to form cyclic trimer anhydrides (boroxines), their labile nature, and potential for on-column hydrolysis during chromatographic analysis demand carefully selected and optimized analytical methods.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for quantifying this compound, grounded in scientific principles and practical application. We will explore the causality behind experimental choices, present comparative data, and provide validated, step-by-step protocols to ensure trustworthiness and reproducibility in your laboratory.
Comparative Overview of Key Analytical Methodologies
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the need for high sensitivity for trace impurity analysis versus high precision for bulk assay determination. Below is a summary of the most effective techniques.
| Feature | HPLC-UV | LC-MS | ¹¹B NMR Spectroscopy | Potentiometric Titration | Gas Chromatography (GC) |
| Principle | Chromatographic separation based on polarity, with UV absorbance detection. | Chromatographic separation coupled with mass-based detection for high selectivity. | Measures the nuclear magnetic resonance of the ¹¹B nucleus, sensitive to its chemical environment. | Acid-base titration after complexation with a polyol to enhance acidity. | Chromatographic separation of volatile compounds in the gas phase. |
| Primary Application | Purity, Assay, Stability Testing | Impurity Identification, Trace Analysis, Reaction Monitoring | Structural Confirmation, Assay (qNMR) | High-Precision Assay of Bulk Material | Impurity analysis (with derivatization) |
| Sensitivity (Typical LOQ) | µg/mL to ng/mL | ng/mL to pg/mL[3] | ~mg/mL range | ~mg/mL range | ng/mL[3] |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution and filtration. | Dissolution in a deuterated solvent, may require an internal standard. | Dissolution, addition of polyol. | Often requires derivatization to increase volatility and thermal stability.[4] |
| Key Advantage | Robust, widely available, excellent for routine QC. | Unmatched sensitivity and specificity.[2] | Absolute, structure-specific quantification without a reference standard. | High accuracy and precision, low cost (ICH primary method).[5] | Excellent separation for volatile compounds. |
| Key Limitation | Moderate sensitivity, potential for co-eluting impurities. | Matrix effects, boroxine formation can complicate spectra.[2] | Low sensitivity, requires specialized equipment.[6] | Not suitable for trace analysis or complex mixtures. | Not suitable for non-volatile compounds without derivatization.[1] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of boronic acids and monitoring their stability over time. Its versatility in column chemistry and detection methods allows for tailored applications, from routine quality control to complex impurity profiling.
The Science Behind the Separation
The goal of a robust HPLC method is to separate the main this compound peak from potential process impurities and degradation products. This is typically achieved using reversed-phase (RP) chromatography.
-
Stationary Phase Selection : A C18 (octadecylsilane) column is the standard choice. However, the analysis of boronic acids is complicated by their interaction with residual silanol groups on the silica support, which can lead to poor peak shape and on-column degradation.[7] Therefore, the crucial choice is to use a modern, end-capped, low-silanol activity C18 column. This minimizes undesirable secondary interactions and prevents the acidic silanols from catalyzing the hydrolysis of any boronate ester intermediates or the boronic acid itself.[7]
-
Mobile Phase Optimization : Boronic acids are weakly acidic. Controlling the mobile phase pH is essential for reproducible retention.
-
Low pH : Adding an acidifier like formic acid or phosphoric acid (typically 0.1%) to the mobile phase suppresses the ionization of the boronic acid group.[8] This renders the molecule more neutral and hydrophobic, leading to better retention and sharper peaks on a C18 column.
-
High pH : At higher pH, the boronic acid becomes an anionic boronate, which is poorly retained on a C18 column. This is generally avoided unless a specific separation requires it.
-
Advanced Detection: Beyond Standard UV
While UV detection is straightforward and sufficient for most purity assessments, it lacks specificity in complex matrices. For enhanced selectivity, especially at low concentrations, post-column derivatization can be employed. A validated approach involves reacting the column eluate with alizarin , which forms a highly fluorescent complex specifically with boronic acids.[9][10] This allows for selective and sensitive detection using a fluorescence detector, eliminating interference from non-boronic acid impurities.
The Power of Mass Spectrometry (LC-MS)
For the ultimate in sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice.[2] It is particularly powerful for identifying unknown impurities and quantifying potential genotoxic impurities at trace levels.
Causality in MS Analysis : A primary challenge in the MS analysis of boronic acids is their tendency to form boroxines (cyclic trimers) in the ion source.[2] This can complicate mass spectra and impact quantitative accuracy. To mitigate this, MS source parameters (e.g., temperatures, gas flows) and mobile phase composition must be carefully optimized. Using a mobile phase additive like ammonium acetate can help form adducts that provide a consistent and strong molecular ion for quantification.[11]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV quantification.
Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to be self-validating by demonstrating specificity against degradation products.
-
Instrumentation & Columns:
-
HPLC system with a PDA or UV detector.
-
Column: Waters XSelect HSS T3 (or equivalent low-silanol C18), 4.6 x 150 mm, 3.5 µm.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 18.0 80 18.1 20 | 25.0 | 20 |
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Validation & System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The method's specificity should be confirmed according to ICH guidelines by subjecting a sample solution to stress conditions (acid, base, peroxide, heat, light) and demonstrating that the main peak is resolved from all degradation peaks.[12]
-
¹¹B NMR Spectroscopy: For Absolute Structural Confirmation and Quantification
While chromatography relies on comparison to a reference standard, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly observing the ¹¹B nucleus, offers an absolute method for quantification (qNMR) and provides unambiguous structural information.
The Science Behind ¹¹B NMR
Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9%).[13] ¹¹B is the preferred nucleus for analysis due to its higher natural abundance and smaller nuclear quadrupole moment, which results in sharper spectral lines.[13]
The key insight for boronic acid analysis is that the ¹¹B chemical shift is highly diagnostic of the boron atom's hybridization state:
-
sp²-hybridized Boronic Acid: The neutral, trigonal planar boronic acid gives a broad signal in the downfield region, typically between δ 26 to 30 ppm.[14]
-
sp³-hybridized Boronate: The anionic, tetrahedral boronate species (formed at high pH or upon complexation with diols) exhibits an upfield chemical shift, typically between δ 1 to 7 ppm.[14]
This clear separation allows for the precise quantification of the boronic acid form against other boron-containing species in solution.
Experimental Workflow: Quantitative ¹¹B NMR (qNMR)
Caption: Workflow for quantitative ¹¹B NMR analysis.
Protocol: qNMR Assay of this compound
-
Instrumentation: NMR Spectrometer equipped with a broadband probe capable of ¹¹B observation.
-
Reagents:
-
Deuterated Solvent: DMSO-d₆.
-
Internal Standard (IS): Boric acid trimethyl ester or another suitable boron-containing standard with a known purity and a resonance that does not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the tube. Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum.
-
Crucial Parameter : Use a long relaxation delay (D1 ≥ 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei between scans, which is essential for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 1024 scans).[15]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the resulting spectrum.
-
Integrate the area of the analyte peak (I_analyte) and the internal standard peak (I_IS).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS (%)
Where: MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
Potentiometric Titration: The Gold Standard for Bulk Assay
For determining the assay of a bulk batch of this compound, potentiometric titration is an exceptionally accurate, precise, and cost-effective method. It is often considered a primary or reference method.
The Science Behind the Titration
Boronic acids, like boric acid itself, are very weak acids and cannot be titrated directly with a strong base to a sharp endpoint.[16] The key to this analysis is the addition of a polyol, typically D-mannitol . Mannitol is a cis-diol that reacts with the boronic acid in a reversible condensation to form a boronate ester complex.[17]
This complexation event is the critical step. The resulting cyclic boronate ester is a significantly stronger acid than the parent boronic acid. This is because the boron atom in the complex is sp³-hybridized and more readily releases a proton. This enhanced acidity creates a much larger and sharper inflection point in the titration curve, allowing for precise and reproducible endpoint determination with a standard solution of sodium hydroxide.[16][17]
Experimental Workflow: Mannitol-Facilitated Titration
Caption: Workflow for potentiometric titration of boronic acid.
Protocol: Potentiometric Titration Assay
-
Instrumentation & Reagents:
-
Autotitrator with a calibrated combination pH electrode.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
D-Mannitol.
-
CO₂-free deionized water.
-
-
Procedure:
-
Accurately weigh approximately 500 mg of this compound into a 150 mL beaker.
-
Add 50 mL of CO₂-free deionized water and stir to dissolve. Gentle warming may be required.
-
Add approximately 10 g of D-mannitol to the solution and stir until fully dissolved.
-
Immerse the calibrated pH electrode and the titrator burette tip into the solution.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH as a function of titrant volume. The titration should proceed past the equivalence point.
-
-
Endpoint Determination & Calculation:
-
The equivalence point (V_eq) is determined from the point of maximum inflection on the titration curve, typically calculated using the first or second derivative plot by the autotitrator software.
-
Calculate the assay of the boronic acid using the following equation:
Assay (%) = (V_eq × M_NaOH × MW_analyte) / (m_sample) × 100
Where: V_eq = Volume of NaOH at equivalence point (L), M_NaOH = Molarity of NaOH (mol/L), MW_analyte = Molecular weight of the analyte ( g/mol ), m_sample = mass of the sample (g).
-
Conclusion and Method Selection
The quantification of this compound requires a thoughtful approach tailored to the analytical objective. No single method is superior in all contexts.
-
For routine quality control, purity checks, and stability studies , a validated HPLC-UV method offers the best balance of performance, robustness, and cost-effectiveness.
-
For trace-level impurity identification and quantification or high-throughput reaction monitoring , the unparalleled sensitivity and specificity of LC-MS are required.
-
For establishing a primary reference standard or performing a high-precision assay of bulk material , potentiometric titration is the gold standard due to its accuracy and reliance on fundamental chemical principles.
-
When an absolute, non-destructive quantification is needed without a specific reference standard, ¹¹B qNMR provides a powerful, albeit less sensitive, alternative.
By understanding the scientific principles behind each technique and implementing these validated protocols, researchers can ensure the generation of accurate and reliable data, underpinning the success of their chemical development programs.
References
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. [Link]
-
Zaheer, Z., et al. (2011). Analytical Methods for Cleaning Validation. Der Pharmacia Lettre, 3(6), 232-239. [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
Su, G., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Link]
-
U.S. Borax. Boron testing methods. U.S. Borax Technical Resources. [Link]
-
Pace, C. M., & Gorske, J. R. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(21), 14660-14666. [Link]
-
Su, G., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]
-
Waters Corporation (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 36(14), 1985-1996. [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. MSc Thesis, Wageningen University. [Link]
-
George, G., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6352-6359. [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed, 26391872. [Link]
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Application Note. [Link]
-
Wilson, C. M., & Matson, J. B. (2021). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 93(45), 15029-15036. [Link]
-
Reddy, T. S., et al. (2019). Oxidative Indirect Spectrophotometric Determination of a Few Drugs and Pharmaceuticals using N-Bromo Succinamide. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222. [Link]
-
Dias, M. M., et al. (2014). The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education, 91(10), 1644-1648. [Link]
-
Wulff, M., et al. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Request PDF. [Link]
-
Chen, C. H., et al. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 28(15), 5869. [Link]
-
Su, G., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Scirp.org. [Link]
-
Marinenko, G., & Champion, C. E. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(6), 637-641. [Link]
-
Agency for Toxic Substances and Disease Registry (2004). Analytical Methods. Toxicological Profile for Strontium. [Link]
-
Hach (2019). Boric Acid. Hach Application Note. [Link]
-
Gupta, V., et al. (2012). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Magritek (2018). Boron NMR Spectroscopy. Magritek Resources. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2014). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 118(31), 5831-5844. [Link]
Sources
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron testing methods | U.S. Borax [borax.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. research.wur.nl [research.wur.nl]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. Boron NMR Spectroscopy - Magritek [magritek.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.hach.com [cdn.hach.com]
A Senior Application Scientist's Guide to HPLC Analysis of (4-(2-Ethoxyethoxy)phenyl)boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the ability to accurately monitor reaction progress is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing (4-(2-Ethoxyethoxy)phenyl)boronic acid, a key intermediate in the synthesis of complex organic molecules.[1] We will delve into the rationale behind method selection, present comparative data, and provide detailed experimental protocols to ensure reliable and reproducible results.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad applicability and the low toxicity of its boron-containing reagents.[2] Effective reaction monitoring through techniques like HPLC is crucial for optimizing reaction conditions, determining endpoints, and ensuring the quality of the final product.[2][3][4] However, the analysis of boronic acids by HPLC is not without its challenges, primarily due to their potential for on-column hydrolysis and other side reactions.[5][6][7] This guide will address these challenges head-on, offering practical solutions for robust analytical method development.
Comparing HPLC Methodologies for Boronic Acid Analysis
The choice of HPLC method for analyzing a this compound reaction mixture hinges on a balance between resolution, analysis time, and the need to minimize on-column degradation of the analyte. Below, we compare two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting their respective strengths and weaknesses.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method A: Rapid Gradient Elution | Method B: Isocratic Elution with Low Silanol Activity Column |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18) | Low Silanol C18 (e.g., Waters XTerra MS C18) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient: 20% B to 80% B in 5 min | Isocratic: 60% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 35°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Analysis Time | ~ 8 minutes | ~ 10 minutes |
| Resolution (Boronic Acid vs. Product) | Good (Rs > 2.0) | Excellent (Rs > 2.5) |
| Risk of On-Column Hydrolysis | Moderate | Low |
| Key Advantage | Faster analysis time suitable for high-throughput screening. | Enhanced stability of the boronic acid, leading to more accurate quantification.[5] |
| Considerations | The acidic mobile phase can promote some hydrolysis of the boronic acid.[5] | The absence of a pH modifier may lead to broader peaks for some impurities. |
Causality Behind Experimental Choices
The selection of a low silanol activity column in Method B is a direct response to the known instability of boronic acids on silica-based stationary phases.[5] Free silanol groups on the silica surface can act as nucleophiles, promoting the hydrolysis of the boronic acid to its corresponding boronic alcohol.[5] By using a column with end-capping to reduce silanol activity, this degradation pathway is minimized, leading to more accurate and reproducible results.[5]
The use of a formic acid modifier in the mobile phase of Method A is a common practice in reversed-phase chromatography to improve peak shape and ionization in mass spectrometry. However, for boronic acids, this acidic environment can accelerate hydrolysis.[5][6] Method B forgoes the acid modifier to create a less harsh environment for the analyte, prioritizing its stability over potential peak shape enhancements for other components.
Experimental Workflow for Suzuki Coupling Reaction Monitoring
The following diagram illustrates a typical workflow for monitoring a Suzuki-Miyaura coupling reaction using HPLC analysis. This process ensures that timely and accurate data is collected to guide the reaction to completion.
Caption: Workflow for Suzuki Coupling Reaction Monitoring by HPLC.
Detailed Experimental Protocol: Method B
This section provides a step-by-step methodology for the HPLC analysis of a this compound reaction mixture using the stability-focused Method B .
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Waters XTerra MS C18 column (4.6 x 150 mm, 5 µm) or equivalent low silanol activity column.
-
HPLC grade acetonitrile and water.
-
This compound standard.
-
Reaction mixture samples.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic at 60% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
3. Standard Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL using the same diluent.
4. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction and precipitates the catalyst.
-
Vortex the quenched sample and filter through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared reaction samples.
-
Integrate the peak areas for the this compound and the desired product.
6. Data Analysis:
-
Using the calibration curve, determine the concentration of the this compound in each reaction sample.
-
Monitor the decrease in the boronic acid concentration and the increase in the product peak area over time to determine the reaction progress and endpoint.
The Underlying Chemistry: Stability of Boronic Acids
Boronic acids exist in equilibrium with their trimeric anhydrides, boroxines, a process driven by the removal of water.[8] While this equilibrium is a consideration for the bulk material, in the aqueous environment of reversed-phase HPLC, the primary concern is protodeboronation, the cleavage of the carbon-boron bond.[6][9] This degradation is influenced by pH, with both acidic and basic conditions potentially accelerating the process depending on the specific boronic acid structure.[6][9] The methods presented in this guide aim to find a "sweet spot" of mobile phase conditions that provide good chromatography while minimizing these degradative pathways. The use of mixed-mode columns with both reversed-phase and ion-exchange characteristics can also be a viable strategy for separating aromatic boronic acids.[10] For highly sensitive applications, post-column derivatization with reagents like alizarin can be employed for selective and enhanced detection of boronic acids.[11][12]
Caption: Key Equilibria and Degradation Pathways of Arylboronic Acids.
By carefully selecting the HPLC column and mobile phase conditions, researchers can overcome the inherent challenges of analyzing boronic acids and gain valuable insights into their Suzuki-Miyaura coupling reactions. The methods and principles outlined in this guide provide a solid foundation for developing robust and reliable analytical protocols for this compound and other structurally similar compounds.
References
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
MySkinRecipes. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Sandford, C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Qiu, H., Liu, Y., & Wang, T. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 38(14), 1985-1991. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1279. [Link]
-
Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]
-
PubChem. 4-Ethoxycarbonylphenylboronic acid. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Reaction Chemistry & Engineering. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 206–213. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1279. [Link]
Sources
- 1. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. vapourtec.com [vapourtec.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling with (4-(2-Ethoxyethoxy)phenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The strategic formation of carbon-carbon bonds is at the heart of creating novel pharmaceutical compounds and functional materials. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and overall success, particularly when working with electron-rich substrates like (4-(2-Ethoxyethoxy)phenyl)boronic acid.
This guide provides an in-depth, objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this specific boronic acid. The insights presented herein are grounded in experimental data from analogous systems and established catalytic principles, aiming to empower you to make informed decisions in your synthetic endeavors.
The Crucial Role of the Palladium Catalyst
The palladium catalyst is the linchpin of the Suzuki-Miyaura reaction. Its primary role is to facilitate the catalytic cycle that ultimately leads to the formation of the desired biaryl product. The efficiency of this cycle is highly dependent on the palladium source and, more importantly, the ligands that coordinate to the palladium center. These ligands modulate the catalyst's electronic and steric properties, thereby influencing its stability, activity, and substrate scope.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst is not absolute but is rather a function of the specific substrates and reaction conditions. For an electron-rich substrate such as this compound, the selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency. Below is a comparative overview of different classes of palladium catalysts, with performance data drawn from studies on structurally similar, electron-rich arylboronic acids.
Table 1: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Electron-Rich Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80[1] |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.5-2 | 90-99[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95[1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[1] |
In-Depth Catalyst System Analysis:
1. Traditional Catalysts: The Case of Pd(PPh₃)₄
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, well-established catalyst for Suzuki-Miyaura couplings. Its primary advantage is its ready availability and extensive documentation in the literature. However, for electron-rich boronic acids, its performance can be sluggish. The triphenylphosphine ligands are relatively small and not strongly electron-donating, which can lead to slower rates of oxidative addition, a key step in the catalytic cycle. Consequently, higher temperatures and longer reaction times are often necessary to drive the reaction to completion.[1] The phosphine ligands are also susceptible to oxidation, which can lead to catalyst deactivation.
2. Ligand-Free Systems: Simplicity with Pd(OAc)₂
-
Expertise & Experience: Palladium(II) acetate is an attractive option due to its simplicity and cost-effectiveness. In some cases, particularly with highly reactive aryl halides, it can be used without an external ligand, often in aqueous solvent systems.[1] The active Pd(0) species is generated in situ. While this approach can be effective and offers the advantage of using environmentally benign solvents, its success is highly substrate-dependent. For less reactive coupling partners, the lack of a stabilizing and activating ligand can lead to catalyst decomposition and lower yields.
3. The Modern Approach: Palladacycles with Bulky, Electron-Rich Phosphine Ligands
-
Expertise & Experience: The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts has been a significant advancement in the field of cross-coupling chemistry. These catalyst systems are highly active and are often the go-to choice for challenging substrates, including electron-rich and sterically hindered boronic acids.[1]
-
Why they work: The bulky nature of these ligands promotes the formation of a monoligated palladium species, which is believed to be the active catalyst. This steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst. The strong electron-donating properties of these ligands increase the electron density on the palladium center, which in turn accelerates the rate-limiting oxidative addition of the aryl halide.
-
Precatalyst Advantage: The use of palladacycle precatalysts, such as XPhos Pd G2 and SPhos Pd G2, offers the significant practical advantage of being air- and moisture-stable, making them much easier to handle than the often air-sensitive Pd(0) complexes.[1] They are designed to efficiently generate the active catalytic species under the reaction conditions.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
To understand the function of these catalysts, it is essential to visualize the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide, employing a modern palladacycle catalyst for high efficiency.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G2 (or other suitable palladacycle, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the palladacycle precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Conclusion
The choice of a palladium catalyst is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. For an electron-rich substrate like this compound, modern palladacycle catalysts bearing bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly recommended for achieving optimal yields and reaction times. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions. The provided experimental protocol offers a robust starting point for the successful synthesis of biaryl compounds derived from this valuable boronic acid. As with any chemical reaction, optimization of the reaction conditions for each specific substrate pairing is encouraged to achieve the best possible outcome.
References
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of (4-(2-Ethoxyethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Modern Building Block
(4-(2-Ethoxyethoxy)phenyl)boronic acid and its derivatives are indispensable reagents in modern organic synthesis. Their primary utility lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2][3] The ethoxyethoxy tail imparts favorable solubility and pharmacokinetic properties, making this moiety a common feature in complex molecules designed for pharmaceutical and materials science applications.[4]
However, the successful application of this building block is critically dependent on its purity and structural integrity. Boronic acids are notoriously challenging compounds, prone to dehydration to form cyclic boroxine anhydrides and susceptible to oxidative degradation.[5][6] This guide provides a comprehensive comparison of synthetic and validation strategies, grounded in mechanistic principles and field-proven experience, to empower researchers to produce and qualify high-purity this compound with confidence.
Part 1: A Robust and Scalable Synthetic Protocol
The most widely utilized method for preparing aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester.[7][8] This approach offers a reliable and scalable pathway. We will focus on a lithium-halogen exchange reaction, which is often preferred for its rapid and clean conversion at low temperatures.
The Causality Behind the Chosen Route
-
Starting Material: We begin with 1-bromo-4-(2-ethoxyethoxy)benzene. The bromine atom provides the ideal site for a facile lithium-halogen exchange, being more reactive than a chlorine atom but more stable and cost-effective than an iodine atom.
-
Organometallic Formation: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base perfect for this exchange. The reaction must be conducted at very low temperatures (-78 °C) to prevent side reactions, such as the deprotonation of the benzylic protons or reaction with the ether functionality.
-
Electrophilic Boron Source: Trimethyl borate, B(OMe)₃, is used as the electrophile. The boron atom is electron-deficient and readily attacked by the nucleophilic aryl lithium species.
-
Hydrolysis: The final step is an acidic workup. This serves two purposes: it neutralizes the reaction mixture and hydrolyzes the initially formed boronate ester to the desired boronic acid.
Experimental Workflow: Synthesis & Purification
Below is a detailed, step-by-step methodology for the synthesis and subsequent purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Detailed Synthesis Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-4-(2-ethoxyethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Aryl Lithium Formation: Stir the resulting mixture at -78 °C for 1 hour.
-
Boration: Add trimethyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Equilibration: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
The Critical Purification Step
Crude aryl boronic acids often contain oligomeric anhydride impurities (boroxines). A robust acid-base purification strategy is highly effective for removing these and other non-acidic impurities.[9]
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic impurities behind in the organic layer.
-
Re-acidification: Separate the aqueous layer and cool it in an ice bath. Slowly re-acidify with concentrated HCl until the pH is ~1-2. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Recrystallization: For ultimate purity, recrystallize the solid from a suitable solvent system, such as hot water or an ethanol/water mixture.[10][11]
Part 2: A Self-Validating Analytical Workflow
Ensuring the purity and identity of the synthesized boronic acid is paramount. A multi-pronged analytical approach provides a self-validating system where orthogonal techniques confirm the same result.
Primary Validation Technique: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for assessing the purity of boronic acid derivatives.[5] It provides high sensitivity and can separate the target compound from residual starting materials, byproducts, and degradation products.[12][13]
Experimental Protocol: UHPLC-MS Purity Assessment
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is effective for separating a broad range of boronic acids.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
Flow Rate: ~0.5 mL/min
-
Detection:
-
UV/PDA: Monitor at a wavelength appropriate for the phenyl ring (e.g., 254 nm).
-
MS (ESI): Operate in both positive and negative ion modes. Boronic acids can be challenging to ionize and are prone to forming adducts or boroxines in the source.[12]
-
-
Causality (Instrument Parameters): The cone voltage in the MS source is a critical parameter. A moderate cone voltage (~25 V) often provides an intense molecular ion peak ([M+H]⁺ or [M-H]⁻) while minimizing in-source fragmentation and the formation of boroxine artifacts.[12]
Structural Confirmation: NMR and Melting Point
While LC-MS confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure.
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the ethoxyethoxy side chain, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: Provides direct evidence of the boron environment. A peak around 20-30 ppm is characteristic of an aryl boronic acid.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.[4]
Validation Workflow and Acceptance Criteria
Caption: A logical workflow for the analytical validation of synthesized boronic acid.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | UHPLC-MS (UV Area %) | ≥ 98.0% | Ensures minimal interference from impurities in subsequent high-stakes reactions like Suzuki couplings. |
| Identity | ¹H, ¹³C, ¹¹B NMR | Spectra consistent with proposed structure | Unambiguously confirms the chemical structure of the synthesized compound. |
| Appearance | Visual Inspection | White to off-white crystalline solid | A significant deviation in color may indicate persistent impurities. |
| Melting Point | Capillary Method | Sharp range, consistent with literature | A broad melting range is a classic indicator of an impure substance. |
Part 3: Comparative Guide: In-House Synthesis vs. Commercial Alternatives
The decision to synthesize in-house versus purchasing from a commercial vendor depends on several factors, including scale, timeline, cost, and required purity.
| Feature | In-House Synthesis (This Guide) | Commercial Sourcing | Analysis & Recommendation |
| Purity | Typically 95-99% after purification | Guaranteed ≥ 95% to ≥ 98% | Commercial sources offer a reliable purity specification, while in-house synthesis requires rigorous validation to confirm. For GMP applications, commercial is often required. |
| Cost | Cost of reagents + labor | Higher upfront cost per gram | For small, research-scale quantities (<5g), purchasing is often more time- and cost-effective. For larger, multi-gram scales, in-house synthesis becomes significantly cheaper. |
| Scalability | Readily scalable with appropriate equipment | Limited by supplier stock and batch size | The described synthesis is robust and scalable. This provides an advantage for process development and large-scale campaigns. |
| Time | 2-3 days (synthesis + purification + validation) | 1-20 days (depending on stock)[4] | If the material is needed immediately and is in stock, purchasing is faster. For planned research, synthesis can be scheduled accordingly. |
Alternative Synthetic Routes
While the organometallic route is a workhorse, other methods exist:
-
Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[8]
-
Advantage: It often shows exceptional tolerance for a wide variety of functional groups that might not be stable to organolithium reagents.
-
Disadvantage: The palladium catalyst and diboron reagents can be expensive, potentially making it less cost-effective for this specific, relatively simple molecule.
-
References
- Arylboronic Acids.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction...
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid. MySkinRecipes.
- Purification of boronic acids? Reddit r/chemistry. (2017).
- Process for purification of boronic acid and its derivatives.
- (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. BoronPharm.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, Royal Society of Chemistry. (2013).
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021).
- How to purify boronic acids/boronate esters?
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- (4-(2-Ethoxyethyl)phenyl)boronic acid. BLDpharm.
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- Suzuki reaction. Wikipedia.
- Buy (4-(2-methoxyethoxy)phenyl)boronic acid. Boron Molecular.
- (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of (4-(2-Ethoxyethoxy)phenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Ethoxyethoxy)phenyl)boronic acid has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural feature, the ethoxyethoxy group, imparts favorable solubility and reactivity characteristics, making it an attractive building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. This guide provides an in-depth, objective comparison of the performance of this compound in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, supported by experimental data and protocols. We will explore the nuances of its reactivity, compare it with alternative boronic acids, and offer insights into optimizing reaction conditions for successful transformations.
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, a common motif in pharmaceuticals and agrochemicals. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.
-
Activation of Boronic Acid: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Performance of this compound in Suzuki Coupling
The electron-donating nature of the ethoxyethoxy group can influence the reactivity of the boronic acid. Electron-rich arylboronic acids can sometimes be more prone to protodeboronation, a side reaction that cleaves the carbon-boron bond. However, the increased solubility imparted by the ethoxyethoxy chain can be advantageous, particularly in reactions requiring specific solvent systems.
Comparative Data: Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 99 | |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(II)-salan complex | K₂CO₃ | H₂O | 100 | 1 | 95 | |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1 | 90 |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights and Causality:
-
Choice of Catalyst and Ligand: For electron-rich boronic acids, bulky and electron-rich phosphine ligands like SPhos or XPhos can be beneficial to promote efficient transmetalation and reductive elimination.
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ are often preferred for less reactive aryl chlorides, while milder bases like K₂CO₃ can be sufficient for more reactive aryl bromides and iodides.
-
Solvent System: A biphasic solvent system like toluene/water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. The water phase is crucial for activating the boronic acid with the base.
The Heck Coupling: Arylation of Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond between an aryl group and a vinylic carbon. While traditionally employing aryl halides, variations using arylboronic acids, known as oxidative Heck reactions, have been developed.
Performance in Oxidative Heck Reactions
In the oxidative Heck reaction, the arylboronic acid serves as the aryl source. This approach can be more environmentally friendly as it avoids the generation of halide waste. The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.
Comparative Data: Oxidative Heck Coupling
| Boronic Acid | Alkene | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | n-Butyl acrylate | Pd(OAc)₂ (5) | NBS (30 mol%) | Toluene | 25 | 12 | 78 | Hypothetical Data |
| Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS (30 mol%) | Toluene | 25 | 12 | 82 | |
| 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(dppp)Cl₂ | None (Acetone as H-acceptor) | Acetone | 80 | 24 | 92 | |
| Phenylboronic acid | Eugenol | Pd(OAc)₂ (1) | Cu(OAc)₂ | DMF | 100 | 4 | 92 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: Oxidative Heck Coupling
This protocol outlines a general procedure for the oxidative Heck coupling of this compound with an alkene.
Figure 3: Experimental workflow for a typical oxidative Heck coupling reaction.
Step-by-Step Methodology:
-
To a reaction flask equipped with a magnetic stir bar, add this compound (1.5 mmol), the alkene (1.0 mmol), and the oxidant (e.g., Cu(OAc)₂, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Add the solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off any solids.
-
Partition the filtrate between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Expert Insights and Causality:
-
Oxidant Choice: The choice of oxidant is crucial for regenerating the active Pd(II) catalyst. Common oxidants include copper(II) salts, benzoquinone, or molecular oxygen.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are often employed in oxidative Heck reactions.
-
Regioselectivity: The Heck reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond.
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the classic Sonogashira reaction utilizes an organohalide, variations using arylboronic acids have been explored, though they are less common than in Suzuki and Heck reactions.
Performance in Sonogashira-type Reactions
The direct use of boronic acids in a Sonogashira-type coupling is not the standard protocol. More commonly, the boronic acid would first be converted to an organohalide, which then participates in the traditional Sonogashira reaction. However, for the purpose of this guide, we will consider the performance of the corresponding aryl halide derived from this compound.
Comparative Data: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-(2-ethoxyethoxy)benzene * | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | RT | 1.5 | 97 | (modified) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | RT | 1.5 | 97 | |
| 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 2 | 95 |
*Derived from this compound.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide (derived from the corresponding boronic acid) with a terminal alkyne.
The Ascendancy of the Boronic Acid Scaffold: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel pharmacophores with the potential to unlock new therapeutic avenues is relentless. Among the rising stars in the drug discovery arsenal are boronic acids and their derivatives. Once viewed with caution due to perceived toxicity, this class of organoboron compounds has undergone a remarkable renaissance, firmly establishing itself as a versatile and potent scaffold in the design of targeted therapies.[1][2] This guide provides an in-depth comparative analysis of boronic acids in drug discovery, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
The Boronic Acid Moiety: A Unique Chemical Entity
At its core, a boronic acid is an organic compound featuring a boron atom bonded to two hydroxyl groups and an organic substituent.[3][4] This seemingly simple arrangement bestows upon the molecule a unique set of physicochemical and electronic properties that are highly advantageous in a biological context. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues, a characteristic that is central to its biological activity.[3][4] Furthermore, boronic acids are generally stable, possess low toxicity, and their synthesis is well-established, making them attractive building blocks for medicinal chemists.[2][3]
Mechanism of Action: The Power of Reversible Covalent Inhibition
A key driver behind the success of boronic acids in drug discovery is their ability to act as potent and selective enzyme inhibitors, particularly against serine proteases.[5] This class of enzymes plays a crucial role in a multitude of physiological and pathological processes, making them prime therapeutic targets.
The inhibitory mechanism of boronic acids hinges on their capacity to mimic the tetrahedral transition state of peptide bond hydrolysis.[6][7] The boron atom readily interacts with the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable but reversible tetrahedral boronate adduct.[8][9][10][11] This reversible covalent interaction leads to potent inhibition with slow dissociation rates, providing a prolonged duration of action.[12]
Experimental Workflow: Evaluating Serine Protease Inhibition by Boronic Acids
The following diagram outlines a typical workflow for assessing the inhibitory potential of a novel boronic acid compound against a target serine protease.
Caption: Workflow for the preclinical evaluation of boronic acid-based serine protease inhibitors.
A Comparative Look at FDA-Approved Boronic Acid Drugs
The clinical success of boronic acid-containing drugs has solidified their place in the pharmaceutical landscape. To date, the U.S. Food and Drug Administration (FDA) has approved five such drugs, with several others in various stages of clinical trials.[13][14][15]
| Drug Name (Brand Name) | Target | Therapeutic Indication | Mechanism of Action | Key Features |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome.[12][16] | First-in-class proteasome inhibitor.[16] |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | Orally bioavailable reversible proteasome inhibitor with a similar mechanism to bortezomib.[14][16][17] | First oral proteasome inhibitor.[12] |
| Vaborbactam (Vabomere®) | β-Lactamases (Class A & C) | Complicated Urinary Tract Infections | Forms a stable, reversible covalent adduct with the serine residue in the active site of β-lactamases.[16][17] | Broad-spectrum serine β-lactamase inhibitor used in combination with a carbapenem antibiotic.[16] |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase | Onychomycosis (Fungal Nail Infection) | Inhibits fungal protein synthesis by forming an adduct with the editing site of leucyl-tRNA synthetase. | A benzoxaborole, a distinct class of boronic acid derivatives.[1] |
| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis | Inhibits PDE4, leading to increased levels of cyclic AMP and reduced inflammation. | Another example of a successful benzoxaborole scaffold.[1] |
Overcoming the Hurdles: Challenges in Boronic Acid Drug Design
Despite their successes, the development of boronic acid-based drugs is not without its challenges. A primary concern has been their oxidative instability.[18][19] In a physiological environment, boronic acids can be susceptible to oxidation by reactive oxygen species (ROS), which can lead to their degradation and loss of activity.[18][19]
To address this, medicinal chemists have developed several strategies:
-
Structural Modification: Introducing electron-withdrawing groups on the aryl ring of the boronic acid can decrease the electron density on the boron atom, thereby enhancing its oxidative stability.
-
Prodrug Approaches: Masking the boronic acid moiety as a boronate ester can protect it from premature degradation. These esters are designed to be hydrolyzed in vivo to release the active boronic acid at the target site.[14]
-
Novel Scaffolds: The development of more stable scaffolds, such as boralactones, where an intramolecular ligand coordinates with the boron atom, has shown a significant increase in oxidative stability.[18][19]
Another consideration is the potential for off-target toxicity. While generally considered to have low toxicity, the ability of boronic acids to interact with various biological nucleophiles necessitates careful design and rigorous selectivity profiling to minimize unwanted interactions.[2]
Experimental Protocol: Assessing Oxidative Stability of Boronic Acids
This protocol provides a standardized method to compare the oxidative stability of different boronic acid derivatives.
Objective: To determine the half-life of boronic acid compounds in the presence of a physiologically relevant oxidizing agent (e.g., hydrogen peroxide).
Materials:
-
Boronic acid compounds of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Prepare stock solutions of each boronic acid compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of each compound at a final concentration of 10 µM in PBS (pH 7.4).
-
Initiate the oxidation reaction by adding a final concentration of 100 µM H₂O₂ to the working solution.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).
-
Analyze the samples by HPLC to quantify the remaining concentration of the parent boronic acid.
-
Plot the concentration of the boronic acid versus time and calculate the half-life (t₁/₂) of each compound.
Data Analysis: The half-life values provide a quantitative measure of the oxidative stability, allowing for direct comparison between different boronic acid scaffolds.
The Expanding Frontier: Novel Applications of Boronic Acids
The versatility of the boronic acid scaffold continues to open up new avenues in drug discovery beyond traditional enzyme inhibition.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[20] The reversible covalent nature of the boronic acid-protein interaction is being explored to develop conditionally activated PROTACs.[20] For instance, boronic acid moieties can be used to create PROTACs that are activated in the presence of high levels of reactive oxygen species (ROS), which are often found in the tumor microenvironment.[20]
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
β-Lactamase Inhibition
The rise of antibiotic resistance is a major global health threat. β-Lactamase enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics. Boronic acids have emerged as potent inhibitors of these enzymes.[1] Vaborbactam, a cyclic boronic acid, is a clinically successful example that restores the efficacy of antibiotics against resistant bacterial strains.[1] The development of next-generation boronic acid-based β-lactamase inhibitors with an even broader spectrum of activity is an active area of research.[21]
Conclusion and Future Perspectives
The journey of boronic acids from a niche chemical curiosity to a validated and versatile platform in drug discovery is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds has enabled the development of highly effective drugs for a range of diseases, from cancer to infectious diseases. While challenges related to stability and selectivity remain, ongoing research and the development of novel boronic acid scaffolds are continuously expanding their therapeutic potential. As our understanding of the intricate biology of disease deepens, the rational design of boronic acid-based drugs is poised to deliver the next generation of targeted and effective medicines.
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: )
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs - PubMed. (URL: )
- Simple Synthesis Method Yields Boronic Acid-Based Drugs. (URL: )
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (URL: )
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: )
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (URL: )
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: )
- Design and discovery of boronic acid drugs. - Semantic Scholar. (URL: )
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (URL: )
- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. (URL: )
- Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI. (URL: )
- What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer tre
- Inhibition of serine proteases by arylboronic acids - PubMed. (URL: )
- Have organoboronic acids and their esters been used in humans with cancer? - Dr.Oracle. (URL: )
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (URL: _)
- Boronic Acids and Esters - NANJING PARON TECHNOLOGY CO.,LTD. (URL: )
- Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions - ChemRxiv. (URL: )
- Boronic acids as building blocks for the construction of therapeutically useful bioconjug
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - Taylor & Francis. (URL: )
- Design and discovery of boronic acid drugs | Request PDF - ResearchG
- Reversible in-situ assembly of PROTACs using iminoboronate conjugation - ResearchG
- Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases | Journal of Medicinal Chemistry - ACS Public
- An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. (URL: )
- The Role of Boronic Acids in Modern Drug Synthesis. (URL: )
- Boronic acid with high oxidative stability and utility in biological contexts | PNAS. (URL: )
- Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (URL: )
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: )
- Challenges and Opportunities for the Application of Boron Clusters in Drug Design | Journal of Medicinal Chemistry - ACS Public
- Covalent Drugs: Trends, Mechanisms, & Warheads - Baran Lab. (URL: )
- Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (URL: )
- Boronic Acid‐Mediated Activity Control of Split 10–23 DNAzymes - PMC - NIH. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Boronic Acids and Esters_NANJING PARON TECHNOLOGY CO.,LTD [en.parontek.com]
- 5. mdpi.com [mdpi.com]
- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. pnas.org [pnas.org]
- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. droracle.ai [droracle.ai]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Characterization of Novel Biaryl Compounds Derived from Alkoxy-Substituted Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel molecular entities are paramount to innovation. Phenylboronic acids are versatile building blocks, and their derivatives, particularly those with alkoxy substituents, offer a gateway to a diverse chemical space with significant potential in medicinal chemistry and materials science. This guide provides an in-depth technical overview of the characterization of novel biaryl compounds synthesized from alkoxy-substituted phenylboronic acids, with a conceptual focus on derivatives of (4-(2-Ethoxyethoxy)phenyl)boronic acid. Due to a scarcity of published data on this specific starting material, this guide will draw upon well-established principles and analogous transformations with structurally similar 4-alkoxyphenylboronic acids to provide a robust framework for research and development.
The primary route for the synthesis of these novel biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants. [1][2]
The Strategic Advantage of the Ethoxyethoxy Substituent
The 4-(2-ethoxyethoxy)phenyl moiety offers several strategic advantages in the design of novel compounds. The ethoxyethoxy group can:
-
Enhance Solubility: The ether linkages can improve the aqueous solubility of the final compound, a critical factor for bioavailability in drug candidates.
-
Modulate Lipophilicity: The substituent allows for fine-tuning of the molecule's lipophilicity, which governs its ability to cross cell membranes and interact with biological targets.
-
Provide a Point for Further Functionalization: The terminal ethyl group can be a site for further chemical modification, allowing for the creation of a library of related compounds.
-
Influence Conformation: The flexible nature of the ethoxyethoxy chain can influence the overall three-dimensional shape of the biaryl system, potentially leading to more selective interactions with target proteins.
Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Coupling
The core of synthesizing novel compounds from this compound and its analogs lies in the Suzuki-Miyaura coupling reaction with a variety of aryl halides or triflates. The general reaction scheme is depicted below.
Sources
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (4-(2-Ethoxyethoxy)phenyl)boronic Acid
For Immediate Implementation: A Procedural Guide for Research, Development, and Manufacturing Personnel
In the fast-paced world of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(2-Ethoxyethoxy)phenyl)boronic acid and its associated waste streams. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," ensuring these procedures become an integral part of your laboratory's safety culture.
Hazard Assessment and Pre-Disposal Considerations
Core Principles:
-
Presumption of Hazard: Treat this compound and any materials contaminated with it as hazardous chemical waste.
-
Regulatory Adherence: All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1][2]
-
No Drain Disposal: Under no circumstances should this chemical, in its solid or solution form, be disposed of down the sanitary sewer.
Hazard Profile of Structurally Similar Boronic Acids
To establish a baseline for safe handling, we can reference the hazard profile of closely related compounds. For example, [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid is classified as harmful if swallowed (H302).[3] Phenylboronic acid, the parent compound of this class, has a reported LD50 of 900 mg/kg in mice, indicating significant toxicity at high doses.[4]
| Hazard Classification & Data | Information | Source(s) |
| GHS Pictogram (Anticipated) | GHS07: Harmful/Irritant | [3] |
| Hazard Statement (Anticipated) | H302: Harmful if swallowed | [3] |
| Acute Oral Toxicity (Proxy) | Phenylboronic acid LD50: 900 mg/kg (mice) | [4] |
| Primary Exposure Routes | Ingestion, skin contact, eye contact, inhalation of dust. | General SDS for boronic acids[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by certified hazardous waste personnel.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (4-(2-Ethoxyethoxy)phenyl)boronic acid
In the landscape of modern drug discovery and organic synthesis, boronic acids are indispensable reagents. Their utility, however, is paired with a critical need for meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of (4-(2-Ethoxyethoxy)phenyl)boronic acid, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory operations.
Understanding the Hazard Profile
This compound is classified with specific potential hazards that necessitate robust safety protocols. According to its Safety Data Sheet (SDS), it is known to cause serious eye irritation and may trigger an allergic skin reaction[1]. While comprehensive toxicological data for this specific boronic acid derivative may be limited, the general class of boronic acids warrants careful handling to avoid irritation of the skin, eyes, and respiratory tract[2][3].
The causality behind these hazards lies in the chemical reactivity of the boronic acid moiety. It can interact with biological macromolecules, leading to irritation and sensitization. Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles[4][5] | Nitrile gloves (inspect before use)[5][6] | Laboratory coat[5] | Recommended to be performed in a chemical fume hood. If not feasible, a dust mask is advisable[7]. |
| Solution Preparation | Safety glasses with side shields or goggles[4] | Nitrile gloves[6] | Laboratory coat[5] | To be performed in a chemical fume hood[4][5]. |
| Reaction Setup and Monitoring | Safety glasses with side shields or goggles[4] | Nitrile gloves[6] | Laboratory coat[5] | To be performed in a chemical fume hood[4][5]. |
| Work-up and Purification | Safety glasses with side shields or goggles[4] | Nitrile gloves[6] | Laboratory coat[5] | To be performed in a chemical fume hood[4][5]. |
A Note on Glove Selection: While nitrile gloves are generally recommended, it is crucial to inspect them for any signs of degradation or perforation before each use. For prolonged operations, consider changing gloves periodically to minimize the risk of permeation. After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface[6].
Operational Plan: A Step-by-Step Procedural Guide
This section details the procedural workflow for safely handling this compound from initial preparation to final disposal.
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation and containment[4][5].
-
Emergency Equipment: Before commencing any work, ensure that an eyewash station and safety shower are readily accessible and unobstructed[8].
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation or an allergic reaction develops, seek medical attention[1][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].
Disposal Plan: Responsible Waste Management
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams.[9]
-
Solid Waste: Collect solid this compound waste, including contaminated weigh paper and gloves, in a clearly labeled, sealed container designated for hazardous chemical waste[9][10].
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Indicate the solvent and approximate concentration[9].
-
Disposal Method: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash[9]. For small amounts of some simple boronic acids, neutralization with a mild base like sodium bicarbonate may be an option, but this should only be done with explicit approval from your EHS department[11].
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their scientific endeavors, fostering a laboratory environment where both innovation and safety are paramount.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
Sciencing. Disposal Of Boric Acid. [Link]
-
Chemtalk. Boric acid. [Link]
-
AOBChem. Safety Data Sheet for 3,5-Bis(trifluoromethyl)phenylboronic acid. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
IsoLab. Boric Acid Standard Operating Procedure. [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aobchem.com [aobchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
